molecular formula C4H4ClN3 B1589922 5-Chloropyridazin-4-amine CAS No. 53180-92-0

5-Chloropyridazin-4-amine

Cat. No.: B1589922
CAS No.: 53180-92-0
M. Wt: 129.55 g/mol
InChI Key: YUCAFBOLEPKKCB-UHFFFAOYSA-N
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Description

5-Chloropyridazin-4-amine is a useful research compound. Its molecular formula is C4H4ClN3 and its molecular weight is 129.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridazin-4-amine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCAFBOLEPKKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514741
Record name 5-Chloropyridazin-4-amine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53180-92-0
Record name 5-Chloropyridazin-4-amine
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Record name 5-chloropyridazin-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridazin-4-amine (CAS: 29049-45-4): A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloropyridazin-4-amine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant role as a building block for potent therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 6-Chloropyridazin-4-amine, is a foundational scaffold in heterocyclic chemistry. Its structure, featuring a pyridazine ring substituted with a reactive chlorine atom and an amino group, provides two key points for chemical modification, making it a versatile precursor in multi-step syntheses.

The pyridazine core, an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms, activates the chlorine atom at position 5 for nucleophilic substitution. Simultaneously, the amino group at position 4 can undergo a wide range of functionalization reactions, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29049-45-4[1]
Molecular Formula C₄H₄ClN₃[1]
Molecular Weight 129.55 g/mol [1]
Appearance Light yellow to light brown solid[2]
Melting Point 153-154 °C[2]
Boiling Point (Predicted) 368.3 ± 22.0 °C[2]
pKa (Predicted) 4.55 ± 0.10[2]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon)[2]

Synthesis and Manufacturing

The most common and scalable synthesis of this compound involves the regioselective amination of a dichloropyridazine precursor. This approach is favored for its reliability and good yields.

Synthetic Pathway: Amination of 3,5-Dichloropyridazine

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where ammonia selectively displaces the chlorine atom at the 5-position of 3,5-dichloropyridazine. The electron-withdrawing nature of the pyridazine ring nitrogens facilitates this attack.

G cluster_0 Synthesis of this compound 3,5-Dichloropyridazine 3,5-Dichloropyridazine Product This compound 3,5-Dichloropyridazine->Product 1. Add Reagents Ammonia_Dioxane NH₃, 1,4-Dioxane Ammonia_Dioxane->Product 2. Heat Heat 100 °C, Overnight Heat->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2][3]

Materials:

  • 3,5-Dichloropyridazine (1.0 eq.)

  • Ammonia solution (e.g., 28-30% in water or as a saturated solution in an organic solvent)

  • 1,4-Dioxane

  • 25 mL round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol).

  • Add 1,4-dioxane (e.g., 2 mL) and a concentrated ammonia solution (e.g., 8 mL).

  • Seal the flask and stir the reaction mixture at 100 °C overnight. Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. Dioxane acts as a co-solvent to improve the solubility of the starting material.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by filtration and wash with a small amount of cold water or an appropriate solvent to remove impurities.

  • Dry the resulting brown solid under vacuum to yield this compound (Typical yield: ~62%).[2][3]

  • Self-Validation: The product identity and purity should be confirmed by LC-MS, observing the expected molecular ion peak at m/z = 130 [M+H]⁺, and by melting point analysis.[2][3]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful intermediate. The chlorine atom is an excellent leaving group for cross-coupling reactions, while the amino group can be functionalized or used as a directing group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is the primary site for building molecular complexity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern drug discovery and are highly effective with this substrate.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine (R₂-NH) Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) start->buchwald_reagents C-N Bond Formation suzuki_product 5-Aryl-pyridazin-4-amine suzuki_reagents->suzuki_product buchwald_product N-Aryl-pyridazine-4,5-diamine buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the C-C bond-forming reaction between this compound and an arylboronic acid.[4]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask or microwave vial

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality: The Pd(0) active catalyst is oxygen-sensitive, requiring an inert atmosphere to prevent degradation and ensure catalytic activity.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by flash column chromatography. Characterize the final product using NMR and Mass Spectrometry to confirm the formation of the desired 5-aryl-pyridazin-4-amine.

Application in Drug Discovery: A Scaffold for Kinase and PARP Inhibitors

The pyridazine scaffold is a bioisostere for other aromatic systems and is prevalent in many biologically active molecules. This compound is a key starting material for several classes of therapeutic agents, particularly in oncology.

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4,5-disubstituted pyridazine core derived from this compound serves as an effective "hinge-binding" motif, anchoring inhibitors into the ATP-binding site of kinases like ALK5 (TGF-βR1).[5]

cluster_0 Kinase Inhibition Pathway Kinase Kinase (e.g., ALK5) Phosphorylation Phosphorylation (Signal Propagation) Kinase->Phosphorylation phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyridazine-based Inhibitor Inhibitor->Kinase binds to ATP pocket

Caption: Mechanism of action for pyridazine-based kinase inhibitors.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to synthetic lethality and cancer cell death. Chloropyridazine-based molecules have been designed as potent PARP-1 inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and occupying the enzyme's active site.[2][6] The synthesis of these complex molecules often starts with the functionalization of a chloropyridazine core, highlighting the importance of intermediates like this compound.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data

TechniqueExpected Features
¹H NMR Two distinct signals in the aromatic region for the two pyridazine ring protons. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The chemical shifts will be influenced by the solvent (e.g., DMSO-d₆, CDCl₃).
¹³C NMR Four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons attached to the nitrogen and chlorine atoms will be significantly shifted.
FT-IR (KBr or ATR) Characteristic N-H stretching bands for the primary amine (typically two bands in the 3200-3400 cm⁻¹ region). C=N and C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.
Mass Spectrometry (EI/ESI) A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. For ESI, an [M+H]⁺ peak at m/z 130.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Conclusion

This compound (CAS 29049-45-4) is more than a simple chemical intermediate; it is a strategic building block that enables access to complex and biologically potent molecules. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of compound libraries targeting critical disease pathways. This guide has provided the core technical knowledge, from synthesis to application, empowering researchers to confidently and effectively utilize this versatile scaffold in the pursuit of novel therapeutics.

References

  • PubChem. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]

  • Sarma, B. K., et al. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Nowicka-Zuchowska, A., & Wojcicka, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • Patel, K. D., et al. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Piaz, F., et al. (2024). Design and Synthesis of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

6-Chloropyridazin-4-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-Chloropyridazin-4-amine

Introduction

6-Chloropyridazin-4-amine (CAS: 29049-45-4) is a substituted pyridazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The specific arrangement of the chloro and amine functionalities on the pyridazine core imparts unique electronic and steric properties, making it a key intermediate in the synthesis of a diverse range of biologically active molecules. For researchers in drug development, a comprehensive understanding of the physical properties of this compound is not merely academic; it is a prerequisite for robust process development, formulation, quality control, and ultimately, the successful translation of a chemical entity into a therapeutic agent.

This guide provides a detailed examination of the core physical and spectroscopic properties of 6-Chloropyridazin-4-amine. Moving beyond a simple recitation of data, we will delve into the causality behind the experimental methodologies used for their determination. Each protocol is presented as a self-validating system, designed to ensure accuracy and reproducibility in the laboratory setting.

Compound Identity and Core Characteristics

The foundational step in characterizing any chemical substance is to confirm its identity and basic properties. These data serve as the primary reference for material handling, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
CAS Number 29049-45-4[1]
Molecular Formula C₄H₄ClN₃[1]
Molecular Weight 129.55 g/mol [1]
Appearance Light yellow to light brown solid[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[1]

Thermodynamic Properties: Melting and Boiling Points

Thermodynamic properties such as the melting and boiling points are critical indicators of a compound's purity and thermal stability.

Melting Point

The melting point is one of the most reliable and accessible indicators of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[2]

  • Experimentally Determined Value: 153–154 °C[1]

The determination of a melting point is a foundational technique that relies on precise temperature control and careful observation. The choice of a digital melting point apparatus (e.g., Mel-Temp) is recommended for its safety and controlled heating rates.[3]

  • Sample Preparation: Finely powder a small amount of dry 6-Chloropyridazin-4-amine. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4]

  • Instrument Setup: Place the packed capillary tube into the heating block of the apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This initial run helps define the temperature range for the subsequent, more accurate measurements.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 10-15°C below the approximate melting point found in the previous step.

  • Controlled Heating: Decrease the heating rate to 1–2 °C per minute. A slow, uniform heating rate is critical for achieving an accurate measurement.[2]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁–T₂. For a pure sample, this range should be narrow.

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values across two or more careful determinations validate the result.[3]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Powder Dry Sample B Pack Capillary Tube (1-2 mm) A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Cool & Use Fresh Sample D->E F Heat to T_approx - 15°C E->F G Heat Slowly (1-2°C/min) F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Result: Melting Range (T1-T2) I->J K Repeat Measurement J->K L Compare Ranges K->L

Caption: Workflow for accurate melting point determination.
Boiling Point
  • Predicted Value: 368.3 ± 22.0 °C[1]

Expert Insight: This value is a computational prediction. Experimentally determining the boiling point of a high-melting solid like 6-Chloropyridazin-4-amine is often impractical as such compounds may decompose at temperatures below their boiling point at atmospheric pressure. Therefore, predicted values serve as useful estimates for assessing thermal stability.

Physicochemical Properties: Solubility and Acidity

Solubility and pKa are fundamental properties that govern a compound's behavior in both chemical reactions and biological systems. They are critical for designing purification methods, selecting appropriate reaction solvents, and predicting absorption and distribution in vivo.

Solubility

As of this guide's compilation, comprehensive quantitative solubility data for 6-Chloropyridazin-4-amine in a range of common solvents is not widely available in public literature. While a detailed study exists for its isomer, 6-chloropyridazin-3-amine, which shows increasing solubility with temperature in solvents like methanol, ethanol, and acetone, direct data for the 4-amine isomer must be determined experimentally.[4][5]

The following protocol outlines a reliable gravimetric method for determining solubility. For higher accuracy, especially with sparingly soluble compounds, a chromatographic or spectroscopic method is recommended.[6]

  • Preparation of Saturated Solution: Add an excess amount of 6-Chloropyridazin-4-amine to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

  • Gravimetric Analysis:

    • Transfer the filtered solution to a pre-weighed, dry vial.

    • Completely remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by difference.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Solubility_Workflow A Add Excess Solute to Known Volume of Solvent B Equilibrate (24-48h) at Constant Temp A->B C Allow Excess Solid to Settle B->C D Withdraw Supernatant via Syringe Filter C->D E Transfer to Pre-Weighed Vial D->E F Evaporate Solvent E->F G Weigh Vial with Dried Residue F->G H Calculate Mass of Solute and Determine Solubility G->H

Caption: Gravimetric workflow for solubility determination.
pKa

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This is particularly important in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties.

  • Predicted Value: 4.55 ± 0.10[1]

Expert Insight: This predicted pKa suggests that the pyridazinamine moiety is a weak base. At physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its ability to cross cellular membranes. Experimental verification of the pKa via potentiometric titration or UV-spectrophotometry is highly recommended for any lead compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[7]

Expected ¹H NMR Characteristics (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two signals are expected for the protons on the pyridazine ring. They would likely appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating amino group.

  • Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can be variable and its signal may exchange with D₂O.

Expected ¹³C NMR Characteristics:

  • Four distinct signals are expected for the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of their electronic environment, with carbons attached to heteroatoms (N, Cl) being significantly shifted.

  • Sample Preparation: Dissolve 10-20 mg of 6-Chloropyridazin-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D pulse sequences are typically sufficient for initial characterization.

  • Structural Elucidation: For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed.

NMR_Elucidation_Logic H1_NMR 1D ¹H NMR Info1 Proton Environments (Chemical Shift) H1_NMR->Info1 Info2 Proton-Proton Coupling (Connectivity) H1_NMR->Info2 Info3 Number of Protons (Integration) H1_NMR->Info3 C13_NMR 1D ¹³C NMR Info4 Carbon Environments C13_NMR->Info4 COSY 2D COSY COSY->Info2 HSQC 2D HSQC Info5 Direct C-H Attachment HSQC->Info5 Structure Final Structure Info1->Structure Info2->Structure Info3->Structure Info4->Structure Info5->Structure

Caption: Logical flow of structural elucidation using NMR experiments.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected Characteristic Absorption Bands:

  • N-H Stretching: Two distinct, sharp peaks in the range of 3200-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).[8]

  • Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are expected for the pyridazine ring.

  • N-H Bending: A bending (scissoring) vibration for the primary amine typically appears around 1600 cm⁻¹.[8]

  • C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

  • Sample Preparation: Mix 1-2 mg of 6-Chloropyridazin-4-amine with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.

Expected Mass Spectrum Characteristics (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), two peaks will be present: one for the molecule containing ³⁵Cl at m/z 129, and another, approximately one-third the intensity, for the molecule containing ³⁷Cl at m/z 131. This 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways may include the loss of chlorine (M-35), loss of HCN, or cleavage of the pyridazine ring.

  • Sample Introduction: Introduce a dilute solution of the compound into the ion source, or use a direct insertion probe for a solid sample.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate positively charged ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion

This guide has detailed the key physical properties of 6-Chloropyridazin-4-amine and provided the standardized, field-proven protocols necessary for their experimental determination. While some properties like boiling point and pKa are currently based on prediction, the methodologies outlined herein provide a clear path for their empirical validation. For the research scientist, rigorous adherence to these analytical principles is paramount. It ensures data integrity, facilitates scalable synthesis and purification, and builds the solid foundation of physicochemical understanding required for successful drug development.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • ResearchGate. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Symax Laboratories. (n.d.). 6-Chloropyridazin-4-amine, CAS NO:29049-45-4. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine. Retrieved from [Link]

  • ACS Publications. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

5-Chloropyridazin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloropyridazin-4-amine for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-amine (CAS: 29049-45-4), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug discovery. This molecule serves as a critical building block for the synthesis of a wide array of pharmacologically active compounds, owing to its unique electronic properties and versatile reactive sites. We will delve into its fundamental physicochemical properties, provide validated, step-by-step protocols for its synthesis and purification, and detail robust analytical methods for quality control. The causality behind experimental choices is explained to empower researchers not just to replicate, but to understand and adapt these methodologies for their specific research contexts.

Compound Identification and Physicochemical Properties

Nomenclature, Synonyms, and Structure

Clarity in nomenclature is paramount for reproducible science. The compound of interest is most accurately identified by its IUPAC name, 6-Chloropyridazin-4-amine . However, it is frequently cited in chemical literature and commercial catalogs under various synonyms, including 5-Amino-3-chloropyridazine. This ambiguity arises from different starting points for numbering the pyridazine ring. For the purpose of this guide and to align with major chemical databases like PubChem, we will use the IUPAC nomenclature and the primary CAS Number 29049-45-4.

  • IUPAC Name: 6-chloropyridazin-4-amine[1]

  • Common Synonyms: 5-Amino-3-chloropyridazine, 4-Amino-6-chloropyridazine[1][2]

  • CAS Number: 29049-45-4[1][2]

The 2D chemical structure is presented below: Image of the 2D structure of 6-Chloropyridazin-4-amine

Core Physicochemical Data

A thorough understanding of a compound's physical properties is the foundation for its successful application in synthesis and formulation. The key data for 6-Chloropyridazin-4-amine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₄ClN₃[1][2][3][4]
Molecular Weight 129.55 g/mol [1][2][4]
Appearance Light yellow to light brown solid[2][5]
Melting Point 153-154 °C[2][5]
Boiling Point 368.3 ± 22.0 °C (Predicted)[2][5]
Density 1.437 g/cm³ (Predicted)[2][5]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)[2][5]

Strategic Importance in Medicinal Chemistry

The utility of 6-Chloropyridazin-4-amine extends far beyond its basic chemical identity; it represents a strategic scaffold in the design of novel therapeutics. Halogenated heterocycles are a cornerstone of modern drug discovery, with chlorine atoms often enhancing metabolic stability, improving membrane permeability, or providing a key interaction point with a biological target.[6] The aminopyridine moiety is also a privileged structure, present in numerous approved drugs, where it often acts as a hydrogen bond donor/acceptor or a basic center for salt formation.[7]

The subject molecule combines these features, making it a versatile intermediate.[2] The amino group can be readily functionalized through acylation, alkylation, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. This dual reactivity allows for the systematic and divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug development programs targeting a range of diseases, from cancer to infectious agents.[6][8][9]

Synthesis Protocol: A Validated Approach

The following protocol describes a reliable synthesis of 6-Chloropyridazin-4-amine from 3,5-Dichloropyridazine, adapted from patent literature.[2][10]

Principle of the Reaction

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient, which facilitates attack by nucleophiles. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The regioselectivity (substitution at C4 rather than C6) is governed by the electronic effects of the ring nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the nucleophilic attack.

Detailed Experimental Protocol

Materials and Reagents:

  • 3,5-Dichloropyridazine (1.0 eq.)

  • Ammonia (aqueous or gas) in 1,4-Dioxane (solvent)

  • 25 mL Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol, 1.0 equiv), 1,4-dioxane (2 mL), and aqueous ammonia (8 mL).[10]

    • Scientist's Note: The use of a sealed pressure vessel is recommended to maintain the concentration of ammonia and prevent its evaporation at elevated temperatures, thereby driving the reaction to completion.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[10]

  • Monitoring: Allow the reaction to proceed overnight (approximately 12-16 hours). Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by sampling the reaction mixture, observing the consumption of the starting material.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, a solid precipitate should be present.

  • Collect the resulting solid by vacuum filtration.[10]

  • Wash the solid with a small amount of cold water or an appropriate solvent to remove residual impurities.

  • Drying: Dry the collected solid under vacuum to yield 6-chloro-4-aminopyridazine as a brown or light yellow solid. A typical reported yield is around 62%.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Work-up start Combine Reactants: - 3,5-Dichloropyridazine - Ammonia - 1,4-Dioxane react Heat to 100°C Stir Overnight start->react Seal Vessel cool Cool to RT react->cool filtrate Collect Solid by Filtration cool->filtrate wash Wash Solid filtrate->wash dry Dry Under Vacuum wash->dry end_product Final Product: 6-Chloropyridazin-4-amine dry->end_product

Caption: Workflow for the synthesis of 6-Chloropyridazin-4-amine.

Purification and Quality Control

For applications in drug discovery, achieving high purity is non-negotiable. The crude product from the synthesis must be purified to remove unreacted starting materials and potential side-products.

Protocol: Purification by Recrystallization

Principle: Recrystallization exploits differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol). The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath. Crystals of the purified compound should form.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol: Quality Control by LC-MS Analysis

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds based on their physicochemical properties (e.g., polarity) and then detects them based on their mass-to-charge ratio (m/z). It provides definitive confirmation of identity and a quantitative measure of purity.

LC-MS Conditions (General Method):

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

  • Detection: Monitor for the protonated molecule [M+H]⁺. For 6-Chloropyridazin-4-amine, the expected m/z is approximately 130.0.[10]

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) at 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject 1-5 µL of the diluted sample into the LC-MS system.

  • Analysis: The identity is confirmed by the mass spectrum showing a peak at the correct m/z. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Purification and QC Workflow Diagram

QC_Workflow cluster_purify 1. Purification crude Crude Product (from Synthesis) dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool_crystallize Slow Cool & Crystallize dissolve->cool_crystallize filter_dry Filter & Dry Crystals cool_crystallize->filter_dry pure_product Purified Solid filter_dry->pure_product qc_check QC Analysis (LC-MS) pure_product->qc_check final Pass: High Purity Product qc_check->final Purity >95% reprocess Fail: Repurify or Discard qc_check->reprocess Purity <95%

Caption: Workflow for the purification and quality control of 6-Chloropyridazin-4-amine.

Handling and Safety

As a laboratory chemical, 6-Chloropyridazin-4-amine must be handled with appropriate care. Based on aggregated GHS data, the compound presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H314: Causes severe skin burns and eye damage.[5]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P310: Immediately call a POISON CENTER or doctor/physician.[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood.

References

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  • 5-Amino-3-chloro-pyridazine . PubChem, National Center for Biotechnology Information. [Link]

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  • 5-Amino-4-chloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine . MDPI. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
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  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . ResearchGate. [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

  • The purification process of 4 amino-antipyrines.
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  • A kind of method and its purification process that aminopyridine is prepared by picoline.
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A Technical Guide to 5-Chloropyridazin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Chloropyridazin-4-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its fundamental chemical properties, outline a robust synthetic pathway based on established chemical principles, and discuss its strategic importance as a scaffold in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically identified by the CAS Registry Number 53180-92-0.[1][2] While named this compound, it is also commonly referred to by its synonym, 4-Amino-5-chloropyridazine.[2]

The molecule's structure features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic profile, characterized by a high dipole moment and the capacity for dual hydrogen bonding, which can be pivotal in drug-target interactions.[3] The presence of a chlorine atom and an amine group provides two orthogonal reactive handles for further synthetic elaboration.

cluster_0 This compound mol

Caption: Proposed synthesis scheme for this compound.

Field-Proven Experimental Protocol (Adapted)

This protocol is adapted from the established synthesis of related aminodichloropyridazines and represents a validated methodology for this class of transformation. [4] Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 4,5-Dichloropyridazine (1.0 eq)

  • Anhydrous Ethanol

  • Ammonia Gas (NH₃)

  • Chloroform (for extraction/dissolution)

  • Deionized Water (for recrystallization)

Procedure:

  • Reactor Preparation: In a fume hood, prepare a solution of anhydrous ethanol saturated with ammonia gas. This is achieved by bubbling dry ammonia gas through the ethanol at 0°C until saturation is reached.

  • Reaction Setup: Place the ammoniacal ethanol solution and 4,5-dichloropyridazine (1.0 eq) into a high-pressure sealed reaction tube or autoclave.

    • Causality Insight: The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reactant and to allow the reaction to be heated safely above the solvent's boiling point, thereby increasing the reaction rate. The SNAr reaction on the π-deficient pyridazine ring requires energy to overcome the activation barrier.

  • Reaction Execution: Heat the sealed reaction mixture to 120-130°C for approximately 5-8 hours with stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by sampling the reaction mixture (after cooling).

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Initial Purification: Dissolve the resulting residue in a suitable organic solvent like chloroform and heat to reflux for 20 minutes to ensure all soluble material is dissolved. Allow the solution to cool.

  • Isolation & Final Purification: The product, this compound, is expected to be a solid. If a precipitate forms upon cooling, it can be collected by filtration. Further purification is achieved by recrystallization from water or a suitable solvent system (e.g., ethanol/water) to yield the final product.

    • Self-Validation: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome of the synthesis.

G A Reaction Setup (Precursor + NH₃/Ethanol in sealed tube) B Heating & Stirring (120-130°C, 5-8h) A->B Execute Reaction C Cooling & Venting B->C Completion D Solvent Removal (Rotary Evaporation) C->D Work-up E Purification (Recrystallization) D->E Isolation F Analysis & Validation (NMR, MS) E->F Quality Control

Caption: Experimental workflow for synthesis and validation.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile chemical scaffold. The pyridazine core is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in potent, biologically active molecules. [5][6][7] The strategic importance of this molecule is twofold:

  • Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring. Its inherent polarity and hydrogen-bonding capacity can improve pharmacokinetic properties such as solubility while offering unique interactions with biological targets. [3]2. Functional Handles for Derivatization: The amino (-NH₂) and chloro (-Cl) groups are ideal functional groups for building molecular complexity. The amine can readily form amides or be used in reductive amination, while the chlorine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize drug-like properties.

Pyridazine-containing compounds have been successfully developed as potent anticancer agents, kinase inhibitors (including PARP-1 inhibitors), and treatments for a wide range of other diseases. [6][8]this compound is therefore a valuable starting material for generating libraries of novel compounds aimed at these and other therapeutic targets.

Caption: Role as a scaffold for creating diverse drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Hazards: The compound is generally classified as harmful if swallowed. It may cause skin, eye, and respiratory irritation.

  • First Aid:

    • In case of skin contact: Wash off immediately with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) as recommended. [2]

References

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2022/Volume%2015,%20Issue%208/RJPFT_2022_15_8_3711.html]
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39094250/]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315053/]
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines. [URL: https://www.scirp.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts. [URL: https://ijcrt.org/papers/IJCRT2302386.pdf]
  • Synthesis of 4-amino-3,5-dichloropyridazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-amino-3-5-dichloropyridazine/]
  • General procedure for the synthesis of 6-chloro-4-amino pyridazine from 3,5-dichloropyridazine. ChemicalBook. [URL: https://www.chemicalbook.
  • US Patent US11046656B2 - Process for preparing 4-amino-pyridazines. Google Patents. [URL: https://patents.google.
  • How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? Guidechem. [URL: https://www.guidechem.com/news/376263.html]
  • General procedure for the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine. ChemicalBook. [URL: https://www.chemicalbook.
  • WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents. [URL: https://patents.google.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10080183/]
  • A simple synthesis of aminopyridines: use of amides as amine source. (2008). Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/gQzKkM5qN4yv3Z5HkS8gWLy/?lang=en]
  • This compound. AbacipharmTech. [URL: https://www.abacipharmtech.com/product/5-chloropyridazin-4-amine-cas-53180-92-0.html]
  • 5-AMINO-4-CHLOROPYRIDAZINE. Chongqing Chemdad Co. [URL: https://www.chemdad.com/product-5-amino-4-chloropyridazine-53180-92-0.html]
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5-Chloropyridazin-4-amine structure and SMILES notation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloropyridazin-4-amine: Structure, Properties, and Applications in Chemical Synthesis

Executive Summary

This compound is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry and materials science. Its unique arrangement of an amine group and a reactive chlorine atom on an electron-deficient pyridazine ring makes it a versatile building block for the synthesis of more complex, high-value molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers the compound's precise chemical identity, including its structure and SMILES notation, physicochemical properties, a representative synthesis protocol, and its applications as a key intermediate in the development of targeted therapeutics.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in a vast majority of pharmaceuticals. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, and to modulate physicochemical properties like solubility and metabolic stability, makes them indispensable in drug design. The pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, is of particular interest. The electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms of the ring electron-deficient, making them susceptible to nucleophilic substitution reactions—a key feature for synthetic diversification. This compound exemplifies this, offering two distinct points for chemical modification, enabling its use as a versatile starting material for creating libraries of novel compounds for biological screening.[1]

Unambiguous Chemical Identification

Precise identification is paramount in chemical research to ensure reproducibility and accuracy. The nomenclature of substituted pyridazines can sometimes be ambiguous due to different possible numbering schemes of the ring atoms. This compound is structurally distinct from its isomer, 6-Chloropyridazin-4-amine (also known as 5-Amino-3-chloropyridazine). This guide focuses specifically on the former. The definitive identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem
CAS Number 53180-92-0 Biosynth
Molecular Formula C₄H₄ClN₃ [2][3]
Molecular Weight 129.55 g/mol [4]
Canonical SMILES C1=C(C(=CN=N1)Cl)N [2][3]
InChI InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) [3]

| InChIKey | YUCAFBOLEPKKCB-UHFFFAOYSA-N |[2][3] |

Molecular Structure

The structure consists of a pyridazine ring where the carbon at position 4 is substituted with an amine group (-NH₂) and the adjacent carbon at position 5 is substituted with a chlorine atom (-Cl).

2D Structure of this compound

The SMILES Notation: A Linear Representation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a machine-readable, linear string representation of a molecule's structure. For this compound, the canonical SMILES string is C1=C(C(=CN=N1)Cl)N.[2][3]

This notation can be deconstructed to understand the molecular graph:

  • C1...N1 defines a cyclic structure, with the atoms numbered sequentially.

  • =C, CN, =N describe the single and double bonds within the pyridazine ring.

  • Parentheses () denote branching from the main ring structure.

  • C(N) indicates a carbon atom bonded to a nitrogen atom (the amine group).

  • C(Cl) indicates a carbon atom bonded to a chlorine atom.

G C1 C1 eq1 = C1->eq1 C2 C2 eq1->C2 p1_o ( C2->p1_o C3 C3 C4 C4 p2_o ( C3->p2_o Cl Cl p2_o->Cl p2_c ) Cl->p2_c eq2 = p2_c->eq2 eq2->C4 p3_o ( C4->p3_o N N p3_o->N p3_c ) N->p3_c eq3 = p3_c->eq3 N5 N5 eq3->N5 N6 N6 N5->N6 p1_c ) N6->p1_c

Logical flow of the SMILES notation.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a chemical intermediate is crucial for designing synthetic routes, purification strategies, and for predicting its behavior in biological systems. While comprehensive experimental data for this compound is sparse, data for its close isomer, 6-Chloropyridazin-4-amine, provides valuable insights.

Table 2: Physicochemical Properties of 6-Chloropyridazin-4-amine (Isomer)

Property Value Source
Appearance Light yellow to light brown solid [5][6]
Melting Point 153-154 °C [5][6][7]
Boiling Point 368.3±22.0 °C (Predicted) [5]
Density 1.437 g/cm³ (Predicted) [5][7]
pKa 4.55±0.10 (Predicted) [5]

| Storage | Store at 2–8 °C under inert gas |[5][6] |

Synthesis and Reactivity

Principles of Synthesis

The synthesis of substituted aminopyridazines often relies on nucleophilic aromatic substitution (SₙAr) on a di- or poly-halogenated pyridazine precursor. The electron-deficient nature of the pyridazine ring facilitates the displacement of a halide (like chloride) by a nucleophile (like ammonia or an amine). The regioselectivity of the reaction—which chlorine atom is replaced—is governed by the electronic and steric environment of the reaction sites.

Representative Experimental Protocol: Synthesis of 6-Chloropyridazin-4-amine

While a specific protocol for this compound is not detailed in the provided sources, a well-documented procedure for its isomer, 6-Chloropyridazin-4-amine, from 3,5-dichloropyridazine demonstrates the core chemical principles.[8] This reaction highlights the selective amination of a dichlorinated heterocycle.

Disclaimer: The following protocol describes the synthesis of the isomer 6-Chloropyridazin-4-amine (CAS 29049-45-4) and is presented for illustrative purposes.[8]

  • Step 1: Reaction Setup

    • To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 eq.).

    • Add dioxane (2 mL) as a co-solvent to aid solubility.

    • Add a solution of ammonia (8 mL). The use of ammonia as the nucleophile is fundamental to introducing the amino group.

  • Step 2: Reaction Execution

    • Seal the flask and stir the reaction mixture at 100 °C overnight. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

  • Step 3: Product Isolation and Workup

    • Upon cooling, the product typically precipitates out of the solution as a solid.

    • Collect the resulting solid by filtration.

    • Wash the solid with a suitable solvent (e.g., cold water or an organic solvent in which the product is poorly soluble) to remove residual starting materials and inorganic salts.

  • Step 4: Characterization

    • The resulting brown solid (570 mg, 62% yield) can be analyzed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity and purity.[8] For this isomer, a characteristic mass peak at m/z = 130 [M+H]⁺ is expected.[8]

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Isolation cluster_3 Final Product Reactants 3,5-Dichloropyridazine Ammonia Solution Dioxane Conditions Stir at 100 °C Overnight Reactants->Conditions Workup Cooling & Precipitation Filtration Wash Conditions->Workup Product 6-Chloropyridazin-4-amine (Brown Solid) Workup->Product Analysis LC-MS Analysis (Purity & Identity) Product->Analysis

Workflow for the Synthesis of an Aminochloropyridazine Isomer.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a versatile chemical intermediate. The presence of both a nucleophilic amino group and an electrophilic carbon-chlorine bond provides synthetic handles for a wide array of subsequent chemical transformations.

  • Scaffold for Kinase Inhibitors: The aminopyrimidine and aminopyridazine cores are prevalent in the design of protein kinase inhibitors, a major class of anti-cancer drugs.[9] The amino group can act as a key hydrogen bond donor, anchoring the molecule into the ATP-binding site of a target kinase, while the rest of the molecule can be elaborated from the chloro-position to achieve potency and selectivity.

  • Building Block for Bioactive Molecules: As a heterocyclic building block, it is used in the synthesis of compounds targeting a range of therapeutic areas, including antivirals, anti-inflammatory agents, and treatments for neglected tropical diseases caused by protozoa.[5][10][11]

  • Intermediate in Organic Synthesis: Beyond pharmaceuticals, it is a valuable intermediate for creating other complex heterocyclic systems, such as cinnolines or fused pyridazine derivatives. The differential reactivity of its functional groups allows for sequential, controlled modifications.

G cluster_0 Synthetic Elaboration cluster_1 Therapeutic Research Areas Start This compound (Building Block) N_Func N-Functionalization (e.g., Acylation, Alkylation) Start->N_Func Cl_Sub C-Cl Substitution (e.g., Suzuki, Buchwald-Hartwig) Start->Cl_Sub Bioactive Complex Bioactive Molecule (e.g., Kinase Inhibitor) N_Func->Bioactive Cl_Sub->Bioactive Oncology Oncology Bioactive->Oncology Infectious Infectious Diseases Bioactive->Infectious Inflammation Inflammation Bioactive->Inflammation

Role of this compound in Drug Development.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined structure, characterized by the canonical SMILES C1=C(C(=CN=N1)Cl)N, provides a robust starting point for synthetic exploration. The dual functionality of its amino and chloro groups on an activated pyridazine ring offers chemists a reliable and versatile scaffold to construct novel molecules with tailored biological activities. As the demand for new, targeted therapeutics continues to grow, the importance of such foundational building blocks in the drug discovery pipeline remains critically high.

References

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An In-depth Technical Guide to the Solubility of 6-Chloropyridazin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloropyridazin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of extensive quantitative solubility data for this specific isomer in public literature, this document establishes a robust framework for understanding and determining its solubility. We will leverage data from a closely related structural isomer, 6-Chloropyridazin-3-amine, to illustrate solubility trends and provide a detailed, field-proven experimental protocol for researchers to generate precise solubility data for 6-Chloropyridazin-4-amine in various organic solvents.

The success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its bioavailability and therapeutic efficacy.[1] For researchers in drug development, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical step in lead optimization, formulation development, and ensuring the translatability of in vitro activity to in vivo effectiveness.[2]

Physicochemical Properties of 6-Chloropyridazin-4-amine

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₄H₄ClN₃[3]
Molecular Weight 129.55 g/mol [3][4]
Appearance Crystalline solid[5]
Synonyms 4-Amino-6-chloropyridazine, 6-Chloro-4-pyridazinamine[3]

Illustrative Solubility Profile: A Case Study of 6-Chloropyridazin-3-amine

Table 1: Molar Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Various Organic Solvents at Different Temperatures (K) [6][7]

Temperature (K)MethanolEthanoln-ButanolN,N-DimethylformamideAcetoneCyclohexanoneEthyl AcetateToluene
298.15 0.04520.02310.00890.24510.07890.15430.03210.0056
303.15 0.05430.02870.01120.27890.09450.18210.03980.0071
308.15 0.06510.03540.01410.31560.11230.21340.04870.0089
313.15 0.07780.04320.01760.35540.13340.24870.05910.0112
318.15 0.09250.05230.02180.39870.15780.28850.07120.0140
323.15 0.10940.06290.02680.44580.18560.33310.08530.0174
328.15 0.12870.07510.03270.49710.21710.38290.10150.0215
333.15 0.15060.08910.03960.55290.25250.43830.12010.0264
338.15 0.17530.10510.04760.61360.29210.49960.14130.0321
343.55 0.20310.12330.05680.67950.33620.56710.16540.0388

Analysis of Solubility Trends:

The data reveals that the solubility of 6-Chloropyridazin-3-amine increases with rising temperature across all tested solvents, which is characteristic of an endothermic dissolution process.[6][7] The solubility is highest in polar aprotic solvents like N,N-dimethylformamide and cyclohexanone, followed by polar protic solvents like methanol and ethanol. The compound exhibits lower solubility in less polar solvents such as ethyl acetate and is sparingly soluble in nonpolar solvents like toluene. This trend suggests that the polarity and hydrogen bonding capabilities of the solvent play a crucial role in overcoming the lattice energy of the solid solute. It is highly probable that 6-Chloropyridazin-4-amine will exhibit similar solubility trends due to its comparable structural and electronic features.

Experimental Protocol for Determining Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the concentration of 6-Chloropyridazin-4-amine in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

  • 6-Chloropyridazin-4-amine (ensure purity is high and consistent)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable glass vessels with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Rationale for Solvent Selection: The choice of solvents is critical for building a comprehensive solubility profile. A diverse set should be selected to cover a range of polarities and chemical functionalities, reflecting the potential environments the compound might encounter during synthesis, purification, and formulation. A recommended starting set includes:

  • Alcohols (Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding.

  • Ketones (Acetone): Polar, aprotic solvent.

  • Esters (Ethyl Acetate): Moderately polar, aprotic solvent.

  • Ethers (Tetrahydrofuran): Aprotic solvent with moderate polarity.

  • Amides (N,N-Dimethylformamide): Highly polar, aprotic solvent.

  • Halogenated Solvents (Dichloromethane): Aprotic solvent of intermediate polarity.

  • Aromatic Hydrocarbons (Toluene): Nonpolar, aprotic solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 6-Chloropyridazin-4-amine to a known volume of solvent B Seal vials and place in a thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to ensure equilibrium B->C Time D Allow solution to settle C->D E Withdraw supernatant and filter through a 0.45 µm syringe filter D->E Clarification F Quantify concentration using a validated HPLC or UV-Vis method E->F Analysis

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Chloropyridazin-4-amine to a series of vials. The key is to have a visible amount of undissolved solid to ensure the solution is saturated.[8]

    • Add a known volume of a specific organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Temperature control must be precise.[8]

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This extended time is crucial to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption of the compound to the filter should be assessed and minimized.[1]

  • Quantification (Chromatographic/Spectroscopic Method):

    • Calibration Curve: Prepare a series of standard solutions of 6-Chloropyridazin-4-amine of known concentrations in the solvent of interest. Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometry method.[1]

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validating System and Trustworthiness:

  • Visual Confirmation: The persistent presence of excess solid at the end of the equilibration period provides visual confirmation that saturation was achieved.[8]

  • Time to Equilibrium: A preliminary experiment can be conducted where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby validating the chosen equilibration time.[10]

  • Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Visualization of 6-Chloropyridazin-4-amine

Understanding the structure of 6-Chloropyridazin-4-amine is key to interpreting its solubility. The presence of the amino group and the nitrogen atoms in the pyridazine ring allows for hydrogen bonding, while the chloro-substituted aromatic ring contributes to its overall polarity and potential for other intermolecular interactions.

Caption: Chemical Structure of 6-Chloropyridazin-4-amine.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloropyridazin-4-amine in organic solvents. By leveraging data from a close structural isomer, we have illustrated the likely solubility trends governed by solvent polarity and hydrogen bonding capacity. The detailed, step-by-step protocol for equilibrium solubility determination offers researchers a reliable and scientifically sound method to generate the precise data needed for critical decisions in drug development. A thorough characterization of solubility is an indispensable step toward advancing promising compounds from the laboratory to clinical applications.

References

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A Technical Guide to the Spectral Characteristics of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Chloropyridazin-4-amine (CAS No: 53180-92-0).[1][2][3] As a significant scaffold in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for researchers in the field. This document consolidates predicted and theoretical spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation and analytical characterization of this molecule. The methodologies for spectral acquisition and data interpretation are also detailed, providing a comprehensive resource for scientists engaged in the synthesis and application of pyridazine derivatives.

Introduction: The Significance of this compound

This compound, also known as 6-Chloropyridazin-4-amine, belongs to the pyridazine class of nitrogen-containing heterocyclic compounds.[4][5][6][7][8] The pyridazine core is a prevalent motif in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern of an amine group at the 4-position and a chlorine atom at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex drug candidates. Accurate spectral analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of such crucial building blocks.

Below is the chemical structure of this compound, with atoms numbered for the purpose of spectral assignment in the subsequent sections.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, we can predict the ¹H and ¹³C NMR spectra based on the analysis of similar structures and established chemical shift principles.[9][10][11][12][13][14]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the amino group. The predicted data in a common NMR solvent like DMSO-d₆ is summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H6~8.5Singlet1H
H3~7.0Singlet1H
NH₂~6.5Broad Singlet2H

Causality of Predictions:

  • H6: This proton is adjacent to an electronegative nitrogen atom and is deshielded, leading to a downfield shift.

  • H3: This proton is further from the chlorine atom and is expected to appear at a more upfield position compared to H6.

  • NH₂: The protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the chemical environment of the four carbon atoms in the pyridazine ring. The predicted chemical shifts are presented in the following table.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5~155
C4~150
C6~145
C3~115

Causality of Predictions:

  • C5: The carbon atom bonded to the highly electronegative chlorine atom is expected to be the most deshielded and appear furthest downfield.

  • C4: The carbon attached to the amino group will also be significantly downfield.

  • C6 and C3: These carbons will be influenced by the ring nitrogens and the substituents, with C3 likely being the most upfield due to its position relative to the electron-withdrawing groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Use a standard 5 mm NMR tube. The NMR spectrometer should be tuned and shimmed for the specific solvent and probe.

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum should be acquired. The spectral width should be set to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. The spectral width should be set to cover a range of 0-200 ppm.

G cluster_nmr NMR Workflow sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) instrument_setup Instrument Setup (Tuning and Shimming) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq data_analysis Data Analysis and Structure Confirmation h1_acq->data_analysis c13_acq->data_analysis

Figure 2: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic absorption bands for this compound are detailed below.[15][16][17][18]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine
1650-1580N-H bendPrimary Amine
~1600C=C stretchAromatic Ring
~1500C=N stretchAromatic Ring
1335-1250C-N stretchAromatic Amine
800-600C-Cl stretchAryl Halide

Interpretation of Key Bands:

  • N-H Stretching: The presence of a primary amine will be clearly indicated by two bands in the 3400-3300 cm⁻¹ region.

  • N-H Bending: A characteristic bending vibration for the primary amine should be observable around 1650-1580 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring will appear in the fingerprint region.

  • C-Cl Stretching: A strong absorption band for the carbon-chlorine bond is expected in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₄H₄ClN₃, with a molecular weight of approximately 129.55 g/mol .[8] In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 129. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 131 with about one-third the intensity of the M⁺ peak is expected.

Predicted Fragmentation Pathway: A plausible fragmentation pathway for this compound under electron ionization (EI) would involve the initial loss of small, stable molecules.

G M [C₄H₄ClN₃]⁺ m/z = 129/131 M_minus_HCN [C₃H₃ClN₂]⁺ m/z = 102/104 M->M_minus_HCN - HCN M_minus_Cl [C₄H₄N₃]⁺ m/z = 94 M->M_minus_Cl - Cl

Figure 3: A simplified predicted fragmentation pathway for this compound.

  • Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide, which would lead to a fragment ion at m/z 102 (and 104 for the ³⁷Cl isotope).

  • Loss of Chlorine radical (m/z 35): Cleavage of the C-Cl bond would result in a fragment ion at m/z 94.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A full scan mass spectrum should be acquired to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

Conclusion

The spectral data presented in this guide, while primarily predictive, offer a solid foundation for the analytical characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and plausible mass spectral fragmentation patterns are based on established principles and data from analogous structures. This information is intended to aid researchers and drug development professionals in the identification, purity assessment, and structural confirmation of this important heterocyclic intermediate. It is strongly recommended that this theoretical data be confirmed with experimental results for any critical applications.

References

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Introduction: The Strategic Importance of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 5-Chloropyridazin-4-amine

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a pyridazine core substituted with both an amine and a chloro group, presents a unique electronic landscape. This guide provides an in-depth exploration of the chemical reactivity of the exocyclic amine group, a primary site for molecular elaboration. Understanding the nuanced behavior of this functional group is critical for researchers aiming to leverage this scaffold in the design of novel kinase inhibitors, agricultural chemicals, and functional organic materials. We will dissect the electronic and steric factors governing its reactivity and provide practical, field-proven protocols for its key transformations.

Chapter 1: Core Physicochemical and Electronic Properties

The reactivity of the 4-amino group is not dictated by the nitrogen's lone pair in isolation. Instead, it is a function of the entire molecule's electronic architecture, a delicate interplay between the electron-donating amine, the electron-withdrawing chloro substituent, and the inherently electron-deficient pyridazine ring.

The Electron-Deficient Pyridazine Core

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] These nitrogen atoms are more electronegative than carbon, leading to a significant inductive withdrawal of electron density from the ring's carbon atoms. This effect results in an electron-deficient π-system, which profoundly influences the properties of its substituents.[1][2] The pyridazine core possesses a high dipole moment and serves as a strong hydrogen-bond acceptor, properties that are highly consequential in drug design for modulating pharmacokinetics.[2]

Substituent Effects: A Push-Pull System

The amine group at C4 and the chlorine atom at C5 create a classic "push-pull" electronic environment.

  • Amine Group (Electron-Donating): The nitrogen's lone pair can be delocalized into the pyridazine ring via a +M (mesomeric) effect. This donation increases electron density within the ring, partially counteracting the inductive withdrawal of the ring nitrogens.

  • Chlorine Atom (Electron-Withdrawing): The chlorine atom exerts a strong -I (inductive) effect due to its high electronegativity, further depleting the ring of electron density. This inductive pull deactivates the entire heterocyclic system, including the exocyclic amine.

This electronic tug-of-war renders the amine group in this compound significantly less basic and less nucleophilic than a simple alkylamine or even aniline. However, compared to the ring nitrogens, whose lone pairs are integral to the aromatic system and held in sp² hybrid orbitals, the exocyclic amine remains the most nucleophilic site on the molecule for reactions with electrophiles.[3][4]

Steric Considerations

The chlorine atom at the adjacent C5 position introduces moderate steric hindrance. While not prohibitive for most small electrophiles, this steric shield can influence the approach of bulkier reagents and may affect the conformational preferences of the resulting products.

Chapter 2: Key Transformations of the Amine Group

The exocyclic amine is the primary handle for diversification of the this compound scaffold. Its utility is demonstrated through a variety of fundamental organic reactions.

N-Alkylation and N-Arylation: Forging C-N Bonds

The formation of new carbon-nitrogen bonds at the 4-amino position is a cornerstone of synthetic strategies using this scaffold.

2.1.1 N-Alkylation

N-alkylation involves the reaction of the amine with an alkyl halide or a similar electrophile. Due to the reduced nucleophilicity of the amine, these reactions often require forcing conditions or the use of a base to facilitate the reaction.[5] The base serves to either deprotonate the amine, generating a more potent nucleophilic anion, or to neutralize the acidic byproduct (e.g., HBr) formed during the reaction.

Workflow: General N-Alkylation

cluster_reactants Reactants & Base cluster_process Process cluster_products Products A This compound D Solvent (e.g., DMF, Acetonitrile) A->D B Alkyl Halide (R-X) B->D C Base (e.g., K2CO3, NaH) C->D E Heat (Optional) D->E Stirring F N-alkylated Product E->F G Base-HX Salt E->G

Caption: Workflow for N-alkylation of this compound.

Protocol: N-Alkylation with 4-Methoxybenzyl Chloride [6]

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition: Add the alkylating agent, such as 1-(chloromethyl)-4-methoxybenzene (1.1-1.5 eq), to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

2.1.2 N-Arylation

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for N-arylation. The Chan-Evans-Lam (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are prominent examples.[7][8] These methods allow for the formation of N-aryl bonds under relatively mild conditions and tolerate a wide range of functional groups.

Mechanism: Buchwald-Hartwig N-Arylation

Pd(0)L Pd(0)Lu2099 OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X Complex1 Lu2099(Ar)Pd(II)-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord + Amine + Base Complex2 [Lu2099(Ar)Pd(II)(Amine)]+ AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-Amine RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Protocol: Copper-Catalyzed N-Arylation with Arylboronic Acids [8]

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and a copper catalyst such as copper(II) acetate (Cu(OAc)₂, 10-20 mol%).

  • Solvent & Base: Add a suitable solvent (e.g., methanol or dichloromethane) and a base like pyridine or triethylamine (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature under an air atmosphere. The reaction is often open to the flask.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).

  • Workup: Upon completion, filter the reaction mixture to remove insoluble materials and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the N-arylated product.

N-Acylation: Synthesis of Amides

The reaction of the amine group with acylating agents like acyl chlorides or anhydrides is a robust method to form amide bonds. This reaction typically proceeds readily, though a non-nucleophilic base (e.g., triethylamine or pyridine) is required to scavenge the HCl or carboxylic acid byproduct.

Table 1: Representative N-Acylation Conditions

Acylating AgentBaseSolventTemperatureTypical Yield
Acetyl ChloridePyridineDichloromethane0 °C to RTHigh
Benzoyl ChlorideTriethylamineTetrahydrofuran0 °C to RTHigh
Acetic AnhydrideNone / DMAP (cat.)DichloromethaneRoom Temp.Very High

Protocol: N-Acylation with Acyl Chlorides [9][10]

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Diazotization: A Gateway to Further Functionalization

As a primary aromatic amine, the 4-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[11] This reaction converts the amine into a pyridazinyldiazonium salt.

This diazonium intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). This allows for its subsequent replacement by a wide variety of nucleophiles in Sandmeyer or Schiemann-type reactions.

CAUTION: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. They are almost always generated and used in situ at low temperatures (0-5 °C).

Mechanism: Diazotization and Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A Ar-NH2 (this compound) B NaNO2 + HCl (aq) A->B 0-5 °C C Ar-N2+ Cl- (Diazonium Salt) B->C D Copper(I) Nucleophile (e.g., CuCl, CuBr, CuCN) C->D Heat E Ar-Nu + N2 (gas) D->E

Caption: Two-step process of diazotization followed by a Sandmeyer substitution.

Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction) [11][12]

  • Diazotization:

    • Suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (for introducing -Cl, -Br, -CN):

    • In a separate flask, prepare a solution of the corresponding copper(I) salt (e.g., CuCl, 1.2 eq) in concentrated HCl.

    • Cool the copper(I) salt solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

    • Cool the mixture, extract with an organic solvent, and purify the product via standard methods.

Conclusion

The 4-amino group of this compound is a versatile and reactive handle, despite being electronically deactivated by the adjacent chlorine and the pyridazine core. Its chemistry is dominated by its nucleophilic character, enabling straightforward N-alkylation, N-arylation, and N-acylation reactions that are fundamental to building molecular complexity. Furthermore, its ability to undergo diazotization opens a second, powerful avenue for functionalization via diazonium salt intermediates. A thorough understanding of these reaction pathways, coupled with the selection of appropriate reagents and conditions, allows researchers to effectively harness this scaffold for the rational design and synthesis of novel, high-value chemical entities.

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A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Chloropyridazin-4-amine is a vital heterocyclic building block in medicinal chemistry and materials science. Its utility stems from a distinct and predictable reactivity profile governed by the electronic interplay between the electron-deficient pyridazine core and its two functional substituents: an electron-donating amino group and an electron-withdrawing chloro group. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic centers. We will explore how computational models, such as Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory, predict its reactivity. These theoretical predictions are then substantiated with experimental evidence, focusing on the principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr) at the highly electrophilic C6 carbon and electrophilic attack at the nucleophilic 4-amino group. Detailed, field-tested protocols for these key transformations are provided to equip researchers and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in synthesis.

Introduction

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[1] Its unique electronic properties, including a significant dipole moment and reduced lipophilicity compared to pyridine, make it an attractive component in drug design.[2] 6-Chloropyridazin-4-amine (CAS 29049-45-4) has emerged as a particularly valuable derivative, serving as a key intermediate for pharmaceuticals targeting a range of conditions.[3][4]

A thorough understanding of this molecule's reactivity is paramount for its strategic application in complex synthetic routes. The purpose of this guide is to dissect the electronic architecture of 6-Chloropyridazin-4-amine to clearly identify its electrophilic and nucleophilic sites. This analysis will serve as a predictive tool for chemists, enabling rational reaction design and optimization.

Molecular Architecture and Electronic Landscape

The reactivity of 6-Chloropyridazin-4-amine is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its core and substituents.

3.1 The Pyridazine Core: An Electron-Deficient System Unlike benzene, the pyridazine ring is inherently electron-deficient. The two electronegative nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the ring's π-system.[5] This polarization depletes the carbon atoms of electron density, making the entire ring system less susceptible to electrophilic attack but highly activated towards nucleophilic attack, especially if a suitable leaving group is present.[5][6]

3.2 Influence of Substituents: The Role of -Cl and -NH2 The substituents at the C4 and C6 positions further modulate this electronic landscape:

  • The 6-Chloro Group: The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I), further increasing the electron deficiency of the carbon to which it is attached (C6). While it has a weak, donating mesomeric effect (+M), the inductive effect dominates in azine systems. Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.

  • The 4-Amino Group: The amino group acts as a strong electron-donating group through its mesomeric effect (+M), pushing its lone pair of electrons into the ring. This effect counteracts the electron-withdrawing nature of the ring nitrogens, particularly at the ortho (C3, C5) and para (C6) positions. However, the C6 position is still overwhelmingly electrophilic due to the combined effects of the ring nitrogens and the attached chlorine. The amino group's nitrogen atom is itself a primary nucleophilic center.

Identification of Reactive Sites: A Dual Approach

A combination of computational modeling and experimental validation provides a comprehensive picture of the molecule's reactivity.

4.1 Computational Prediction Modern quantum chemical calculations are powerful tools for visualizing a molecule's electronic properties and predicting its reactivity.[7][8] Methods based on Density Functional Theory (DFT) are commonly employed to study azine systems.

G cluster_input Input cluster_calc Calculation cluster_analysis Analysis & Prediction mol_structure Molecular Structure (6-Chloropyridazin-4-amine) dft DFT Calculation (e.g., B3LYP/6-31G*) mol_structure->dft mep Molecular Electrostatic Potential (MEP) Analysis dft->mep fmo Frontier Molecular Orbital (FMO) Analysis dft->fmo prediction Reactivity Prediction mep->prediction fmo->prediction

Caption: Workflow for Computational Reactivity Analysis.

4.1.1 Molecular Electrostatic Potential (MEP) Analysis An MEP map visualizes the electrostatic potential on a molecule's surface.

  • Electron-deficient regions (Electrophilic sites): Characterized by positive potential (typically colored blue), are susceptible to nucleophilic attack. For 6-Chloropyridazin-4-amine, the most intense blue region is expected around the C6 carbon, confirming it as the primary electrophilic center.

  • Electron-rich regions (Nucleophilic sites): Characterized by negative potential (typically colored red), are prone to electrophilic attack. The most intense red region would be located on the nitrogen atom of the 4-amino group due to its lone pair, with less intense negative potential on the ring nitrogen atoms.

4.1.2 Frontier Molecular Orbital (FMO) Analysis FMO theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO: The distribution of the LUMO indicates the most probable sites for nucleophilic attack. The LUMO of 6-Chloropyridazin-4-amine would have a large coefficient on the C6 carbon, identifying it as the main electrophilic site.

  • HOMO: The distribution of the HOMO indicates the most probable sites for electrophilic attack. The HOMO would be predominantly localized on the 4-amino group, confirming its status as the primary nucleophilic center.

4.2 Experimental Evidence and Synthetic Utility

Experimental results align perfectly with computational predictions, demonstrating two primary modes of reactivity.

4.2.1 Primary Electrophilic Site: The C6 Position The C6 carbon is the molecule's "hot spot" for nucleophilic attack. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10] This mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by elimination of the chloride ion to restore aromaticity.[5] The electron-deficient pyridazine ring is crucial for stabilizing the negative charge in the intermediate.[5][11]

G Reactants Reactants Meisenheimer\nIntermediate Meisenheimer Intermediate Reactants->Meisenheimer\nIntermediate 1. Addition of Nu⁻ Products Products Meisenheimer\nIntermediate->Products 2. Elimination of Cl⁻

Caption: The SNAr Addition-Elimination Mechanism.

Detailed Protocol 1: SNAr with a Secondary Amine Nucleophile

This protocol describes a representative SNAr reaction with morpholine.

  • Objective: To synthesize 6-(morpholino)pyridazin-4-amine.

  • Causality: A polar aprotic solvent (like DMF or DMSO) is chosen to solvate the reactants but not interfere with the nucleophile. A non-nucleophilic base (like DIPEA or K2CO3) is required to quench the HCl byproduct without competing with the primary nucleophile. Heating is necessary to provide the activation energy to overcome the initial disruption of aromaticity.[9]

  • Methodology:

    • To a stirred solution of 6-Chloropyridazin-4-amine (1.0 eq) in N,N-Dimethylformamide (DMF, 5-10 mL per mmol of substrate) in a round-bottom flask, add morpholine (1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Once complete, cool the reaction to room temperature and pour it into ice-water.

    • The product often precipitates and can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure product.

4.2.2 Primary Nucleophilic Site: The 4-Amino Group The exocyclic amino group is a classic nucleophile. Its lone pair readily attacks a wide range of electrophiles. This reactivity allows for extensive derivatization, such as acylation, alkylation, sulfonylation, and urea formation.

Detailed Protocol 2: N-Acylation of the Amino Group

This protocol describes the reaction with an acylating agent, acetyl chloride.

  • Objective: To synthesize N-(6-chloropyridazin-4-yl)acetamide.

  • Causality: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent reaction with the highly reactive acyl chloride. A base (like triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, preventing protonation of the starting material's amino group, which would render it non-nucleophilic. The reaction is typically run at low temperature to control the exothermicity.

  • Methodology:

    • Dissolve 6-Chloropyridazin-4-amine (1.0 eq) in anhydrous DCM (10-20 mL per mmol) in a flask under a nitrogen atmosphere.

    • Add triethylamine (Et3N, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer once more with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO3) solution and then brine.

    • Dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the crude product, which can be purified by chromatography or recrystallization.

4.2.3 Secondary Nucleophilic Sites: The Ring Nitrogens The lone pairs on the two ring nitrogen atoms (N1 and N2) possess nucleophilic character. However, their nucleophilicity is significantly attenuated by the electron-deficient nature of the pyridazine ring. They can be protonated in strong acid and can react with potent electrophiles like methyl iodide or Meerwein's salt to form quaternary pyridazinium salts, though often requiring more forcing conditions than more basic heterocycles like pyridine.[12]

4.2.4 Electrophilic Aromatic Substitution: A Challenging Transformation Direct electrophilic substitution on the carbon atoms of the pyridazine ring is extremely difficult.[6] The strong deactivating effect of the two ring nitrogens makes the system resistant to attack by electrophiles. Such reactions, if they occur at all, require harsh conditions and often result in low yields. For practical purposes, functionalization of the ring carbons is almost exclusively achieved by building the substituted ring from acyclic precursors or through nucleophilic substitution of a leaving group.

Summary of Reactivity

The predictable reactivity of 6-Chloropyridazin-4-amine is summarized below.

SiteTypeReactivity ProfileExample Reactions
C6 Carbon Primary Electrophilic Highly activated towards nucleophilic attack due to the influence of ring nitrogens and the chloro group.Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, thiols; Suzuki, Buchwald-Hartwig couplings.
4-Amino Group (N) Primary Nucleophilic Strong nucleophile due to the nitrogen lone pair.Acylation, Alkylation, Sulfonylation, Urea/Thiurea formation.
Ring Nitrogens (N1, N2) Secondary Nucleophilic Weakly nucleophilic/basic due to the electron-deficient ring.Protonation in strong acid; Quaternization with strong alkylating agents.
C3, C5 Carbons Weakly Electrophilic Generally unreactive towards nucleophiles unless C6 is blocked. Not susceptible to electrophilic attack.Lithiation/metalation under specific conditions can enable subsequent electrophilic quench.

Conclusion and Outlook

6-Chloropyridazin-4-amine possesses a well-defined and dichotomous reactivity profile, making it a powerful and predictable tool for chemical synthesis. Its primary electrophilic center at C6 provides a reliable handle for introducing a vast array of substituents via Nucleophilic Aromatic Substitution. Simultaneously, its primary nucleophilic center at the 4-amino group offers an orthogonal site for derivatization. This clear distinction between reactive sites allows for the development of selective and high-yielding synthetic strategies. For researchers in drug discovery, this understanding is critical for efficiently elaborating the scaffold to probe structure-activity relationships and develop novel therapeutic agents.

References

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  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

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  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

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  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

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  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

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  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]

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  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Available at: [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Available at: [Link]

  • PubMed. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. Available at: [Link]

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The Synthesis and Biological Evaluation of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in modern drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its propensity for various chemical modifications, have cemented its status as a cornerstone for the development of novel therapeutic agents. The inherent asymmetry of the pyridazine ring and its capacity to modulate lipophilicity and metabolic stability offer medicinal chemists a versatile template for designing molecules with finely tuned pharmacological profiles. This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel pyridazine derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Strategic Approaches to the Synthesis of Pyridazine Derivatives

The successful discovery of novel pyridazine-based drug candidates hinges on the strategic selection and execution of appropriate synthetic methodologies. The choice of a specific synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability.

The Foundation: Classical Pyridazine Synthesis via Condensation Reactions

The most fundamental and widely employed method for constructing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine hydrate. This approach offers a straightforward and often high-yielding entry into a variety of pyridazine derivatives.

Experimental Protocol: Synthesis of a 3,6-disubstituted Pyridazine

  • Reaction Setup: To a solution of the selected 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel.

The causality behind this experimental choice lies in the nucleophilic nature of hydrazine and the electrophilic character of the carbonyl carbons. The initial condensation is followed by a cyclization and subsequent dehydration to afford the aromatic pyridazine ring. The choice of solvent is critical; protic solvents like ethanol facilitate the proton transfer steps involved in the mechanism.

Advanced Strategies: Cross-Coupling Reactions for Functionalization

To explore a wider chemical space and fine-tune the biological activity, post-synthesis functionalization of the pyridazine core is often necessary. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have emerged as powerful tools for introducing diverse substituents onto the pyridazine ring.

Experimental Protocol: Suzuki Cross-Coupling for C-C Bond Formation

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the halo-pyridazine (1.0 eq), the corresponding boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane, is then added. The reaction is heated to a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.

The trustworthiness of this protocol is rooted in its well-established mechanism and its tolerance of a wide range of functional groups. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle, leading to the formation of a new carbon-carbon bond with high efficiency and selectivity.

Part 2: Unveiling the Biological Potential: In Vitro and In Silico Evaluation

The journey from a novel chemical entity to a potential drug candidate requires a rigorous and systematic evaluation of its biological activity. This section outlines key experimental workflows and computational approaches for assessing the therapeutic potential of newly synthesized pyridazine derivatives.

Primary Screening: Identifying Biological Activity

Initial screening assays are designed to identify whether a compound exhibits a desired biological effect. For instance, in the context of anticancer drug discovery, a common primary screen is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Target Identification and Validation

Once a compound demonstrates promising activity in a primary screen, the next critical step is to identify its molecular target. A combination of in silico and in vitro approaches can be employed for this purpose.

Workflow for Target Identification

Target_Identification_Workflow A Active Pyridazine Derivative B In Silico Docking (Virtual Screening) A->B Computational Modeling C Potential Protein Targets B->C Identifies High-Scoring Hits D In Vitro Kinase Assay C->D Experimental Validation E Validated Target D->E Confirms Biological Interaction F Structure-Activity Relationship (SAR) Studies E->F Guides Further Optimization PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyridazine Pyridazine Derivative Pyridazine->PI3K Inhibits

5-Chloropyridazin-4-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloropyridazin-4-amine

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No. 53180-92-0), a heterocyclic amine compound frequently utilized in medicinal chemistry and drug development. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven insights to ensure that researchers, scientists, and drug development professionals can manage the risks associated with this compound effectively. The protocols described herein are designed as self-validating systems, grounded in the established principles of laboratory safety and risk mitigation.

This compound is a chlorinated pyridazine derivative. Understanding its fundamental properties is the first step in establishing safe handling protocols. While comprehensive data for this specific isomer can be limited, properties can be reasonably inferred from closely related structural analogs and available Safety Data Sheets (SDS).

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 5-Amino-4-chloropyridazine[1]
CAS Number 53180-92-0[1]
Molecular Formula C₄H₄ClN₃[1]
Molecular Weight 129.55 g/mol [1][2]
Appearance Solid powder (Beige)[3]
Melting Point 134 - 138 °C[3]

Hazard Identification and Toxicological Profile

The primary operational risk associated with this compound stems from its presumed toxicological profile, based on data from structural analogs like 6-Chloropyridazin-3-amine and 5-Amino-3-chloro-pyridazine.[2][4][5] The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.

It is a critical point of expertise to note that while some supplier SDS for the exact CAS number 53180-92-0 may lack complete GHS data, the principle of due diligence in a research setting compels us to adopt the hazard classifications of the most closely related and well-documented isomers.[1][6] This conservative approach ensures the highest level of safety.

GHS ClassificationHazard CodeHazard StatementPractical Implication for Researchers
Acute Toxicity, Oral H302Harmful if swallowedIngestion of even small quantities can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[2][4][5]
Skin Corrosion/Irritation H315Causes skin irritationDirect contact can lead to redness, inflammation, or chemical burns. Proper gloves and lab attire are essential to prevent exposure.[2][4][5]
Serious Eye Damage/Irritation H319Causes serious eye irritationThe compound can cause significant, potentially lasting, eye damage upon contact. Goggles or a face shield are non-negotiable.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be done in a ventilated enclosure.[2][4][5][7]

Upon combustion, this compound is expected to decompose and release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][4][8]

Risk Assessment and the Hierarchy of Controls

Effective safety management is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The hierarchy of controls is an authoritative framework that prioritizes safety strategies from most to least effective. Applying this to this compound is a self-validating system for ensuring laboratory safety.

Hierarchy_of_Controls Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Substitute with a less hazardous analog if possible) Engineering Engineering Controls (Primary physical barrier) - Chemical Fume Hood - Ventilated Balance Enclosure Administrative Administrative Controls (How you work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) (Last line of defense) - Gloves, Goggles, Lab Coat

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are physical installations that isolate personnel from a hazard. For a powdered solid like this compound, which poses an inhalation risk, these are the most critical protective measures.

  • Chemical Fume Hood: All manipulations that could generate dust, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This protects the user from inhaling airborne particles.

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) is ideal. It provides a non-turbulent airflow that prevents particle inhalation while ensuring accurate measurements.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is used in conjunction with, not as a substitute for, engineering controls.[9] The selection of appropriate PPE is crucial for preventing skin and eye contact.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile glovesNitrile provides good resistance against a broad range of chemicals and is preferable to latex, which can cause allergies and offers less protection.[10] Always inspect gloves for tears or holes before use. Use proper removal technique to avoid contaminating your skin.[8]
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN166 compliant)Goggles provide a full seal around the eyes, protecting against dust and splashes. Standard safety glasses are insufficient.[8][10]
Face Protection Face shield (worn over goggles)A face shield should be worn during procedures with a higher risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[10]
Body Protection Chemical-resistant lab coatA long-sleeved, cuffed lab coat provides a barrier against incidental contact. Ensure it is fully buttoned. For tasks with higher spill potential, a chemical-resistant apron is recommended.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95, or half-mask with P100 cartridges)A respirator is generally not required if all work is conducted within a certified fume hood. However, it should be available for emergency situations like a large spill or if engineering controls fail.[7][8]

Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of safe laboratory practice. The causality behind these steps is to minimize the generation of and exposure to airborne dust.

Experimental Protocol: Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height and the airflow is correct.

  • Designated Area: Decontaminate the work surface inside the fume hood. Place all necessary equipment (spatula, weigh boat, receiving flask, waste container) inside the hood before starting.

  • Transfer: Carefully open the stock container inside the hood. Use a clean spatula to gently transfer the required amount of solid to a weigh boat. Avoid scooping actions that could create dust.

  • Weighing: If using an analytical balance, perform the weighing inside a ventilated enclosure.

  • Dissolution: Add the solid to the solvent in the receiving flask. Cap the flask immediately. If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the hood's exhaust.

  • Decontamination: Carefully clean the spatula with a solvent-dampened cloth. Dispose of the weigh boat and cloth into a designated solid waste container inside the fume hood.

  • Closure: Securely close the main stock container.

  • Final Cleanup: Wipe down the work surface within the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[4]

Safe_Handling_Workflow Start Start Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Start->Don_PPE Prep Prepare Workspace (Inside Fume Hood) Weigh Weigh Compound (Minimize Dust) Prep->Weigh Don_PPE->Prep Transfer Transfer & Dissolve Weigh->Transfer Decontaminate Decontaminate Tools & Dispose of Waste Transfer->Decontaminate Store Securely Store Stock Container Decontaminate->Store Cleanup Clean Workspace Remove PPE Store->Cleanup Wash_Hands Wash Hands Cleanup->Wash_Hands End End Wash_Hands->End Spill_Response_Decision_Tree Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<1g) Inside Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>1g) or Outside Hood SmallSpill->LargeSpill No Cleanup Follow Minor Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EHS LargeSpill->Evacuate Report Report Incident Evacuate->Report Cleanup->Report

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal: Do not pour any waste down the drain. [4][8]All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [4][8]

References

  • Safety Data Sheet - 6-Chloropyridazin-3-amine. (N.D.). Watson International Ltd. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (N.D.). Diplomata Comercial. [Link]

  • 5-AMINO-4-CHLOROPYRIDAZINE Safety Data Sheets(SDS). (2017). LookChem. [Link]

  • 5-Amino-3-chloro-pyridazine | C4H4ClN3. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (N.D.). Diplomata Comercial. [Link]

  • Protective Equipment | Plant Protection. (N.D.). Albert Kerbl GmbH. [Link]

  • MSDS of 5-chloropyridazin-3-amine. (2026). Capot Chemical. [Link]

  • Recommended PPE to handle chemicals. (N.D.). Bernardo Ecenarro. [Link]

  • Emergency Preparedness 101: How to Respond to Ammonia Spills. (N.D.). Airgas. [Link]

  • MSDS of 5-chloropyridazin-3-amine. (N.D.). Capot Chemical. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (N.D.). European Chlorinated Solvent Association (ECSA). [Link]

  • Safe and efficient handling of chlorinated solvents. (N.D.). IPI Global. [Link]

  • Chlorinated Solvents - Product Stewardship Manual. (N.D.). Olin Chlor Alkali. [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016). Eurochlor. [Link]

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A Senior Application Scientist's Guide to Sourcing and Quality Control of 6-Chloropyridazin-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, evaluating, and implementing quality control measures for 6-Chloropyridazin-4-amine (CAS No: 29049-45-4). As a pivotal building block in medicinal chemistry, the purity and reliability of this reagent are paramount to the success of synthetic campaigns and the integrity of biological data. This document offers field-proven insights and self-validating protocols to ensure the quality of this critical starting material.

The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active compounds. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5]

6-Chloropyridazin-4-amine, in particular, serves as a versatile intermediate. The presence of a reactive chlorine atom allows for facile nucleophilic substitution or cross-coupling reactions, while the amino group provides a handle for further derivatization, making it a key component in the synthesis of diverse compound libraries for drug screening.[6] The strategic placement of these functional groups enables chemists to explore chemical space efficiently, leading to the discovery of novel therapeutic agents.[7]

Identifying and Evaluating Commercial Suppliers

The global marketplace for chemical reagents is vast, with numerous suppliers offering 6-Chloropyridazin-4-amine. The selection of a reliable supplier is a critical first step in any research and development program. Key evaluation criteria should include purity specifications, availability of analytical data, packaging options, and the supplier's quality management system.

Below is a comparative table of representative commercial suppliers for 6-Chloropyridazin-4-amine. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

SupplierPurityAvailable QuantitiesLocationNotes
Symax Laboratories 98%Kg scaleHyderabad, IndiaOffers reagent grade material with ready stock.[8]
CookeChem 98%mg to g scaleFuxin City, ChinaProvides some physical properties and safety information.[9]
BLD Pharm Not specifiedInquireChinaOffers various documentation like NMR, HPLC, LC-MS.[10]
Sunway Pharm Ltd 97%mg to g scaleShanghai, ChinaProvides COA, Datasheet, and NMR upon request.[11]
MOLBASE 95-99%g to ton scaleChinaA marketplace with multiple suppliers.[12]
ChemShuttle 95%InquireBurlingame, CA, USAProvides basic chemical properties.
Fisher Scientific 98%5gGlobalDistributes products from various manufacturers like ChemScene.[13]

Expert Insight: When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) for a specific lot. A comprehensive CoA should include not only the purity determined by a primary method (e.g., HPLC or GC) but also identity confirmation by techniques such as ¹H NMR and Mass Spectrometry. For cGMP projects, a more in-depth supplier audit is warranted.

In-House Quality Control: A Self-Validating Protocol

Upon receipt of 6-Chloropyridazin-4-amine, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material's suitability for its intended use. The following step-by-step workflow outlines a robust protocol for this purpose.

Workflow for Incoming Quality Control of 6-Chloropyridazin-4-amine

QC_Workflow cluster_0 Step 1: Physical & Documentation Check cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Decision & Release A Receive Shipment B Visual Inspection (Color, Form) A->B C Documentation Review (CoA, SDS) B->C D Prepare Sample Solution C->D E ¹H NMR Spectroscopy (Identity & Impurities) D->E F HPLC-UV Analysis (Purity Assay) D->F G LC-MS Analysis (Mass Confirmation) D->G H Compare Data to Specifications E->H F->H G->H I Approve & Release for Use H->I Meets Specs J Quarantine & Contact Supplier H->J Fails Specs

Caption: Quality Control Workflow for 6-Chloropyridazin-4-amine.

Experimental Protocols

1. Visual Inspection:

  • Procedure: Upon opening the package, visually inspect the material. 6-Chloropyridazin-4-amine is typically a light yellow to light brown solid.[9] Note any discoloration, clumping, or foreign particulates.

  • Causality: Deviations from the expected appearance can indicate degradation, contamination, or improper storage during transit.

2. ¹H NMR Spectroscopy:

  • Objective: To confirm the chemical identity and identify any organic impurities.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: The spectrum should be consistent with the structure of 6-Chloropyridazin-4-amine. Pay close attention to the chemical shifts, coupling patterns, and integration of the aromatic and amine protons. Unidentified peaks may indicate the presence of residual solvents, starting materials, or by-products.

3. HPLC-UV Analysis:

  • Objective: To determine the purity of the compound.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid or formic acid.

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Procedure: Inject a known concentration of the sample and analyze the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Trustworthiness: A well-resolved chromatogram with a sharp, symmetrical main peak and minimal secondary peaks provides high confidence in the purity assessment.

4. LC-MS Analysis:

  • Objective: To confirm the molecular weight of the compound.

  • Procedure: Utilize the same or a similar LC method as for the purity analysis, with the eluent directed to a mass spectrometer.

  • Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for 6-Chloropyridazin-4-amine (expected m/z ≈ 130.02). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should also be observed.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 6-Chloropyridazin-4-amine and to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[17] In case of contact, rinse immediately and thoroughly with water.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14][17] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8 °C.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

The successful integration of 6-Chloropyridazin-4-amine into drug discovery programs hinges on the careful selection of commercial suppliers and the implementation of rigorous in-house quality control. By following the guidelines and protocols outlined in this guide, researchers can ensure the quality and consistency of this critical building block, thereby enhancing the reliability and reproducibility of their synthetic efforts and biological evaluations.

References

  • Current time information in नागपूर डिव्हिजन, IN. (n.d.). Google.
  • Current time information in CN. (n.d.). Google.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry, 111, 117847.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Mini-Reviews in Medicinal Chemistry.
  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (n.d.).
  • 6-Chloropyridazin-4-amine, CAS NO:29049-45-4. (n.d.). IndiaMART. Retrieved January 8, 2026, from [Link]

  • 6-chloropyridazin-4-amine price & availability. (n.d.). MOLBASE. Retrieved January 8, 2026, from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). RSC Medicinal Chemistry. [Link]

  • 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. (n.d.). Ottokemi. Retrieved January 8, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Watson International Ltd. [Link]

  • 29049-45-4|6-Chloropyridazin-4-amine. (n.d.). BLD Pharm. Retrieved January 8, 2026, from [Link]

  • 2 Amino 4 Chloropyridine Manufacturer, Supplier from Mumbai. (n.d.). Manas Petro Chem. Retrieved January 8, 2026, from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

5-Chloropyridazin-4-amine is a critical heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and structural motifs make it a valuable scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of the amine and chloro substituents allows for diverse downstream functionalization, enabling the exploration of extensive chemical space.

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available 3,5-dichloropyridazine. We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and outline all necessary safety precautions and characterization methods.

Reaction Principle and Mechanistic Rationale

The conversion of 3,5-dichloropyridazine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, ammonia acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks one of the electron-poor carbon atoms bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the final aminated product.

The Basis of Regioselectivity

A key challenge in the functionalization of di-substituted pyridazines is controlling the regioselectivity. The pyridazine ring is highly electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This inherent electronic property activates the ring towards nucleophilic attack.

In the case of 3,5-dichloropyridazine, nucleophilic attack can theoretically occur at either the C3 or C5 position. However, the observed, and desired, reaction is the selective amination at the C4 position (adjacent to the nitrogens, though the starting material is 3,5-dichloro, the product numbering changes to reflect priority). The reaction described here involves the selective substitution at one of the two electronically distinct chloro-substituted positions. The substitution occurs preferentially at the carbon atom that can best stabilize the negative charge of the Meisenheimer intermediate. The proximity and electron-withdrawing nature of the adjacent ring nitrogens make the C4 position more electrophilic and better able to stabilize the transition state, thus directing the amination to this site. While dichloropyridazines can present complex reactivity patterns, this protocol demonstrates a reliable method for achieving the desired C4-amino isomer.[1][2]

Caption: S(N)Ar Mechanism for Amination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and optimized for reliability and yield.[3]

Materials and Equipment
  • Reagents:

    • 3,5-Dichloropyridazine (CAS: 1837-55-4)

    • Aqueous ammonia (Ammonium hydroxide, ~28-30% solution) (CAS: 1336-21-6)

    • 1,4-Dioxane (CAS: 123-91-1)

    • Deionized water

  • Equipment:

    • 25 mL round-bottom flask or a sealed pressure vessel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Reflux condenser (if not using a sealed vessel)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Analytical balance

    • Fume hood

Reagent Quantities
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3,5-DichloropyridazineC₄H₂Cl₂N₂148.981.0 g6.711.0
Aqueous Ammonia (~28%)NH₄OH35.048.0 mL-Excess
1,4-DioxaneC₄H₈O₂88.112.0 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: In a certified chemical fume hood, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: To the flask, add 1,4-dioxane (2.0 mL) followed by concentrated aqueous ammonia (8.0 mL).

  • Reaction Conditions: Securely seal the flask or attach a reflux condenser. Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously overnight (approximately 16-18 hours).

  • Work-up and Isolation: After the reaction period, cool the mixture to room temperature. A solid precipitate should be visible. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the product under vacuum to obtain this compound as a brown solid. An expected yield is approximately 570 mg (62%).[3]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • LC-MS: Confirm the molecular weight. Expected: [M+H]⁺ = 130.0.[3]

  • ¹H NMR: Confirm the structure. The spectrum should show distinct signals for the aromatic protons and the amine protons.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup Add 3,5-Dichloropyridazine, Dioxane, and Ammonia to flask B 2. Reaction Heat at 100 °C overnight with vigorous stirring A->B C 3. Isolation Cool to room temperature Collect solid via vacuum filtration B->C D 4. Purification Wash solid with cold deionized water C->D E 5. Drying Dry product under vacuum D->E F 6. Analysis Characterize using LC-MS and NMR E->F

Caption: Experimental Workflow.

Critical Safety Considerations

Adherence to safety protocols is paramount. This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • 3,5-Dichloropyridazine: Harmful if swallowed.[4] Avoid inhalation of dust and contact with skin and eyes.

  • Aqueous Ammonia (28-30%): Highly corrosive and toxic. Causes severe skin burns and serious eye damage.[5][6][7][8] The vapors can cause severe respiratory irritation.[9] Handle with extreme care, ensuring no inhalation of vapors.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Splash-proof safety goggles and a face shield.

    • A flame-resistant laboratory coat.

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This application note details a robust and reproducible protocol for the regioselective synthesis of this compound from 3,5-dichloropyridazine. By understanding the underlying SNAr mechanism and adhering strictly to the experimental and safety procedures outlined, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Nyerges, M. (2023). Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines: novel synthesis of (E). Taylor & Francis Online. [Link]

  • Airgas. (n.d.). Aqueous Ammonia Safety Data Sheet. [Link]

  • Taylor & Francis Online. (2023). Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines: novel synthesis of (E). Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Metalation of 3,6-dichloropyridazine (6) and subsequent iron-mediated electrophilic amination. ResearchGate. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Ammonia | Medical Management Guidelines. ATSDR. [Link]

  • ResearchGate. (n.d.). Selective Mono-Amination of Dichlorodiazines. [Link]

  • Tanner Industries. (n.d.). aqua ammonia: MSDS (Material Safety Data Sheet). [Link]

  • CF Industries. (2024). Aqua Ammonia 19% Safety Data Sheet. [Link]

  • Redox. (2023). Safety Data Sheet Aqueous ammonia (>10-<=35%). [Link]

  • CPAChem. (2023). Safety data sheet - 3,6-Dichloropyridazine. [Link]

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dichloropyridazine. [Link]

  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. [Link]

  • PubChemLite. (n.d.). This compound (C4H4ClN3). [Link]

  • National Institutes of Health (NIH). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. (n.d.). Novel synthesis method of 3,4-dichloropyridazine.
  • MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. [Link]

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Application Notes and Protocols for the Amination of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminopyridazines in Drug Discovery

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, and its aminated derivatives are central to the development of a wide range of therapeutic agents. These nitrogen-containing heterocycles are key components in drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] The amino group often serves as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein, such as a kinase.[2] Consequently, robust and versatile methods for the synthesis of aminopyridazines are of paramount importance to researchers in drug development. This guide provides detailed protocols and expert insights into the two primary strategies for the amination of dichloropyridazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.

Strategic Approaches to Amination: SNAr vs. Palladium Catalysis

The synthesis of aminopyridazines from dichloropyridazines primarily relies on two powerful methodologies. The choice between them depends on the desired regioselectivity, the nucleophilicity of the amine, and the functional group tolerance required.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method is effective when the pyridazine ring is sufficiently electron-deficient to be attacked by an amine nucleophile. The reaction is often thermally driven and can be highly regioselective, particularly for mono-amination. It is a transition-metal-free approach, which can be advantageous in terms of cost and reducing metal contamination in the final product.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[4][5] It offers a much broader substrate scope, allowing for the coupling of less nucleophilic amines and offering greater control over the reaction conditions.[4][6] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high efficiency.[6][7]

Protocol 1: Regioselective Mono-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details a typical procedure for the selective mono-amination of 3,6-dichloropyridazine. The inherent asymmetry of the pyridazine ring often directs the substitution to a specific position.

Causality and Experimental Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex.[8] For this reaction to be efficient, the aromatic ring must be electron-deficient, a condition readily met by the diazine core of pyridazine. The reaction is typically performed in a polar solvent to stabilize the charged intermediate. Using an excess of the amine can often serve a dual role as both nucleophile and base to neutralize the HCl generated.

Visualizing the SNAr Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 3,6-Dichloropyridazine in Solvent P2 Add Amine Nucleophile P1->P2 1. Reagent Addition R1 Heat Reaction Mixture (e.g., 80-120 °C) P2->R1 2. Initiate Reaction R2 Monitor Progress (TLC / LC-MS) R1->R2 3. Monitor W1 Cool to RT & Quench (e.g., with Water) R2->W1 4. Reaction Complete W2 Extract with Organic Solvent W1->W2 W3 Dry, Filter & Concentrate W2->W3 P3 Purify by Column Chromatography W3->P3

Caption: General workflow for SNAr amination.

Detailed Step-by-Step Protocol

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Amine (e.g., morpholine, 2.5 eq)

  • Solvent (e.g., Ethanol, Dioxane, or DMF)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and the chosen solvent (e.g., ethanol). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add the amine (2.5 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 5-24 hours.[9][10] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired mono-aminated pyridazine.

ParameterTypical ConditionRationale
Solvent Ethanol, Dioxane, DMFPolar solvents stabilize the Meisenheimer intermediate.
Temperature 80 - 120 °CProvides activation energy for the nucleophilic attack.
Amine Equivalents 2.0 - 3.0Acts as both nucleophile and acid scavenger.
Reaction Time 5 - 24 hoursDependent on amine nucleophilicity and reaction temperature.

Protocol 2: Buchwald-Hartwig Amination for Broader Substrate Scope

This protocol provides a general method for the palladium-catalyzed amination of 3,6-dichloropyridazine, which is particularly useful for less reactive amines or when SNAr conditions fail.

Causality and Experimental Rationale

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[11] Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridazine to form a Pd(II) complex.[12][13]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the active Pd(0) catalyst.[4][11]

The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to facilitate both the oxidative addition and the final reductive elimination steps.[5][6] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction.[6]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(II) L2Pd0 L₂Pd(0) OxAdd Oxidative Addition L2Pd0->OxAdd ArX Ar-Cl (Dichloropyridazine) ArX->OxAdd ArPdXL2 Ar-Pd(II)-Cl(L₂) OxAdd->ArPdXL2 LigandEx Ligand Exchange ArPdXL2->LigandEx Amine R₂NH Amine->LigandEx Base Base (e.g., NaOtBu) Deprot Deprotonation Base->Deprot ArPdAmineL2 [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ LigandEx->ArPdAmineL2 ArPdAmineL2->Deprot ArPdAmidoL Ar-Pd(II)-NR₂(L) Deprot->ArPdAmidoL RedElim Reductive Elimination ArPdAmidoL->RedElim RedElim->L2Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Addition of Reagents: Add the 3,6-dichloropyridazine to the flask.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.[14]

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminated pyridazine.[14]

ComponentExamplesKey Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[6][7]
Ligand XPhos, SPhos, BINAP, DPPFBulky, electron-rich biaryl phosphine ligands are generally preferred to promote the key catalytic steps.[4][6]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is crucial. Sodium tert-butoxide is a common and effective choice.[6][7]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation.[6]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different ligands or bases. The choice of ligand-base combination can be critical. For Buchwald-Hartwig reactions, ensure the solvent is completely anhydrous and deoxygenated.

  • No Reaction: For SNAr, a higher temperature or a more polar solvent like DMF or NMP might be necessary. For Buchwald-Hartwig, catalyst deactivation could be an issue; ensure all reagents are pure and the reaction is run under a strict inert atmosphere.

  • Formation of Di-substituted Product: In mono-amination attempts, di-substitution can occur. To minimize this, use a smaller excess of the amine (e.g., 1.1 eq) and carefully monitor the reaction, stopping it once the starting material is consumed.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Practical Approach for the Rapid Determination of 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Viciu, M. S., & Nolan, S. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14768–14775. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Singh, R., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Acta Tropica, 232, 106504. [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. [Link]

  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar. [Link]

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine - Google P
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines - PubMed. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]

  • chemical studies on 3,6-dichloropyridazine - Journal of American Science. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines - PMC - NIH. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

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The Synthetic Versatility of 5-Chloropyridazin-4-amine: Application Notes for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as core components of successful therapeutic agents. The pyridazine nucleus is one such "privileged scaffold."[1] Its unique arrangement of two adjacent nitrogen atoms imparts a π-deficient character, creating a stable aromatic system with a distinct electronic profile. This structure is particularly adept at forming crucial hydrogen bond interactions within the ATP-binding sites of various protein kinases, making it a cornerstone in the design of targeted inhibitors.[2]

5-Chloropyridazin-4-amine (CAS: 53180-92-0) is a versatile bifunctional building block that offers synthetic chemists two strategic vectors for molecular elaboration. The electron-deficient pyridazine ring, further activated by the chloro-substituent, renders the C5 position highly susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. The adjacent primary amine at C4 provides a second handle for diversification, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound and detailed protocols for its application in the synthesis of potent kinase inhibitors, tailored for researchers in organic synthesis and drug development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dominated by three major classes of transformations that allow for the controlled and sequential introduction of diverse chemical moieties. Understanding the principles behind these reactions is key to leveraging this building block effectively.

cluster_start Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Synthesized Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki   Pd Catalyst,   Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald   Pd Catalyst,   Ligand, Base, R₂-NH SNAr Nucleophilic Aromatic Substitution (C-X Bond Formation) Start->SNAr   Nucleophile (e.g., R-SH),   Base Product_Suzuki 5-Aryl/Heteroaryl- pyridazin-4-amine Suzuki->Product_Suzuki Product_Buchwald N-Aryl/Alkyl-5-substituted- pyridazin-4,X-diamine Buchwald->Product_Buchwald Product_SNAr 5-Thio/Alkoxy- pyridazin-4-amine SNAr->Product_SNAr Product_Suzuki->Buchwald Sequential Reaction

Caption: Key synthetic pathways using this compound.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for creating C-C bonds, enabling the attachment of various aryl and heteroaryl fragments to the pyridazine C5 position.[3][4] Given that chloropyridines are less reactive than their bromo or iodo counterparts, the selection of a highly active palladium catalyst and appropriate ligand system is critical for achieving high yields.[3] This reaction is fundamental for building the core structure of many kinase inhibitors where a specific aryl group is required for binding affinity and selectivity.

  • Buchwald-Hartwig Amination: The formation of C-N bonds is equally crucial in drug design, and the Buchwald-Hartwig amination provides a powerful method for coupling primary or secondary amines to the pyridazine core.[5][6] This transformation allows for the introduction of solubilizing groups or moieties that can form additional interactions with the target protein. The development of specialized phosphine ligands has dramatically expanded the scope of this reaction to include a wide variety of amines and aryl chlorides under milder conditions.[5][7]

  • Nucleophilic Aromatic Substitution (SNAr): The inherent electron deficiency of the pyridazine ring system activates the C-Cl bond towards nucleophilic attack.[8][9] This allows for the direct displacement of the chloride by a range of nucleophiles, including alkoxides, thiolates, and amines, often without the need for a metal catalyst.[10][11] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and its efficiency can be influenced by solvent polarity and the strength of the nucleophile.[9]

Application Focus: Synthesis of ALK5 Kinase Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in cell growth, differentiation, and immune response.[12] Its deregulation is implicated in pathologies like cancer and fibrosis. The type I receptor, ALK5, is a serine/threonine kinase that represents a key therapeutic target.[12][13] this compound and its isomers are excellent starting materials for the synthesis of potent ALK5 inhibitors.[12][14] The following protocols detail a representative synthetic sequence.

G A This compound (Starting Material) B Intermediate 1 6-(5-chloro-2-fluorophenyl) -pyridazin-4-amine A->B Suzuki Coupling (5-chloro-2-fluorophenyl) boronic acid, PdCl₂(PPh₃)₂ C Intermediate 2 tert-butyl 4-((6-(5-chloro-2-fluorophenyl) -pyridazin-4-yl)amino)piperidine -1-carboxylate B->C Buchwald-Hartwig Amination tert-butyl 4-aminopiperidine -1-carboxylate D Final Product ALK5 Inhibitor Scaffold C->D Boc Deprotection (e.g., TFA)

Caption: Workflow for the synthesis of an ALK5 inhibitor scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes the palladium-catalyzed coupling of 6-chloropyridazin-4-amine with (5-chloro-2-fluorophenyl)boronic acid. The conditions are adapted from analogous syntheses and represent a robust method for arylating the pyridazine core.[4][14][15]

Materials:

  • 6-Chloropyridazin-4-amine (1.0 eq)

  • (5-Chloro-2-fluorophenyl)boronic acid (1.3 eq)

  • Potassium Fluoride (KF) (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.1 eq)

  • Acetonitrile (MeCN) and Water (1.3:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloropyridazin-4-amine (1.0 eq), (5-chloro-2-fluorophenyl)boronic acid (1.3 eq), and potassium fluoride (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture of acetonitrile and water. Stir the suspension for 5 minutes. Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.1 eq), to the flask.

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. The mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 6-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(5-chloro-2-fluorophenyl)pyridazin-4-amine.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol details the subsequent C-N bond formation to install a piperidine moiety, a common feature in kinase inhibitors for improving solubility and pharmacokinetic properties.[16]

Materials:

  • 6-(5-chloro-2-fluorophenyl)pyridazin-4-amine (Intermediate 1, 1.0 eq)

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Reagent Addition: Add the aryl chloride intermediate from Protocol 1 (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) to the tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired Boc-protected product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Thiol

This protocol illustrates the direct displacement of the chlorine atom with a sulfur nucleophile, a reaction useful for creating compounds with different electronic and steric properties.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Nucleophile Addition: Add thiophenol (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice water. A precipitate will often form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization if necessary.

Data Presentation: Biological Activity of Pyridazine Derivatives

The pyridazine scaffold is a component of numerous kinase inhibitors targeting various pathways implicated in cancer and inflammatory diseases. The table below summarizes the activity of representative inhibitors derived from pyridazine-based scaffolds.

Compound ClassTarget KinaseIC₅₀ / Kᵢ (nM)Cellular Potency (IC₅₀, nM)Reference
Pyridazine-basedALK51 - 20100 - 1000[12]
Trisubstituted Pyridazinep38α MAPK1 - 20>1000[13][14]
Pyridazine-Urea HybridVEGFR-260 - 1800100 - 500 (HUVEC)[2][17]

Note: Data is compiled from multiple sources and represents a range of potencies for optimized compounds within each class.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern organic synthesis, particularly in the construction of biologically active molecules for drug discovery. Its value lies in the orthogonal reactivity of its chloro and amino substituents, which can be selectively functionalized through robust and well-established methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and strategies outlined in this guide provide a framework for researchers to harness the potential of this scaffold. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic application of core heterocycles like this compound will remain a critical enabler of innovation in medicinal chemistry.

References

  • Liao, L., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-92. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1354. [Link]

  • Chiesi Farmaceutici S.p.A. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors.
  • El-Sayed, M. A. A., et al. (2019). Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. Bioorganic Chemistry, 92, 103254. [Link]

  • Carron, C., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Semantic Scholar. (n.d.). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]

  • R Discovery. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. R Discovery. [Link]

  • Horton, D. A., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1216-1246. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2366-2373. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[2][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2639. [Link]

  • Moseley, J. D., & Rauta, O. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(9), 10334-10347. [Link]

  • Lee, H. J., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-8. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2366-2373. [Link]

  • Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Martínez-Alvarez, R., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(2), M1128. [Link]

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The Strategic Utility of 6-Chloropyridazin-4-amine in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of contemporary therapeutics.[1] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure" in medicinal chemistry. The strategic placement of nitrogen atoms allows for multiple hydrogen bonding interactions, which is particularly advantageous for targeting protein active sites, such as the hinge region of kinases. This guide focuses on a particularly valuable, yet nuanced, building block: 6-Chloropyridazin-4-amine (CAS No: 29049-45-4). We will provide an in-depth exploration of its synthesis, key chemical transformations, and strategic applications in the development of next-generation pharmaceuticals, supported by detailed, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 29049-45-4[2]
Molecular Formula C₄H₄ClN₃[2]
Molecular Weight 129.55 g/mol [2]
Appearance Light yellow to light brown solid[3]
Melting Point 153-154 °C[3]
Boiling Point 368.3±22.0 °C (Predicted)[3]
pKa 4.55±0.10 (Predicted)[3]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[3]

Safety Information:

6-Chloropyridazin-4-amine is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

HazardGHS PictogramHazard StatementsPrecautionary Statements
Acute Toxicity (Oral)H302: Harmful if swallowed.P261, P280, P305+P351+P338, P310
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.
Serious Eye Damage

Note: The safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[1][4]

Synthesis of 6-Chloropyridazin-4-amine: A Key Nucleophilic Aromatic Substitution

The most direct synthesis of 6-Chloropyridazin-4-amine involves the regioselective amination of a dichloropyridazine precursor. The choice of starting material is critical to ensure the desired 4-amino isomer.

Protocol 1: Synthesis from 3,5-Dichloropyridazine

This protocol outlines a nucleophilic aromatic substitution (SNAAr) reaction where one of the chlorine atoms of 3,5-dichloropyridazine is displaced by ammonia. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain the concentration of ammonia.[2]

Reaction Scheme:

Synthesis of 6-Chloropyridazin-4-amine Ammonia NH₃ 6-Chloropyridazin-4-amine NC1=CC(=N-N=C1)Cl 6-Chloropyridazin-4-amine Ammonia->6-Chloropyridazin-4-amine

A schematic for the synthesis of 6-Chloropyridazin-4-amine.

Materials and Reagents:

  • 3,5-Dichloropyridazine

  • Ammonia (aqueous or in dioxane)

  • 1,4-Dioxane

  • Round-bottom flask (pressure-rated if necessary)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Step-by-Step Procedure: [2]

  • To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 eq., e.g., 1 g, 6.71 mmol).

  • Add 1,4-dioxane (2 mL) and an ammonia solution (e.g., 8 mL of a commercial solution).

  • Seal the flask and stir the reaction mixture at 100 °C overnight.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the solid with a minimal amount of cold water and then with a non-polar solvent like hexanes to aid in drying.

  • Dry the product under vacuum to yield 6-Chloropyridazin-4-amine as a brown solid.

Expected Outcome:

This procedure typically affords the desired product in moderate yields (around 60-65%).[2] The product purity should be assessed by LC-MS and/or NMR.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The true value of 6-Chloropyridazin-4-amine lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The presence of both a nucleophilic amino group and a reactive chloro-substituent allows for sequential, regioselective modifications. This is particularly relevant in the synthesis of kinase inhibitors, where the pyridazine core can serve as a hinge-binding motif.[1]

A prime example of a closely related scaffold's application is in the synthesis of Interleukin-2-inducible T-cell kinase (ITK) inhibitors.[5] ITK is a key enzyme in T-cell signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. The synthesis of these inhibitors often involves a nucleophilic substitution on a chloropyridazine core, followed by a Suzuki coupling to introduce further diversity.[5]

Application_Workflow Start 6-Chloropyridazin-4-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Arylboronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amine, Pd Catalyst, Base Intermediate1 4-Amino-6-arylpyridazine Suzuki->Intermediate1 Intermediate2 4,6-Diaminopyridazine Derivative Buchwald->Intermediate2 Final Advanced Pharmaceutical Intermediate / API Intermediate1->Final Further Functionalization Intermediate2->Final Further Functionalization

Key synthetic transformations of 6-Chloropyridazin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[6] For 6-Chloropyridazin-4-amine, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 6-position, a common strategy in kinase inhibitor design to probe the solvent-exposed region of the ATP binding pocket.

Reaction Scheme:

Suzuki_Coupling Start NC1=CC(=N-N=C1)Cl 6-Chloropyridazin-4-amine Product NC1=CC(=N-N=C1)R 4-Amino-6-arylpyridazine Start->Product Pd(PPh₃)₄, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O), Heat BoronicAcid R-B(OH)₂ Arylboronic Acid BoronicAcid->Product Buchwald_Hartwig Start NC1=CC(=N-N=C1)Cl 6-Chloropyridazin-4-amine Product NC1=CC(=N-N=C1)NR¹R² 4-Amino-6-(substituted)aminopyridazine Start->Product Pd Catalyst, Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene, Heat Amine R¹R²NH Primary or Secondary Amine Amine->Product

Sources

Foreword: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

< < Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 6-Chloropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of bioactive molecules are nitrogen-containing heterocycles.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for forging these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][4]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and valuable substrate: 6-chloropyridazin-4-amine. Pyridazine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The ability to selectively introduce diverse amino functionalities at the 6-position of the pyridazine ring opens up vast chemical space for the exploration of new drug candidates.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7]

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloropyridazin-4-amine, forming a Pd(II) complex.[5][6][7] The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl, making the amination of aryl chlorides like our substrate particularly challenging and reliant on highly active catalyst systems.[6][8]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine byproduct.[4] The choice of ligand plays a crucial role in minimizing this undesired pathway.[1]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine_Coordination Ar-Pd(II)-Cl(L2)->Amine_Coordination R'R''NH Ar-Pd(II)-NHR'R''(L2) Ar-Pd(II)-NHR'R''(L2) Amine_Coordination->Ar-Pd(II)-NHR'R''(L2) Base_Assisted_Deprotonation Base_Assisted_Deprotonation Ar-Pd(II)-NHR'R''(L2)->Base_Assisted_Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Base_Assisted_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 6-chloropyridazin-4-amine hinges on the careful selection and optimization of several critical parameters.

The Palladium Source: Precatalysts vs. In Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, the use of pre-formed palladium precatalysts is often preferred for their superior activity, stability, and reproducibility.[8] These precatalysts are typically air- and moisture-stable complexes that readily form the active catalytic species under the reaction conditions.

The Ligand: The Key to Reactivity and Selectivity

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially when dealing with less reactive aryl chlorides.[6][9] Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, have proven to be exceptionally effective for this transformation.[4][10] These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields and faster reaction times.[4]

Table 1: Commonly Employed Ligands for Buchwald-Hartwig Amination

Ligand NameStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for coupling aryl chlorides.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylEffective for a broad range of substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines.[5]
DavePhos 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenylOne of the first-generation highly active ligands.[10]
The Base: Driving the Deprotonation

A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

Table 2: Common Bases and Their Properties

BasepKa of Conjugate AcidCommon SolventsNotes
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFVery strong base, widely used.[8] Can be sensitive to certain functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Toluene, Dioxane, THFStrong, non-nucleophilic base. Can be used for proton-tolerant reactions.[5]
Cesium carbonate (Cs₂CO₃)~10Toluene, Dioxane, THFA weaker base, suitable for substrates with base-sensitive functional groups.[8] Good solubility.[8]
Potassium phosphate (K₃PO₄)~12.3Toluene, Dioxane, THFA moderately weak base, often used in combination with specific ligands.[8]
The Solvent: Creating the Right Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the desired reaction temperature. Aprotic, non-coordinating solvents are generally preferred.

Table 3: Recommended Solvents

SolventBoiling Point (°C)Notes
Toluene111Commonly used, good for a wide range of temperatures.[8]
1,4-Dioxane101Effective solvent, but has safety and environmental concerns.[2][12]
Tetrahydrofuran (THF)66Lower boiling point, suitable for reactions at moderate temperatures.[8]

Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the palladium catalyst.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-chloropyridazin-4-amine with a representative primary amine. Note: This is a general guideline and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Reagents and Materials

Table 4: Reagent Quantities

ReagentMolar Equiv.Amount (for 1 mmol scale)
6-Chloropyridazin-4-amine1.0129.5 mg
Amine1.21.2 mmol
Palladium Precatalyst (e.g., XPhos Pd G3)0.0216.9 mg
Ligand (e.g., XPhos)0.0419.1 mg
Base (e.g., NaOtBu)2.0192.2 mg
Anhydrous, Degassed Solvent (e.g., Toluene)-5 mL
Reaction Setup and Execution Workflow

Experimental_Workflow Buchwald-Hartwig Amination Workflow start Start reagents 1. Add solid reagents to an oven-dried Schlenk tube: - 6-Chloropyridazin-4-amine - Pd Precatalyst - Ligand - Base start->reagents inert 2. Seal the tube and purge with inert gas (N₂ or Ar). reagents->inert add_liquids 3. Add the amine coupling partner and anhydrous, degassed solvent via syringe. inert->add_liquids heat 4. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). add_liquids->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Upon completion, cool the reaction to room temperature. monitor->cool workup 7. Perform aqueous workup and extraction. cool->workup purify 8. Purify the crude product by column chromatography. workup->purify characterize 9. Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: A step-by-step workflow for the experimental procedure.

Detailed Procedural Steps
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloropyridazin-4-amine, the palladium precatalyst, the ligand, and the base.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Through the septum, add the amine coupling partner followed by the anhydrous, degassed solvent via syringe.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), remove the tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by the careful addition of water. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization from a suitable solvent system can also be employed for further purification.[13]

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.

Table 5: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly chosen ligand/base/solvent combination- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different ligands, bases, and solvents.[15]- Increase reaction temperature or time.
Formation of dehalogenated starting material - β-hydride elimination side reaction- Use a bulkier ligand to disfavor this pathway.- Lower the reaction temperature.
Complex mixture of products - Side reactions due to incompatible functional groups- Catalyst decomposition- Protect sensitive functional groups on the starting materials.- Screen different catalyst systems.[15]
Difficulty in purification - Product has similar polarity to starting materials or byproducts- Optimize the chromatography conditions (eluent system, gradient).- Consider alternative purification methods like recrystallization or preparative HPLC.

Safety Precautions

  • Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air-sensitive and potentially toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Strong bases like sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • Inert Atmosphere: Reactions are typically run under an inert atmosphere to prevent catalyst deactivation and side reactions. Ensure proper training in the use of Schlenk lines or gloveboxes.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-substituted 6-aminopyridazine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can efficiently generate a diverse array of compounds for further investigation in drug discovery and development programs. This guide provides a solid foundation for the successful application of this powerful synthetic methodology.

References

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 4, 2026, from [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. (2023, October 10). Retrieved January 4, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
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  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved January 4, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025, December 19). Retrieved January 4, 2026, from [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 4, 2026, from [Link]

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  • High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen - ProQuest. (2022, September 11). Retrieved January 4, 2026, from [Link]

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The Strategic Role of 6-Chloropyridazin-4-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core - A Privileged Scaffold in Agrochemical Discovery

In the landscape of modern crop protection, the relentless pursuit of novel, effective, and environmentally benign agrochemicals is paramount. Heterocyclic chemistry provides a rich foundation for this endeavor, with certain structural motifs consistently demonstrating potent biological activity. Among these, the pyridazine nucleus has emerged as a "privileged scaffold," a core chemical framework that is recurrent in a variety of bioactive molecules. Its unique electronic properties and spatial arrangement of nitrogen atoms make it an ideal building block for designing targeted herbicides, fungicides, and insecticides. 6-Chloropyridazin-4-amine, with its strategically positioned reactive sites—a chlorine atom susceptible to nucleophilic substitution and a versatile amino group—serves as a crucial intermediate in the synthesis of a new generation of crop protection agents.

This technical guide provides an in-depth exploration of the application of 6-Chloropyridazin-4-amine and its close structural analogs in the synthesis of high-value agrochemicals. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that make this molecule a cornerstone in the development of innovative agricultural solutions.

Core Application: Synthesis of Pyridazine-Based Photosystem II Inhibitor Herbicides

A prominent application of pyridazine derivatives lies in the development of herbicides that target Photosystem II (PSII) in plants.[1][2][3] These herbicides disrupt the photosynthetic process by binding to the D1 protein of the PSII complex, thereby blocking electron transport. This leads to a cascade of events, including the cessation of CO2 fixation and the generation of reactive oxygen species, ultimately resulting in rapid cell death and weed control.[1]

A notable example of a commercial herbicide built upon the pyridazine framework is Pyridate .[4][5][6] While the direct synthesis of Pyridate may start from a precursor other than 6-Chloropyridazin-4-amine, the synthesis of its core active metabolite, Pyridafol (6-chloro-3-phenylpyridazin-4-ol) , and its analogs, showcases the synthetic utility of the chloropyridazine scaffold. The principles and reactions involved are directly translatable to syntheses commencing from 6-Chloropyridazin-4-amine for the creation of novel herbicidal candidates.

Mechanism of Action: A Visualized Pathway

The herbicidal activity of Pyridafol, the active form of Pyridate, stems from its ability to inhibit the Hill reaction in the photosynthetic pathway.[7] The following diagram illustrates the general mechanism of PSII inhibiting herbicides.

G cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transport O2 O2 PSII->O2 Cytb6f Cytochrome b6f PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient NADP NADP+ PSI->NADP e- ATP ATP ATP_Synthase->ATP NADPH NADPH Calvin_Cycle Calvin Cycle (CO2 Fixation) NADPH->Calvin_Cycle ATP->Calvin_Cycle Sugars Sugars Calvin_Cycle->Sugars Light Light Energy Light->PSII Light->PSI H2O H2O H2O->PSII NADP->NADPH ADP ADP + Pi ADP->ATP_Synthase CO2 CO2 CO2->Calvin_Cycle Pyridafol Pyridafol Pyridafol->PQ Inhibition

Caption: Mechanism of action of Pyridafol as a Photosystem II inhibitor.

Synthetic Protocols: A Guided Pathway to Pyridazine-Based Herbicides

The following protocols provide a representative synthetic route to a key intermediate, 6-chloro-3-phenylpyridazin-4-ol (Pyridafol), which is the foundation for herbicides like Pyridate. This synthesis illustrates the fundamental reactions that can be adapted for derivatives of 6-Chloropyridazin-4-amine.

Protocol 1: Synthesis of 6-Chloro-3-phenylpyridazin-4(1H)-one (A Pyridafol Precursor)

This protocol outlines a plausible synthesis starting from a readily available precursor, mucochloric acid, which is a common starting material for pyridazinones.

Workflow Diagram:

G Start Mucochloric Acid Step1 Phenylhydrazine (Condensation) Start->Step1 Intermediate1 1-Phenyl-4,5-dichloro-6(1H)-pyridazinone Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH) Intermediate1->Step2 Product 6-Chloro-3-phenylpyridazin-4(1H)-one (Pyridafol Precursor) Step2->Product

Caption: Synthetic workflow for a Pyridafol precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a suitable solvent such as ethanol.

  • Condensation: Add phenylhydrazine to the solution. The reaction is typically carried out at an elevated temperature (reflux) for several hours to ensure complete condensation and cyclization.

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid, 1-phenyl-4,5-dichloro-6(1H)-pyridazinone, is collected by filtration and washed with cold ethanol.

  • Hydrolysis: The isolated intermediate is then subjected to selective hydrolysis. This is achieved by treating it with a base, such as sodium hydroxide, in an aqueous or alcoholic solution. This step selectively removes one of the chlorine atoms to yield the desired 6-chloro-3-phenylpyridazin-4(1H)-one.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system to obtain a high-purity material.

Quantitative Data (Representative):

StepReactantsReagents/SolventsConditionsYield (%)
1Mucochloric Acid, PhenylhydrazineEthanolReflux, 4-6 h85-95
21-Phenyl-4,5-dichloro-6(1H)-pyridazinoneNaOH, Water/Ethanol50-70 °C, 2-3 h70-85
Protocol 2: Synthesis of Pyridate from a Pyridafol Precursor

This protocol details the final step in the synthesis of the herbicide Pyridate from its immediate precursor.

Workflow Diagram:

G Start 6-Chloro-3-phenylpyridazin-4(1H)-one Step1 S-Octyl chlorothioformate (Acylation) Start->Step1 Product Pyridate (O-(6-Chloro-3-phenyl-4-pyridazinyl) S-octyl thiocarbonate) Step1->Product

Caption: Final step in the synthesis of Pyridate.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the 6-chloro-3-phenylpyridazin-4(1H)-one precursor in an appropriate aprotic solvent, such as dichloromethane or toluene.

  • Base Addition: Add a suitable base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add S-octyl chlorothioformate. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature.

  • Work-up: After the reaction is complete, the mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography to obtain pure Pyridate.[5]

Quantitative Data (Representative):

StepReactantsReagents/SolventsConditionsYield (%)
16-Chloro-3-phenylpyridazin-4(1H)-one, S-Octyl chlorothioformateDichloromethane, Triethylamine0 °C to RT, 3-5 h80-90

Future Perspectives and the Role of 6-Chloropyridazin-4-amine

The synthetic routes outlined above provide a blueprint for the creation of pyridazine-based herbicides. The true value of 6-Chloropyridazin-4-amine lies in its potential to generate novel analogs with improved efficacy, selectivity, and environmental profiles. The amino group at the 4-position offers a handle for a wide range of chemical modifications, including:

  • N-Arylation/N-Alkylation: To introduce diverse substituents that can modulate the compound's binding affinity to the target protein and its physicochemical properties.

  • Conversion to other functional groups: The amino group can be transformed into hydroxyl, halogen, or other functionalities, opening up further avenues for derivatization.

By employing modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), researchers can efficiently construct libraries of novel pyridazine derivatives for high-throughput screening. The inherent reactivity of the chlorine atom at the 6-position, coupled with the derivatizable amino group at the 4-position, makes 6-Chloropyridazin-4-amine a highly valuable and strategic building block in the ongoing quest for the next generation of agrochemicals.

References

  • Dehghani, M., et al. (2018). Pyridazine Chemistry in Crop Protection. ResearchGate. Available at: [Link]

  • Merck Index. (n.d.). Pyridate. Royal Society of Chemistry. Available at: [Link]

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  • Google Patents. (n.d.). CN107751226B - Herbicide composition containing pyridate and flufenacet.
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  • EURL-SRM. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. European Union Reference Laboratory for Pesticides. Available at: [Link]

  • Seidel, J.E., & Russell, K.W. (n.d.). Pyridate - A NEW SELECTIVE BROAD-LEAVED HERBICIDE FOR POST-EMERGENCE USE IN CHICKPEAS. Australian Weeds Conference. Available at: [Link]

  • Google Patents. (n.d.). EP3293178B1 - PYRAZOLE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD, HERBICIDE COMPOSITION AND USE THEREOF.
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A Robust, Validated HPLC Method for the Purity Analysis of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a highly specific, linear, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-Chloropyridazin-4-amine. This compound is a critical heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. The developed method utilizes a standard C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, coupled with Diode Array Detection (DAD) for comprehensive analysis and peak purity assessment. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in a regulated quality control environment.

Introduction and Scientific Rationale

This compound (CAS: 29049-45-4, Formula: C₄H₄ClN₃, MW: 129.55 g/mol ) is an aromatic amine and a key intermediate in medicinal chemistry.[1][2] The presence of impurities, even at trace levels, can have a significant impact on the impurity profile of the final API, potentially affecting its safety and efficacy. Therefore, a reliable analytical method to assess its purity is essential.

The core principle of this method is reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar.[3] The retention of this compound is governed by its hydrophobic interactions with the C18 stationary phase. The molecule contains a basic amine group, which has a predicted pKa of approximately 4.55.[1] Operating the mobile phase at a pH well below the pKa (e.g., pH 3.0) ensures that the amine group is consistently protonated. This protonation prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing and ensures consistent, sharp, and symmetrical peaks.[3] Acetonitrile was selected as the organic modifier due to its excellent UV transparency and elution strength for polar analytes.

Detection is performed using a Diode Array Detector (DAD). This not only allows for sensitive quantification at the wavelength of maximum absorbance (λmax) but also enables a critical, secondary check for co-eluting impurities through peak purity analysis.[4] This is achieved by comparing UV-Vis spectra across the entire peak; spectral inconsistencies suggest the presence of an unresolved impurity.[5][6]

Optimized HPLC Method and Chromatographic Conditions

The following parameters were optimized to achieve excellent separation and peak shape for this compound and its potential impurities.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 5% B to 95% B over 15 minutes; Hold at 95% B for 3 minutes; Return to 5% B over 1 minute; Equilibrate for 6 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Diode Array Detector (DAD), Signal at 254 nm
Spectral Acquisition 200-400 nm for peak purity analysis
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Detailed Experimental Protocol

This protocol provides a step-by-step guide for sample preparation and analysis.

Reagent and Sample Preparation
  • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent Preparation: Mix 800 mL of Mobile Phase A with 200 mL of Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic System Setup and Execution
  • Set up the HPLC system according to the conditions outlined in the table above.

  • Purge the pump channels with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Working Standard Solution (100 µg/mL) six times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the Sample Solution.

  • Integrate the resulting chromatogram and calculate the purity based on the area percent method.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[7][8][9] The results confirm that the method is suitable for its intended purpose.

Validation Parameter Result Acceptance Criteria
Specificity No interference from blank at the analyte retention time. Peak purity index > 0.999.No interference at RT of analyte. Peak purity must pass.
Linearity (R²) 0.9998R² ≥ 0.999
Range 1.0 µg/mL to 150 µg/mLDefined by linearity and accuracy.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.65%%RSD ≤ 2.0%
Intermediate Precision (%RSD) 0.88%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.25 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.80 µg/mLSignal-to-Noise ≥ 10:1

Visualization of Workflows

Visual diagrams help clarify the logical flow of the analysis process.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phases & Diluent D System Setup & Column Equilibration A->D B Weigh & Dissolve Reference Standard E System Suitability Test (SST Injections) B->E C Weigh & Dissolve Test Sample F Inject Blank & Sample C->F D->E E->F G Integrate Chromatogram F->G H Assess Peak Purity (DAD Spectra) G->H I Calculate % Purity (Area Percent) H->I J Generate Final Report I->J G cluster_results Purity Decision Logic A Chromatographic Peak DAD Acquires Spectra Across Entire Peak B Software Extracts Spectra Upslope Apex Downslope A:f1->B:f0 C Spectra Comparison Normalize & Overlay Spectra B:f0->C:f0 D Spectra Match? C:f0->D E Peak is Spectrally PURE D->E Yes F Peak is IMPURE (Co-elution Detected) D->F No

Caption: Logic of DAD-based Peak Purity Assessment.

Conclusion

The RP-HPLC method presented here is demonstrated to be robust, reliable, and fit for the purpose of determining the purity of this compound. The validation results meet the stringent requirements of the ICH guidelines, ensuring the method's accuracy and precision. The inclusion of DAD-based peak purity analysis provides an additional layer of confidence, making this method highly suitable for routine quality control in pharmaceutical manufacturing and development environments.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link] [7][9][10]2. LabManager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link] [5]3. Tanaka, N., et al. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(3), 253-257. [Link]

Sources

Application Note: Quantitative and Qualitative Analysis of 6-Chloropyridazin-4-amine and its Reaction Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 6-Chloropyridazin-4-amine and its potential reaction products. 6-Chloropyridazin-4-amine is a critical heterocyclic building block in pharmaceutical and agrochemical synthesis. Monitoring its conversion and identifying reaction byproducts is essential for reaction optimization, impurity profiling, and quality control. This guide provides a comprehensive framework, from sample preparation to method validation, designed for researchers, chemists, and drug development professionals. We detail the rationale behind chromatographic and mass spectrometric parameter selection and offer step-by-step protocols to ensure reliable and reproducible results.

Introduction: The Analytical Challenge

6-Chloropyridazin-4-amine (MW: 129.55 g/mol ) is a substituted pyridazine, a class of nitrogen-containing heterocycles with diverse biological activities.[1] Its structure, featuring a reactive chloro group and a nucleophilic amine, makes it a versatile precursor in drug discovery. The analysis of reaction mixtures containing this compound requires a highly selective and sensitive technique to differentiate the parent compound from structurally similar products and isomers. LC-MS/MS is the gold standard for this application, offering superior specificity through mass-based separation and fragmentation, coupled with chromatographic resolution.[2] This combination allows for confident identification and accurate quantification even in complex matrices.[3]

Nitrogen-containing heterocyclic compounds are well-suited for electrospray ionization (ESI), typically forming protonated molecular ions [M+H]+ in positive ion mode, which facilitates sensitive detection.[4][5] Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the precursor ion and inducing fragmentation to produce characteristic product ions, a process known as Collision-Induced Dissociation (CID).[6][7] This application note will focus on a hypothetical, yet common, nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is displaced by a nucleophile (e.g., morpholine), to demonstrate the method's utility.

Experimental Workflow Overview

The analytical workflow is a multi-stage process designed to ensure data integrity from sample collection to final analysis. Each step is optimized to minimize analyte loss and matrix interference.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture (in organic solvent) Dilution Serial Dilution (with Mobile Phase A) Reaction_Mixture->Dilution Concentration Adjustment Filtration Syringe Filtration (0.22 µm PTFE) Dilution->Filtration Particulate Removal LC_Separation Reversed-Phase LC Separation Filtration->LC_Separation Injection ESI_Ionization ESI Ionization (+ve Mode) LC_Separation->ESI_Ionization Elution MS_Analysis Tandem MS (MRM Scan) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition & Integration MS_Analysis->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the LC-MS/MS analysis of reaction mixtures.

Materials and Reagents

  • Analytes: 6-Chloropyridazin-4-amine (CAS: 29049-45-4)[8][9][10][11], and potential reaction products (e.g., 4-(pyridazin-4-yl)morpholine).

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+).

  • Sample Preparation: 0.22 µm PTFE syringe filters.

Sample Preparation: The Foundation of Good Data

The goal of sample preparation is to prepare a sample that is compatible with the LC-MS/MS system while minimizing interferences.[12] For reaction mixtures typically dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), a simple "dilute-and-shoot" approach is often sufficient and preferable as it minimizes sample handling and potential analyte loss.[13]

Protocol 4.1: Sample Dilution
  • Initial Dilution: Aspirate 10 µL of the reaction mixture and dilute into 990 µL of a 50:50 acetonitrile/water mixture. This creates a 1:100 dilution.

  • Working Solution: Perform a further 1:10 serial dilution from the initial stock using the initial mobile phase condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to create a working solution. The final concentration should fall within the linear range of the instrument.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter directly into an LC vial to remove any particulates that could clog the system.

Causality: Diluting in the initial mobile phase composition ensures that the injection solvent is not significantly stronger than the mobile phase, which prevents peak distortion and poor chromatography.[14] PTFE filters are recommended for their broad chemical compatibility with common organic solvents.

LC-MS/MS Method Development and Protocols

The development process should be systematic, starting from the mass spectrometer and working backward to the liquid chromatography.[15]

Mass Spectrometry: Tuning and Optimization

The first step is to determine the optimal MS parameters for the parent compound and its expected products. Nitrogen-containing heterocycles readily protonate, making Electrospray Ionization (ESI) in positive mode the logical choice.[4]

Figure 2: Hypothetical SNAr reaction for method development.

Protocol 5.1.1: Analyte Tuning

  • Prepare a ~1 µg/mL solution of 6-Chloropyridazin-4-amine and the synthesized reaction product standard in 50:50 acetonitrile/water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan (Q1 scan) spectrum in positive ESI mode to identify the protonated molecular ions [M+H]+. For 6-Chloropyridazin-4-amine, this will be m/z 130.0 (accounting for the chlorine isotope pattern) and for the morpholine product, m/z 166.1.

  • Select the [M+H]+ ion as the precursor for a product ion scan (MS/MS).

  • Systematically vary the Collision Energy (CE) to find the value that yields a stable and abundant fragmentation pattern. The fragmentation of pyridazine rings often involves characteristic cross-ring cleavages.[16][17]

  • Select 2-3 of the most intense and specific product ions for Multiple Reaction Monitoring (MRM). One transition is used for quantification (quantifier) and another for confirmation (qualifier).

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Proposed Role
6-Chloropyridazin-4-amine130.0103.0Quantifier
76.0Qualifier
4-(pyridazin-4-yl)morpholine166.1109.1Quantifier
81.1Qualifier
Table 1: Example MRM transitions for target analytes.
Liquid Chromatography: Separation

The goal is to achieve baseline separation of the analytes from each other and from matrix components, ensuring sharp peak shapes.[18] A reversed-phase C18 column is a versatile starting point for small polar molecules.[15]

Protocol 5.2.1: LC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention for aromatic heterocycles. Small particle size enhances efficiency and resolution.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase for reversed-phase chromatography. Formic acid is a proton source, enhancing ionization efficiency in positive ESI mode.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. Acetonitrile offers low viscosity and good UV transparency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Injection Volume 2-5 µLSmall volumes minimize potential matrix effects and peak distortion.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.
Gradient Time (min) %B
0.05
1.05
5.095
7.095
7.15
10.05
Table 2: Starting parameters for LC method development.

Data Analysis and Interpretation

After data acquisition, the chromatograms are processed to integrate the peak areas for the quantifier and qualifier MRM transitions. The presence of a peak at the expected retention time for both transitions confirms the analyte's identity. Quantification is typically performed using an external calibration curve prepared from certified reference standards.

The fragmentation pattern provides structural confirmation. For pyridazine-containing structures, common fragmentation pathways include the cleavage of the pyridazine ring itself or the loss of substituents.[16][19] For example, the loss of HCN (27 Da) is a common fragmentation pathway for nitrogen heterocycles. The fragmentation of the morpholine-substituted product would likely involve cleavage within the morpholine ring or at the bond connecting it to the pyridazine core.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the LC-MS/MS analysis of 6-Chloropyridazin-4-amine and its reaction products. By following the detailed protocols for sample preparation, instrument setup, and method development, researchers can achieve sensitive, selective, and reliable results. The principles discussed—systematic tuning, rational chromatographic design, and confirmation using qualifier ions—constitute a self-validating system that ensures data of the highest integrity for applications in pharmaceutical development, reaction monitoring, and chemical synthesis.

References

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. Retrieved from [Link]

  • McClean, S., O'Kane, E. J., & Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • Krajsovszky, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Retrieved from [Link]

  • Biotage. (2024). Essential Guide to LCMS Sample Preparation Techniques. Biotage. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Retrieved from [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. NIH. Retrieved from [Link]

  • Ali, T. E., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3-,2-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Retrieved from [Link]

  • Gu, H., & Chetwynd, A. J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Krajsovszky, G., et al. (2018). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Retrieved from [Link]

  • Chalcraft, K. R., et al. (2014). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Retrieved from [Link]

  • Schmidt, W., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. Retrieved from [Link]

  • Zhang, M., et al. (2016). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. Retrieved from [Link]

  • McClean, S., O'Kane, E., & Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Retrieved from [Link]

  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • Zbancioc, G., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate. Retrieved from [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National MagLab. Retrieved from [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Kramer, V. K., et al. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • Symax Laboratories. (n.d.). 6-Chloropyridazin-4-amine, CAS NO:29049-45-4. IndiaMART. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Chloropyridazin-4-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological potential.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[2][5][6] The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring allows for a range of interactions with biological targets, often serving as a key pharmacophore in the design of novel therapeutics.[7] 5-Chloropyridazin-4-amine, in particular, presents a versatile starting material for the generation of compound libraries for biological screening. The presence of a reactive chlorine atom and a nucleophilic amino group provides two orthogonal handles for chemical modification, enabling the exploration of a broad chemical space to probe structure-activity relationships (SAR).[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to the derivatization of this compound. It outlines detailed, field-proven protocols for key chemical transformations and discusses important considerations for the subsequent biological screening of the synthesized compound library.

Strategic Approaches to Derivatization: Building a Diverse Chemical Library

The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the chlorine atom at the 5-position and the amino group at the 4-position. This allows for the systematic introduction of a variety of substituents to generate a library of analogs with diverse physicochemical properties.

C-C and C-N Bond Formation at the 5-Position via Cross-Coupling Reactions

The chlorine atom on the pyridazine ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[9][10][11]

a) Suzuki-Miyaura Coupling for Arylation and Heteroarylation:

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties, which are common features in many biologically active compounds.[8][9][12] This reaction involves the coupling of the chloropyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Rationale: Introducing diverse aromatic and heteroaromatic rings can significantly impact the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.

b) Buchwald-Hartwig Amination for the Introduction of Diverse Amino Groups:

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the chloropyridazine and a primary or secondary amine.[13][14][15][16] This reaction is highly versatile and tolerates a wide range of functional groups on the amine coupling partner.

  • Rationale: The introduction of various substituted amines can modulate the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. This is particularly relevant for targeting protein kinases, where interactions with the hinge region are often crucial.[8]

Functionalization of the 4-Amino Group

The amino group at the 4-position serves as a versatile handle for introducing a variety of functional groups through N-acylation and N-alkylation reactions.

a) N-Acylation to Introduce Amide Functionality:

The reaction of the 4-amino group with acylating agents such as acyl chlorides or carboxylic acids (with a coupling agent) yields the corresponding amides.[17][18][19][20]

  • Rationale: Amide bonds are prevalent in pharmaceuticals and can introduce key hydrogen bond donors and acceptors, influencing target engagement and metabolic stability.

b) N-Alkylation to Introduce Alkyl Substituents:

N-alkylation can be achieved through various methods, including reductive amination or reaction with alkyl halides.[21][22][23][24][25] Care must be taken to control the degree of alkylation to avoid the formation of undesired dialkylated products.

  • Rationale: The introduction of alkyl groups can modulate the lipophilicity and steric bulk of the molecule, which can affect its cell permeability and target binding.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the key derivatization reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

  • Base (e.g., Na₂CO₃, 2 M aqueous solution, 2 equivalents)[9]

  • Solvent (e.g., Toluene or 1,4-Dioxane)[8][9]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask with a condenser and a magnetic stir bar.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).[8]

  • Solvent and Base Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the aqueous base solution via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields

Arylboronic AcidPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.) (2)Toluene1102035-65[9]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O90875-85
3-Pyridylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.5)Toluene/H₂O1001260-70

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat & Stir (80-110 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Quench D->E Reaction Complete F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure 5-Arylpyridazin-4-amine H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)[14]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or other suitable reaction vessel.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).[8]

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[8]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[8]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[8]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine in Schlenk Tube: Pd Precatalyst, Ligand, Base, This compound, Amine B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Seal & Heat (80-110 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Quench D->E Reaction Complete F Extraction E->F G Dry & Concentrate F->G H Purification G->H I Pure N-substituted 5-aminopyridazin-4-amine H->I

Sources

Application Note: Strategic N-Alkylation of 6-Chloropyridazin-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Scaffold

The 6-chloropyridazin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for developing inhibitors targeting kinases, polymerases, and other key enzymes implicated in diseases such as cancer.[1] The targeted modification of the 4-amino group via N-alkylation is a fundamental strategy to modulate the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile and potency.

This guide provides a comprehensive overview of the primary strategies for the N-alkylation of 6-chloropyridazin-4-amine, delving into the mechanistic rationale behind protocol selection. We present detailed, field-proven protocols for direct alkylation and the Mitsunobu reaction, followed by robust methods for product purification and characterization, designed to ensure the integrity and reproducibility of the synthesis for drug development professionals.

Mechanistic Considerations and Strategic Selection

The N-alkylation of 6-chloropyridazin-4-amine presents a primary regioselectivity challenge: alkylation can occur at the exocyclic 4-amino group or the pyridazine ring nitrogens. However, the exocyclic amino group is significantly more nucleophilic, making it the predominant site of reaction under most conditions. The choice of alkylation strategy is dictated by the nature of the alkylating agent (R-X) and its compatibility with the substrate's functional groups.

Three primary methodologies are commonly employed:

  • Direct Alkylation with Alkyl Halides: This is the most straightforward approach, involving the reaction of the amine with an alkyl halide (or sulfonate) in the presence of a base. The base is crucial for deprotonating the amine, enhancing its nucleophilicity. The choice of base and solvent is critical to prevent side reactions and ensure good yields. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[2] This method is ideal for simple primary and secondary alkyl halides.

  • Reductive Amination: This powerful and mild method involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine.[3][4] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. This strategy is exceptionally broad in scope, allowing for the introduction of a vast array of alkyl groups derived from commercially available carbonyl compounds.[5][6][7]

  • Mitsunobu Reaction: This reaction facilitates the N-alkylation using a primary or secondary alcohol as the alkylating agent. It proceeds under mild, neutral conditions in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The reaction works via the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 attack by the amine nucleophile.[9][10] A key feature is the clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable for complex natural product synthesis.[8][11]

The following decision workflow can guide the selection of the most appropriate alkylation strategy.

G cluster_options Alkylation Strategy Selection start Select Alkylating Agent (R-X) c1 Alkyl Halide (R-Br, R-I) or Sulfonate (R-OTs) start->c1 Simple Alkyl Group c2 Aldehyde (R-CHO) or Ketone (R-C(O)-R') start->c2 Carbonyl Precursor c3 Primary or Secondary Alcohol (R-OH) start->c3 Alcohol Precursor p1 Protocol 1: Direct Alkylation c1->p1 p2 Protocol 2: Reductive Amination c2->p2 p3 Protocol 3: Mitsunobu Reaction c3->p3

Caption: Strategy selection for N-alkylation of 6-chloropyridazin-4-amine.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Alkylating agents and DMF are hazardous; consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the reaction with a generic alkyl bromide. It should be optimized for specific substrates.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloropyridazin-4-amine≥97%e.g., Ambeed[12]Starting material
Alkyl Bromide (R-Br)Reagent GradeVariousYour specific alkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderVariousBase, should be finely ground
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousReaction solvent
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent
Brine (Saturated NaCl solution)-Lab-preparedFor aqueous work-up
Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridazin-4-amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Causality Note: Heating increases the rate of reaction. The temperature should be chosen based on the reactivity of the alkyl halide to avoid decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF). Causality Note: This step removes the water-soluble DMF and inorganic salts.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove any remaining DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[13]

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is ideal for coupling with primary or secondary alcohols. It is performed at cooler temperatures.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloropyridazin-4-amine≥97%VariousStarting material
Alcohol (R-OH)Reagent GradeVariousYour specific alcohol
Triphenylphosphine (PPh₃)≥99%VariousReagent
Diisopropyl Azodicarboxylate (DIAD)97%VariousCaution: Potentially explosive[9]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousReaction solvent
Dichloromethane (DCM)ACS GradeVariousExtraction solvent
Saturated NaHCO₃ solution-Lab-preparedFor aqueous work-up
Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloropyridazin-4-amine (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Causality Note: The exothermic reaction with DIAD is controlled by cooling, minimizing side product formation.

  • DIAD Addition: Add DIAD (1.5 eq) dropwise to the cooled, stirring solution over 15-20 minutes. A color change and/or precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of triphenylphosphine oxide is an indicator of reaction progress.[9]

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Work-up: Redissolve the residue in dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purify by flash column chromatography. A hexane/ethyl acetate gradient is typically effective.

Purification and Structural Characterization

The unequivocal confirmation of the N-alkylated product structure is essential. A combination of chromatographic purification and spectroscopic analysis provides the necessary validation.

Purification Workflow

G start Crude Reaction Mixture purify Purification (Flash Column Chromatography) start->purify fractions Collect & Combine Pure Fractions (TLC Analysis) purify->fractions evap Solvent Evaporation (Rotary Evaporator) fractions->evap product Pure N-Alkylated Product evap->product analysis Spectroscopic Characterization (NMR, MS, IR) product->analysis

Caption: General workflow for purification and analysis of the final product.[13]

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for a hypothetical product, N-benzyl-6-chloropyridazin-4-amine, to guide researchers in their analysis.

TechniqueExpected Observations
¹H NMR -CH₂- (Benzyl): A doublet around δ 4.5-4.8 ppm (due to coupling with N-H). -NH-: A broad triplet around δ 6.5-7.5 ppm. Aromatic (Benzyl): Multiplets between δ 7.2-7.4 ppm (5H). Aromatic (Pyridazine): Two singlets or doublets in the aromatic region (e.g., δ 7.0-8.5 ppm), shifted from the starting material.
¹³C NMR Appearance of new aliphatic carbons (e.g., -CH₂- around δ 45-55 ppm) and aromatic carbons from the benzyl group (δ 127-140 ppm). Shifts in the pyridazine ring carbon signals.
Mass Spec (EI/ESI) Molecular Ion (M⁺): A prominent peak corresponding to the calculated molecular weight (e.g., for the benzyl product, C₁₁H₁₀ClN₃, MW ≈ 219.67 g/mol ). Isotope Pattern: A characteristic M+2 peak at ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom.[14][15]
IR Spectroscopy N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine. This differs from the two characteristic N-H stretching bands of the primary amine starting material. C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive alkylating agent. 2. Insufficiently strong or poorly soluble base (Direct Alkylation). 3. Wet solvent/reagents. 4. Insufficient temperature.1. Check the purity/age of the alkyl halide. 2. Switch to a stronger base (e.g., NaH) or a more soluble one (Cs₂CO₃). 3. Use freshly dried anhydrous solvents. 4. Increase reaction temperature incrementally.
Multiple Products (Di-alkylation) 1. Overly reactive alkylating agent. 2. Reaction temperature is too high. 3. Excess alkylating agent used.1. Use a less reactive leaving group (e.g., bromide instead of iodide). 2. Lower the reaction temperature. 3. Use closer to a 1:1 stoichiometry of amine to alkylating agent.
Difficulty Removing Byproducts (Mitsunobu) Triphenylphosphine oxide (TPPO) is co-eluting with the product.1. After workup, precipitate TPPO from a minimal amount of cold diethyl ether. 2. Use a different phosphine reagent designed for easier removal.[8] 3. Adjust chromatography conditions (e.g., use a DCM/Methanol gradient).

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Organic Synthesis. Mitsunobu reaction.
  • J. Org. Chem. (2017). Alkylation of Amines under Mitsunobu Conditions. 82, 6604–6614.
  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • ACS Publications. (2021). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • RSC Med. Chem. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • J. Am. Chem. Soc. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • NCBI Bookshelf. Holland-Frei Cancer Medicine. 6th edition. Alkylating Agents.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines.
  • FABAD J. Pharm. Sci. (2025). N-Alkylation of Some Imidazopyridines. 50, 1, 15-20.
  • Molecules. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Org. Chem. Front. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • ResearchGate. (2021). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations.
  • J. Org. Chem. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • Acta Cryst. (2015). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. E71, 11, 1332-1335.
  • Chem. Commun. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. 52, 9, 1855-8.
  • Ambeed. 6-Chloropyridazin-4-amine.
  • Curr. Alzheimer Res. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. 20, 2, 120-129.
  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.
  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
  • Molecules. (2021). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity.
  • University of Rochester. Pyridazine.

Sources

Application Note: Establishing and Utilizing 5-Chloropyridazin-4-amine as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the proper use of 5-Chloropyridazin-4-amine as a reference standard in chromatographic applications. The note details the essential physicochemical properties of the compound and presents detailed, validated protocols for its use in High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines the principles of reference standard qualification and analytical method validation in accordance with international regulatory guidelines, ensuring scientific rigor and data integrity.

Introduction: The Role of a Reference Standard

In pharmaceutical development and quality control, analytical reference standards are the cornerstone of accurate and reproducible results.[1][2] They are highly characterized materials used to confirm the identity, strength, quality, and purity of drug substances and products.[1] The choice of a reference standard is dictated by its structural relevance to the analyte of interest, its purity, and its stability. This compound, a heterocyclic amine, serves as a critical building block in medicinal chemistry and may be an impurity, metabolite, or starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is therefore essential.

This guide explains the causality behind the experimental choices, providing not just protocols but the scientific reasoning required for successful implementation and adaptation. All methodologies are presented within the framework of established regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Profile of this compound

A thorough understanding of the reference standard's properties is fundamental to developing robust analytical methods.[6] Key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[7]
Synonyms 4-Amino-5-chloropyridazine[8]
CAS Number 53180-92-0[8]
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Light yellow to light brown solid/powder-
Melting Point 70-73 °C[8]
Solubility Soluble in methanol, acetonitrile, DMSO. Limited solubility in water.[9]
pKa 4.50 ± 0.10 (Predicted)[8]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[8]

Note: Experimental values may vary slightly between suppliers. Predicted values are for guidance.

Qualification of a Reference Standard

Before a substance can be used as a reference standard, it must be rigorously qualified. This process establishes its identity and purity with a high degree of confidence.[10] A non-official or working standard must be thoroughly characterized to ensure its suitability.[10] The general workflow for qualifying a new lot of this compound is outlined below.

cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity & Potency Assessment cluster_2 Phase 3: Certification & Release A Candidate Material Procurement B Structural Confirmation (NMR, MS, IR) A->B C Physical Properties (Appearance, Melting Point) B->C D Chromatographic Purity (HPLC Area % Method) C->D G Assay vs. Primary Standard (If available) or Mass Balance D->G E Volatiles Content (Loss on Drying) E->G F Non-Volatile Residue (Residue on Ignition) F->G H Assign Purity Value G->H I Prepare Certificate of Analysis (CoA) H->I J Establish Expiry/Retest Date I->J cluster_acc_prec Assay Performance cluster_spec_lin Method Capability cluster_sens_rob Method Limits & Reliability center_node Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Repeatability, Intermediate Precision) center_node->Precision Specificity Specificity (Analyte in presence of others) center_node->Specificity Linearity Linearity (Proportional Response) center_node->Linearity LOD LOD (Limit of Detection) center_node->LOD Robustness Robustness (Resistance to Small Changes) center_node->Robustness Accuracy->Precision Range Range (Interval of Reliability) Linearity->Range LOQ LOQ (Limit of Quantitation) LOD->LOQ

Sources

Application Note: Synthesis and Evaluation of Novel Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors centered on a pyridazine scaffold. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine core is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, which facilitate strong interactions with the ATP-binding site of kinases.[1][2] This guide details a robust synthetic protocol for a 3,6-disubstituted pyridazine derivative, a common motif in potent kinase inhibitors. Furthermore, we provide step-by-step protocols for the in vitro evaluation of these compounds, including a LanthaScreen® Eu Kinase Binding Assay to determine kinase inhibitory activity and an MTT assay to assess effects on cancer cell proliferation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[3] In many cancers, aberrant kinase activity drives uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics.

The design of effective kinase inhibitors often hinges on the identification of heterocyclic scaffolds that can mimic the binding of ATP to the kinase active site. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in this context.[1] Its key attributes include:

  • Hydrogen Bonding Capacity: The two nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This interaction is a cornerstone of the binding affinity and selectivity of many kinase inhibitors.

  • Dipole Moment: The pyridazine ring possesses a significant dipole moment, which can contribute to favorable dipole-dipole interactions within the active site.

  • Scaffold for Diverse Functionalization: The pyridazine core can be readily functionalized at multiple positions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]

The strategy of "scaffold hopping," where a known kinase inhibitor scaffold like pyridine is replaced with a bioisosteric equivalent such as pyridazine, has proven to be a fruitful approach in discovering novel inhibitor series with improved properties.[6] This application note will focus on a class of 3,6-disubstituted pyridazines, which have shown promise as inhibitors of various kinases, including JNK1 and ALK5.[4][5]

Synthesis of a 3,6-Disubstituted Pyridazine Kinase Inhibitor

This section details the synthesis of a representative 3,6-disubstituted pyridazine, a common core structure in many kinase inhibitors. The described protocol is based on established synthetic methodologies.[4]

Synthetic Workflow

The overall synthetic strategy involves a two-step, one-pot reaction starting from a β-nitro-β,γ-unsaturated ketone and hydrazine monohydrate.[7] This is followed by chlorination and a subsequent nucleophilic substitution to introduce the desired side chains.

Synthetic_Workflow A β-Nitro-β,γ-unsaturated ketone C 3,6-Disubstituted-4,5-dihydropyridazine A->C Step 1a: Cyclization B Hydrazine monohydrate B->C E 3,6-Dichloro-pyridazine C->E Step 1b: Aromatization & Chlorination D POCl3 D->E G Final Product: 3-Amino-6-substituted-pyridazine E->G Step 2: Nucleophilic Aromatic Substitution F Amine (R-NH2) F->G

Caption: Synthetic workflow for the 3,6-disubstituted pyridazine inhibitor.

Detailed Synthetic Protocol

Materials:

  • Substituted acetophenone

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Phosphorus oxychloride (POCl₃)

  • Substituted amine (e.g., 4-fluoroaniline)

  • Acetic acid

  • Appropriate solvents (e.g., ethanol, dioxane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Protocol:

Step 1: Synthesis of 3,6-Dichloropyridazine Intermediate [4]

  • To a solution of the appropriate substituted acetophenone (1.0 eq) in acetic acid, add hydrazine monohydrate (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude pyridazinone intermediate.

  • Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the crude pyridazinone at 0 °C.

  • Heat the mixture to 100 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,6-dichloropyridazine intermediate.

Step 2: Synthesis of the Final 3-Amino-6-substituted-pyridazine Product [8]

  • To a solution of the 3,6-dichloropyridazine intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add the desired substituted amine (1.1 eq) and a base (e.g., N,N-Diisopropylethylamine, 2.0 eq).

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization to yield the pure 3-amino-6-substituted-pyridazine kinase inhibitor.

Biological Evaluation of Pyridazine-Based Kinase Inhibitors

This section provides detailed protocols for the in vitro evaluation of the synthesized pyridazine compounds. The primary assay determines the direct inhibitory effect on the target kinase, while the secondary assay assesses the compound's impact on cancer cell viability.

In Vitro Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[9] Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

  • Target Kinase (e.g., JNK1)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (ATP-competitive)

  • Synthesized Pyridazine Inhibitor

  • Kinase Buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Protocol: [9][10]

  • Compound Dilution: Prepare a serial dilution of the synthesized pyridazine inhibitor in 100% DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution series in the kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled antibody in the kinase buffer at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the kinase tracer in the kinase buffer at 2x the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 10 µL of the tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11] This assay is used to determine the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Pyridazine Inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol: [12][13][14]

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridazine inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the diluted inhibitor. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the kinase inhibition and cell proliferation assays should be tabulated for clear comparison of the synthesized compounds.

Table 1: Hypothetical Biological Data for Novel Pyridazine Kinase Inhibitors

Compound IDTarget Kinase IC₅₀ (nM)Cancer Cell Line IC₅₀ (µM)
PZ-001 150.5
PZ-002 2508.2
PZ-003 80.2
Control Drug 100.3

A potent inhibitor will exhibit a low IC₅₀ value in the biochemical kinase assay, indicating strong binding to the target. A corresponding low IC₅₀ in the cell-based assay suggests that the compound can effectively penetrate the cell membrane and inhibit the target kinase in a cellular context, leading to a reduction in cell proliferation.

Kinase Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative kinase signaling pathway that can be targeted by pyridazine inhibitors and the overall experimental workflow described in this application note.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., JNK1) Kinase_Cascade->Target_Kinase Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Target_Kinase Inhibition

Caption: A generalized kinase signaling pathway targeted by a pyridazine inhibitor.

Experimental_Workflow Start Design & Synthesis of Pyridazine Library Purification Purification & Characterization (NMR, MS) Start->Purification Biochemical_Assay In Vitro Kinase Assay (LanthaScreen) Determine IC₅₀ Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (MTT) Determine IC₅₀ Purification->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: The overall experimental workflow for the synthesis and evaluation of pyridazine kinase inhibitors.

Conclusion

The pyridazine scaffold represents a versatile and highly effective core for the design of novel kinase inhibitors. This application note provides a detailed and practical guide for the synthesis of 3,6-disubstituted pyridazine derivatives and their subsequent biological evaluation. By following the outlined protocols, researchers can efficiently synthesize and screen new chemical entities, identify potent and cell-active compounds, and advance the development of next-generation targeted therapies for a range of diseases.

References

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Shaalan, M. M., Osman, E. E. A., et al. (2022).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central.
  • A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. (2019).
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC.
  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. (2016). PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (2025). Benchchem.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (n.d.). Benchchem.
  • Pyridine-to-Pyridazine Skeletal Editing. (2024). Journal of the American Chemical Society.
  • Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evalu
  • In vitro kinase assay. (2024). Protocols.io.
  • In vitro NLK Kinase Assay. (2017). PMC - NIH.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). PMC - PubMed Central.
  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. (2024). Journal of Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving yield in 5-Chloropyridazin-4-amine synthesis.

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Pyridazine derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals, prized for their unique biological activities.[1][2] However, their synthesis, particularly the targeted synthesis of this compound, can be challenging, often plagued by issues with yield, purity, and regioselectivity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose problems, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My overall yield is critically low. What are the most likely causes and how can I fix them?

A low yield is a multifaceted problem that can originate from the starting materials, reaction conditions, or work-up process. A systematic approach is essential for diagnosis.

The primary synthetic routes involve the nucleophilic aromatic substitution (SNAr) of a dichloropyridazine precursor with an ammonia source.[1] The efficiency of this step is paramount.

Common Causes & Solutions:

  • Incomplete Amination Reaction: The SNAr reaction may have stalled.

    • Causality: The pyridazine ring is electron-deficient, facilitating nucleophilic attack, but the reaction rate is highly dependent on conditions.[3] Insufficient temperature or reaction time can lead to incomplete conversion. The ammonia source (e.g., aqueous ammonia, ammonia in methanol/ethanol) must be in sufficient excess to drive the reaction to completion.

    • Solution:

      • Temperature & Pressure: Many protocols require heating in a sealed high-pressure reactor (120-130°C) to achieve a reasonable reaction rate.[2][4] Ensure your equipment is reaching and maintaining the target temperature and pressure.

      • Reagent Stoichiometry: Use a significant excess of the ammonia solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting dichloropyridazine spot is no longer visible.[1]

      • Solvent Choice: Anhydrous polar aprotic solvents can sometimes improve reaction rates, but alcohols like methanol or ethanol are commonly used and effective.[1][5] Ensure the solvent is of appropriate grade and dry if specified.

  • Side Product Formation: The most common issue is the formation of isomers or di-substituted products.

    • Causality: Starting with a molecule like 3,6-dichloropyridazine or 4,6-dichloropyridazine can lead to substitution at undesired positions. The regioselectivity is governed by the electronic and steric environment of the chlorine atoms.

    • Solution:

      • Control Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product over kinetically formed side products.

      • Choice of Precursor: The synthesis of 5-amino-3-chloropyridazine often starts from 3,6-dichloropyridazine. For this compound, a common precursor is 4,5-dichloropyridazine, though less common, or selective amination of a trichloropyridazine.[6] Carefully select your starting material to favor the desired isomer.

  • Losses During Work-up and Purification: The product can be lost during extraction, crystallization, or chromatography.

    • Causality: this compound has moderate polarity. Using an inappropriate solvent system for extraction can lead to poor partitioning. Overly aggressive purification steps or decomposition on silica gel can also reduce yield.

    • Solution:

      • Extraction: After quenching the reaction, adjust the pH of the aqueous layer to ensure the product is in its neutral form before extracting with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Crystallization: This is often the most effective purification method. Screen various solvents (e.g., ethanol, ethyl acetate/petroleum ether) to find conditions that yield high-purity crystals with minimal loss to the mother liquor.[1][2]

      • Chromatography: If column chromatography is necessary, use a deactivated silica gel (e.g., with triethylamine in the eluent) to prevent product adsorption and degradation.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_reaction incomplete Is Starting Material (SM) Present? check_reaction->incomplete side_products Are Significant Side Products/Isomers Present? incomplete->side_products No (SM Fully Consumed) optimize_amination Optimize Amination: - Increase Temperature/Pressure - Increase Reaction Time - Use Excess Ammonia Source - Check Solvent Quality incomplete->optimize_amination Yes (SM Remains) optimize_selectivity Optimize Selectivity: - Lower Reaction Temperature - Screen Different Solvents - Verify Starting Material Regiochemistry side_products->optimize_selectivity Yes check_workup Problem is in Work-up/Purification side_products->check_workup No (Crude is Clean) optimize_purification Optimize Purification: - Adjust pH for Extraction - Optimize Crystallization Solvent - Use Deactivated Silica Gel - Check Product Stability check_workup->optimize_purification

Caption: A decision tree for troubleshooting low yield.

Q2: My reaction produces a mixture of isomers. How can I improve the regioselectivity of the amination?

Regioselectivity is a classic challenge in the functionalization of polychlorinated heteroaromatics. The position of nucleophilic attack is determined by the electron-withdrawing effect of the ring nitrogens and the other chlorine atoms.

  • Underlying Principle: In pyridazines, the carbon atoms adjacent to the nitrogen atoms (C3 and C6) and the one at C4 are generally the most electron-deficient and thus most susceptible to nucleophilic attack. The outcome depends on a delicate balance between electronic activation and steric hindrance.

  • Strategic Solutions:

    • Temperature Control: As a rule of thumb, lower temperatures favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of kinetically and thermodynamically controlled products. Experiment with a range of temperatures (e.g., 80°C to 130°C) to find the optimal balance between reaction rate and selectivity.

    • Solvent Polarity: The solvent can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction. Protic solvents like ethanol can stabilize the transition state through hydrogen bonding, potentially altering the activation energy barrier for attack at different positions.[5] Comparing reactions in ethanol, methanol, and aprotic solvents like THF or dioxane is a worthwhile experiment.

    • Choice of Aminating Agent: While ammonia is standard, using a bulkier amine source is a common strategy in related syntheses to direct substitution to a less sterically hindered position. However, for synthesizing the primary amine, this is not a direct solution. Instead, ensuring a slow, controlled addition of the ammonia source might prevent localized high concentrations that could favor less selective pathways.

Q3: The amination reaction stalls and does not proceed to completion, even after extended reaction times. What should I investigate?

A stalled reaction points to a limiting factor that has been consumed or deactivated.

  • Reagent Quality and Stoichiometry:

    • Ammonia Source: Ensure the concentration of your ammonia solution (e.g., ammonia in methanol) is accurate. These solutions can degrade over time, especially if not stored properly. Using a freshly prepared or newly opened reagent is advisable.

    • Water Content: While some protocols use aqueous ammonia, many SNAr reactions are sensitive to water. If using a non-aqueous system, ensure your solvent and dichloropyridazine starting material are sufficiently dry. Water can potentially react with the starting material under harsh conditions or alter the nucleophilicity of the amine.

  • Reaction Atmosphere and Pressure:

    • Sealed Reactor Integrity: When heating in a sealed tube or autoclave, it is critical that the vessel is properly sealed to maintain pressure.[1][4] A leak will cause ammonia to escape, reducing its effective concentration and stalling the reaction.

    • Inert Atmosphere: While not always required, ensuring the reaction is set up under an inert atmosphere (N₂ or Ar) can prevent potential oxidative side reactions, especially if trace impurities are present.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound?

A common and effective route starts with a commercially available dichloropyridazine, followed by a regioselective amination. The route starting from 6-chloropyridazine is also documented.[1]

General Synthetic Workflow

G cluster_0 Route A: From Dichloropyridazine cluster_1 Route B: From Monochloropyridazine start_A 4,6-Dichloropyridazine or 3,4,5-Trichloropyridazine amination Selective Amination (NH3 in Methanol/Ethanol, High T/P) start_A->amination product This compound amination->product start_B 6-Chloropyridazine chlorination Chlorination (Cl2 gas, 120°C) start_B->chlorination intermediate 4,6-Dichloropyridazine chlorination->intermediate amination_B Amination (NH3 in Methanol, High T/P) intermediate->amination_B product_B This compound amination_B->product_B

Sources

Technical Support Center: Synthesis of 6-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chloropyridazin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to optimize your synthetic route and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-Chloropyridazin-4-amine?

The most prevalent and industrially scalable synthesis typically begins with maleic anhydride. This route involves the formation of the pyridazine ring system followed by sequential chlorination and amination steps. A common pathway proceeds as follows:

  • Formation of Pyridazinedione: Reaction of maleic anhydride with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione.

  • Chlorination: Treatment of the pyridazinedione with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.

  • Amination: Selective amination of 3,6-dichloropyridazine, typically with ammonia in a suitable solvent, to introduce the amine group at the 4-position, yielding 6-Chloropyridazin-4-amine.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Incomplete Chlorination and Formation of Hydroxylated Impurities

Symptom: Your reaction mixture or final product contains significant amounts of 6-hydroxypyridazin-4-amine or unreacted 1,2-dihydropyridazine-3,6-dione.

Root Cause Analysis:

This issue primarily stems from two factors: insufficient reactivity of the chlorinating agent or its premature decomposition. Phosphorus oxychloride (POCl₃) is the reagent of choice, but its efficacy can be diminished by the presence of water. Water reacts with POCl₃ to form phosphoric acid and HCl, reducing the amount of active chlorinating species. Furthermore, the reaction temperature might not be optimal for complete conversion.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity, anhydrous POCl₃.

  • Temperature Control: The chlorination of pyridazinediones typically requires elevated temperatures. A systematic temperature optimization study, starting from 80°C and gradually increasing, is recommended. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete consumption of the starting material.

  • Reagent Stoichiometry: An excess of POCl₃ (typically 3-5 equivalents) is often necessary to drive the reaction to completion.

Experimental Protocol: Optimized Chlorination

  • To a dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,2-dihydropyridazine-3,6-dione (1 equivalent).

  • Carefully add phosphorus oxychloride (4 equivalents) dropwise at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

Issue 2: Formation of Regioisomeric Amination Products

Symptom: Your final product is contaminated with 3-chloro-5-aminopyridazine or other isomeric impurities.

Root Cause Analysis:

The amination of 3,6-dichloropyridazine can, under certain conditions, lead to a mixture of regioisomers. The selectivity of the amination is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the aminating agent. While the 4-position is generally more activated towards nucleophilic aromatic substitution, deviations from optimal conditions can lead to a loss of selectivity.

Troubleshooting Workflow:

G start Regioisomer Formation Detected check_temp Review Amination Temperature start->check_temp check_solvent Evaluate Solvent System start->check_solvent check_reagent Assess Aminating Agent start->check_reagent lower_temp Action: Lower Temperature (e.g., 80-100°C) check_temp->lower_temp use_polar_aprotic Action: Switch to Polar Aprotic Solvent (e.g., NMP, DMAc) check_solvent->use_polar_aprotic use_ammonia Action: Use Gaseous Ammonia or Ammonium Hydroxide in a Sealed Vessel check_reagent->use_ammonia outcome_good Regioisomer Ratio Improved lower_temp->outcome_good outcome_bad Issue Persists lower_temp->outcome_bad use_polar_aprotic->outcome_good use_polar_aprotic->outcome_bad use_ammonia->outcome_good use_ammonia->outcome_bad outcome_bad->start Re-evaluate & Combine Strategies

Caption: Troubleshooting workflow for regioisomer formation.

Recommended Protocol for Selective Amination:

  • Solvent Choice: The use of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) can enhance the selectivity of the amination reaction.

  • Temperature Control: Running the reaction at a controlled temperature, typically between 100-120°C, is critical. Higher temperatures can lead to decreased selectivity.

  • Aminating Agent: Using aqueous ammonia or gaseous ammonia in a sealed pressure vessel often provides better selectivity compared to other ammonia sources.

Issue 3: Dimerization and Polymerization Side Reactions

Symptom: Formation of insoluble, tar-like materials in the reaction flask, leading to low yields and difficult purification.

Root Cause Analysis:

Pyridazine derivatives, especially those with reactive functional groups, can be susceptible to self-reaction or polymerization under harsh conditions. High temperatures, prolonged reaction times, or the presence of strong acids or bases can promote these unwanted side reactions.

Preventative Measures:

  • Inert Atmosphere: Always conduct the synthesis under an inert atmosphere to prevent oxidative side reactions that can initiate polymerization.

  • Controlled Heating: Use a well-calibrated heating mantle or oil bath to ensure uniform and controlled heating. Avoid localized overheating.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

  • Purification Strategy: If tar formation is observed, it is often best to attempt to precipitate the desired product from the reaction mixture by the addition of an anti-solvent, rather than attempting to purify the entire crude mixture by chromatography.

Data Summary Table: Reaction Condition Optimization

ParameterStandard ConditionOptimized Condition for PurityRationale
Chlorination Temp. 120°C100-110°CMinimizes charring and decomposition.
Amination Solvent EthanolNMP or DMAcImproves selectivity and reduces side products.
Reaction Atmosphere AirNitrogen or ArgonPrevents oxidative degradation.
Work-up pH UncontrolledNeutral to slightly basicPrevents hydrolysis of the chloro group.

In-Text Citations & References

The methodologies and mechanistic interpretations presented in this guide are supported by established principles in heterocyclic chemistry and have been cross-referenced with peer-reviewed literature. For instance, the general reactivity patterns of dichloropyridazines are well-documented.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

Technical Support Center: Navigating the Purification Challenges of Polar Pyridazinamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar pyridazinamine compounds. As a class of molecules pivotal in pharmaceutical and agrochemical research, their inherent polarity, basicity, and hydrogen-bonding capabilities frequently lead to frustrating and time-consuming purification workflows. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar pyridazinamine derivatives?

A1: The primary difficulties arise from the intrinsic physicochemical properties of the pyridazinamine scaffold. High polarity often results in poor retention on traditional reversed-phase (RP) chromatography columns.[1][2] The basic nature of the amine functionalities can lead to strong, unwanted interactions with acidic silanol groups on standard silica-based stationary phases, causing significant peak tailing.[3][4] Furthermore, their high solubility in polar solvents can make crystallization, a common final purification step, particularly challenging.[2][5]

Q2: I'm observing little to no retention of my pyridazinamine compound on a C18 column. What are my options?

A2: This is a classic issue with highly polar analytes.[1] Standard C18 phases are too nonpolar to effectively retain these compounds.[6][7] You have several avenues to explore:

  • Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases modified to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.[8]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for very polar compounds. It utilizes a polar stationary phase with a high-organic, low-aqueous mobile phase to promote retention.[6][9][10][11][12][13]

  • Consider Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[6][14][15][16] This allows for the retention of both polar and nonpolar compounds and offers unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[15][17]

Q3: My compound is streaking badly on a silica gel column. How can I improve the peak shape?

A3: Peak tailing or streaking on silica is typically due to the basic pyridazinamine interacting strongly with acidic silanol groups on the silica surface.[3][5] To mitigate this:

  • Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[5] This will compete with your compound for the active silanol sites, leading to a more symmetrical peak shape.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.[5]

  • Deactivate the Silica: Before loading your sample, you can flush the column with a solvent system containing a small amount of a basic modifier to passivate the active sites.[8]

Q4: My pyridazinamine derivative seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A4: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. If you suspect this is occurring, it's crucial to avoid prolonged contact with the stationary phase.[8][18]

  • Use a Deactivated Stationary Phase: As mentioned for peak tailing, using a less acidic support like alumina or deactivating the silica can prevent degradation.[5][8]

  • Faster Elution: Optimize your solvent system to elute your compound more quickly, minimizing its residence time on the column.

  • Alternative Techniques: Techniques like reversed-phase chromatography or crystallization may be gentler on your compound.

Troubleshooting Guides

Problem 1: Poor Peak Shape in HPLC (Tailing, Fronting, or Splitting)

Poor peak shape is a common frustration that can compromise resolution and quantification. The underlying causes can be chemical or physical.[4]

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed q1 Is it Peak Tailing? start->q1 q2 Is it Peak Fronting? q1->q2 No tailing_causes Potential Causes: - Secondary interactions with silanols - Column overload - Dead volume q1->tailing_causes Yes q3 Is it Split Peaks? q2->q3 No fronting_causes Potential Causes: - Sample solvent stronger than mobile phase - High sample concentration q2->fronting_causes Yes split_causes Potential Causes: - Column void or blocked frit - Sample solvent incompatibility - Co-eluting impurity q3->split_causes Yes tailing_solutions Solutions: - Adjust mobile phase pH - Add basic modifier (e.g., TEA) - Use end-capped column - Reduce injection volume tailing_causes->tailing_solutions fronting_solutions Solutions: - Dissolve sample in mobile phase - Dilute the sample fronting_causes->fronting_solutions split_solutions Solutions: - Reverse/flush or replace column - Match sample solvent to mobile phase - Optimize gradient split_causes->split_solutions

Caption: Troubleshooting workflow for poor HPLC peak shape.

Problem 2: Difficulty Achieving Separation - Choosing the Right Technique

When your initial purification attempt fails to resolve your compound from impurities, a systematic approach to method development is required.

Decision Tree for Purification Method Selection

G start Crude Pyridazinamine Mixture q1 Is the compound highly polar (elutes in void on C18)? start->q1 rp Reversed-Phase (RP) Chromatography q1->rp No hilic Hydrophilic Interaction (HILIC) q1->hilic Yes mmc Mixed-Mode (MMC) rp->mmc Poor retention of polar impurities? rp_optimize Optimize: - Use polar-embedded column - Adjust pH and mobile phase strength rp->rp_optimize hilic->mmc Still poor retention or selectivity? hilic_optimize Optimize: - Adjust water content - Modify buffer concentration and pH hilic->hilic_optimize sfc Supercritical Fluid (SFC) mmc->sfc Need a 'green' alternative or high-throughput purification? mmc_optimize Optimize: - Adjust pH, ionic strength, and organic solvent content mmc->mmc_optimize sfc_optimize Optimize: - Co-solvent and additive selection - Backpressure and temperature sfc->sfc_optimize

Caption: Decision tree for selecting a purification method.

Problem 3: Compound Fails to Crystallize

Crystallization is an excellent method for final purification, but the high polarity of pyridazinamines can make it difficult.

Troubleshooting Crystallization
ObservationPotential CauseRecommended Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration.[2]
The compound is too soluble in the chosen solvent.Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) until the solution becomes turbid, then gently warm to redissolve and cool slowly.[2][19]
Oiling out instead of crystallization The cooling rate is too fast, or the solvent system is inappropriate.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Experiment with different solvent systems.
Low recovery of crystalline product The compound has significant solubility even in the cold solvent.Cool the solution in an ice bath or freezer to further decrease solubility and maximize the yield.[5]

In-Depth Protocols and Methodologies

Protocol 1: HILIC for Highly Polar Pyridazinamines

This protocol provides a starting point for developing a HILIC method.

  • Column Selection: Begin with a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[2][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.

  • Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (high organic content).[6][19] Using a stronger (more aqueous) solvent can lead to peak distortion.[19]

  • Column Equilibration: Proper equilibration is critical in HILIC and may take longer than in reversed-phase.[6] Equilibrate with the initial mobile phase for at least 15-20 column volumes.[2]

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B to elute the compound.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.[8][12]

Protocol 2: Supercritical Fluid Chromatography (SFC) as a Green Alternative

SFC is a powerful technique for purifying polar compounds, offering advantages in speed and reduced solvent consumption.[20][21][22]

  • Column Selection: A wide range of stationary phases can be used in SFC, from bare silica to those modified with polar functional groups.

  • Mobile Phase: The primary mobile phase is supercritical CO₂.[22]

  • Co-solvent/Modifier: A polar organic solvent (e.g., methanol, ethanol) is added as a co-solvent to increase the mobile phase's polarity and solvating power.[21][22]

  • Additive: For basic compounds like pyridazinamines, a basic additive (e.g., diethylamine, ammonia) is often added to the co-solvent in small amounts (0.1-1%) to improve peak shape and prevent interactions with the stationary phase.[9][21]

  • System Parameters: The separation is controlled by optimizing the co-solvent percentage, backpressure, and temperature.[22]

  • Advantage: SFC allows for the collection of fractions in a volatile mobile phase, simplifying sample recovery.[20]

Comparative Overview of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key Considerations
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (Water/Acetonitrile/Methanol)Less polar pyridazinamines; mixtures with nonpolar impurities.Often requires polar-embedded columns for sufficient retention.[8]
HILIC Polar (Silica, Amide)High Organic/Low AqueousHighly polar and hydrophilic pyridazinamines.[9][10][11]Requires careful column equilibration and matching of sample solvent to mobile phase.[6]
Mixed-Mode (MMC) Combines RP and Ion-ExchangePolar (Aqueous buffer/Organic)Complex mixtures with compounds of varying polarity and charge.[14][16]Method development can be more complex due to multiple interaction modes.[6]
Ion-Exchange (IEC) Charged (Anionic or Cationic)Aqueous buffer with salt gradientPurifying pyridazinamines based on their charge state.[23][24][25]Sample must be loaded under low ionic strength conditions.
Supercritical Fluid (SFC) Various (often polar)Supercritical CO₂ with co-solventsHigh-throughput and preparative scale purification; 'green' chemistry.[20][22]Requires specialized instrumentation.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. (2025). Benchchem.
  • Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014).
  • Mixed-Mode Chromatography—A Review. (n.d.).
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies.
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.).
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. (2025). Benchchem.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • How Good is SFC for Polar Analytes? (n.d.).
  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022). SiliCycle.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • Developing complementary supercritical fluid chromatographic methods for a high throughput purific
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed.
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Agilent.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Ion exchange chromatography. (n.d.). Thermo Fisher Scientific.

Sources

Technical Support Center: Optimizing Temperature for Buchwald-Hartwig Amination of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The unique electronic properties of the pyridazine ring and the inherent inertness of the C-Cl bond present specific challenges, with reaction temperature being one of the most critical parameters to control for a successful outcome.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and intelligently optimize your reaction conditions.

Troubleshooting Guide: Addressing Specific Experimental Issues
Q1: My reaction is sluggish with low to no conversion of my chloropyridazine starting material. How does temperature factor in, and what's the first step to fix this?

A1: This is the most common issue encountered with chloro-heteroaromatic substrates. Chloropyridazines are particularly challenging because the C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds. The primary reason for this is the high energy barrier for the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step of the entire catalytic cycle.[1]

The Role of Temperature: Temperature provides the necessary thermal energy to overcome this activation barrier. In many cases, a reaction that fails at 80 °C may proceed to completion at 100-110 °C.[1][2] However, simply increasing the heat is not always the answer, as it can lead to degradation.

Your First Steps for Optimization:

  • Verify Your Catalyst System: Before adjusting the temperature, ensure your catalyst, ligand, and base are appropriate for a C-Cl bond activation. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often essential.[1] Using a palladium pre-catalyst (like a G3 or G4 palladacycle) is highly recommended over sources like Pd(OAc)₂, as they form the active Pd(0) species more reliably.[1]

  • Systematic Temperature Increase: If the catalyst system is robust, begin a systematic temperature screen. Run small-scale parallel reactions at intervals, for example, 80 °C, 90 °C, 100 °C, and 110 °C. Monitor by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Consider Solvent Choice: The boiling point of your solvent dictates the maximum accessible temperature. Toluene (b.p. 111 °C) and 1,4-dioxane (b.p. 101 °C) are common choices that allow for the necessary elevated temperatures.[1][2] Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.[1]

Q2: I'm getting a good conversion rate, but I'm also seeing significant decomposition of my starting material or desired product. Is the temperature too high?

A2: Yes, this is a classic sign that your reaction temperature has exceeded the stability window of one of your components. Pyridazine rings, while aromatic, can be susceptible to thermal degradation, especially when substituted with other sensitive functional groups.[3][4] Furthermore, the palladium catalyst itself can degrade at excessive temperatures, leading to the formation of inactive palladium black.

Causality and Actionable Solutions:

  • Thermal Stability Limit: Every molecule has a temperature at which it begins to decompose. Your goal is to find the "sweet spot" where the rate of the productive Buchwald-Hartwig reaction is fast, but the rate of degradation is negligible.

  • Identify the Decomposing Species: Use LC-MS to determine if it's the chloropyridazine starting material, the amine, or the aminated product that is degrading. This can provide clues. For instance, if the product is degrading, a shorter reaction time at a slightly lower temperature might be optimal.

  • Conduct a Temperature De-escalation Study: If your reaction at 110 °C shows decomposition, run it again at 100 °C and 90 °C. You are looking for the highest possible temperature that maintains the integrity of all components while still providing an acceptable reaction rate.

  • Balance Temperature and Time: A key insight is that reaction outcome is a function of both temperature and time. A cleaner reaction profile might be achieved at 95 °C for 18 hours compared to 110 °C for 4 hours.

Q3: My main side product is the hydrodehalogenated pyridazine (the -Cl is replaced by -H). How can I adjust the temperature to minimize this?

A3: Hydrodehalogenation is a persistent side reaction in Buchwald-Hartwig aminations, especially with challenging substrates.[1] It arises from competing pathways within the catalytic cycle, such as β-hydride elimination from the amine coupling partner or reaction with trace amounts of water, which can be exacerbated by certain conditions.[1][5]

Temperature's Influence on Selectivity: Temperature can disproportionately accelerate side reactions compared to the desired product formation. While reductive elimination to form the C-N bond is desired, high temperatures can sometimes favor pathways leading to the C-H bond.

Strategies for Suppression:

  • Moderate the Temperature: This is often the first and most effective step. If you are observing significant hydrodehalogenation at 110 °C, reducing the temperature to 90-100 °C may slow this undesired pathway more than it slows the main reaction, improving selectivity.

  • Ensure Anhydrous Conditions: This side reaction is highly sensitive to moisture. Scrupulously dry your solvent and reagents. Ensure your base (e.g., NaOtBu) is of high purity and anhydrous, as lower quality batches can contain traces of hydroxide.[1]

  • Optimize Ligand and Base: A more active catalyst system (i.e., a more electron-rich, bulky ligand) can sometimes facilitate the desired reductive elimination at a lower temperature, thereby outcompeting the hydrodehalogenation pathway.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures, potentially increasing the risk of this side reaction.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for the Buchwald-Hartwig amination of a novel chloropyridazine?

A1: For most chloropyridazines, a starting temperature in the range of 80-110 °C is a reasonable starting point.[1][2] Reactions are rarely successful at temperatures below 80 °C unless a highly activated substrate or an exceptionally active catalyst system is used. The optimal point within this range will depend heavily on the specific substrate, ligand, and base used.

Q2: How does my choice of ligand and base impact the required reaction temperature?

A2: The ligand and base have a profound effect on the optimal temperature:

  • Ligands: Modern, bulky, and electron-rich phosphine ligands (the "Buchwald ligands") are designed to facilitate the difficult oxidative addition of C-Cl bonds.[1] More effective ligands can significantly lower the activation energy for this step, allowing the reaction to proceed efficiently at lower temperatures (e.g., 80-90 °C). In contrast, less active ligands may require temperatures exceeding 110 °C, if they work at all.

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard and highly effective.[1] If your substrate is sensitive to such a strong base, you might switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] However, using a weaker base generally requires a more active catalyst and/or higher reaction temperatures to achieve the same conversion rate.[2][6]

Q3: Is microwave heating a viable option for optimizing the temperature quickly?

A3: Absolutely. Microwave synthesis is an excellent tool for rapid reaction optimization. It allows for precise temperature control and rapid heating to the setpoint, enabling you to screen multiple temperatures in a fraction of the time required for conventional oil bath heating. A typical screening experiment could involve running the reaction for a fixed time (e.g., 30 minutes) at temperatures from 80 °C to 140 °C in 10 °C increments. This can quickly identify a promising temperature window for further optimization under conventional heating for scale-up. Organic bases like DBU are sometimes preferred in microwave reactions.[2][7]

Experimental Protocols & Data Visualization
Protocol: Temperature Screening for Chloropyridazine Amination

This protocol outlines a parallel screening experiment to determine the optimal temperature.

1. Reaction Setup (Perform in parallel for each temperature point):

  • To an oven-dried reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Add the chloropyridazine (1.0 eq) and the solid base (e.g., NaOtBu, 2.0 eq).

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene, 0.5 M).

  • Finally, add the amine coupling partner (1.2 eq) via syringe.

2. Heating & Monitoring:

  • Place each sealed vial into a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).

  • Stir the reactions at a consistent rate.

  • After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction for analysis. Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Analyze the crude sample by LC-MS to determine the relative percentage of starting material, product, and key side products (like the hydrodehalogenated species).

3. Data Analysis:

  • Compare the conversion and product purity across the different temperatures to identify the optimal condition.

Table 1: Example Results of a Temperature Screening Experiment
Temperature (°C)Reaction Time (h)Conversion of Chloropyridazine (%)Yield of Desired Product (%)Hydrodehalogenation Side Product (%)Notes
801235%30%<1%Reaction is too slow.
901275%70%2%Good conversion, very clean.
100898%90%5%Optimal Condition. High conversion and yield in a shorter time.
1106>99%82%10%Faster, but lower isolated yield due to increased side products and slight decomposition.
1206>99%65%15%Significant decomposition observed.
Visual Diagrams

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L-Pd(II)(Ar)(Cl)) Pd0->OA_Complex Ar-Cl (Rate-Limiting Step, Requires Heat) Amine_Complex Amine Coordination (L-Pd(II)(Ar)(NHR₂))⁺Cl⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex Amido Complex (L-Pd(II)(Ar)(NR₂)) Amine_Complex->Amido_Complex + Base - Base-H⁺Cl⁻ Amido_Complex->Pd0 Reductive Elimination (Forms C-N Bond) Product Product (Ar-NR₂) Amido_Complex->Product ArCl Chloropyridazine ArCl->OA_Complex Amine Amine Amine->Amine_Complex Base Base Base->Amine_Complex Troubleshooting_Workflow Temperature Optimization Workflow Start Start: Low Conversion or Side Products Check_Catalyst Step 1: Verify Catalyst System (Pd Pre-catalyst, Bulky Ligand, Strong Base) Start->Check_Catalyst Is_Catalyst_OK Is System Optimal? Check_Catalyst->Is_Catalyst_OK Fix_Catalyst Action: Switch to Pre-catalyst / More Active Ligand Is_Catalyst_OK->Fix_Catalyst No Temp_Screen Step 2: Perform Temperature Screen (e.g., 80-120°C) Is_Catalyst_OK->Temp_Screen Yes Fix_Catalyst->Check_Catalyst Analyze Step 3: Analyze Results (LC-MS for Conversion, Product, Side Products) Temp_Screen->Analyze Outcome Outcome? Analyze->Outcome Low_Conversion Still Low Conversion Outcome->Low_Conversion Low Conv. Decomposition Decomposition / Side Products Outcome->Decomposition Decomp. Success Success! Proceed with Optimal Temp Outcome->Success Good Result Increase_Temp Action: Select Highest Temp Before Decomposition Low_Conversion->Increase_Temp Decrease_Temp Action: Lower Temp in 5-10°C Decrements Decomposition->Decrease_Temp Increase_Temp->Temp_Screen Decrease_Temp->Temp_Screen

Caption: A workflow for troubleshooting temperature in your reaction.

References

Sources

how to remove impurities from 5-Chloropyridazin-4-amine crude product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-Chloropyridazin-4-amine (Catalog No. DCA18092). This document is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to overcome these obstacles and achieve high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common contaminants may include:

  • Unreacted starting materials: Such as 3,5-dichloropyridazine.

  • Isomeric products: Formation of other aminopyridazine isomers is possible.

  • Hydrolysis products: The chloro group can be susceptible to hydrolysis, leading to the corresponding pyridazinone.

  • Polymeric byproducts: These can form under certain reaction conditions.[1]

Q2: What are the primary purification techniques for this compound?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography . The choice between these methods will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity.[1]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. A suitable mobile phase for TLC analysis is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1] A reversed-phase C18 column is often a good starting point for method development.[2][3]

Q4: My compound is an amine. Are there special considerations for chromatography?

A4: Yes, the basic nature of amines can lead to strong interactions with the acidic silica gel stationary phase in normal-phase chromatography. This can cause peak tailing and poor separation. To counteract this, it is often necessary to add a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the mobile phase.[2][4] Alternatively, using an amine-functionalized silica gel can simplify the purification process by minimizing these acid-base interactions.[4]

Troubleshooting Purification Challenges

This section provides detailed guidance to resolve specific issues you may encounter during the purification of this compound.

I. Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale.

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or it was cooled too rapidly. Impurities can also inhibit crystallization.

  • Solutions:

    • Add More Solvent: Gently heat the solution to redissolve the oil, then add a small amount of hot solvent until the solution is clear. Allow it to cool slowly.[2]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[2]

    • Pre-purification: If impurities are suspected, a quick filtration through a small plug of silica gel might be necessary before attempting recrystallization.[2]

Issue 2: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent System Optimization: Test a range of solvents to find one where the compound is highly soluble when hot but poorly soluble when cold.

    • Anti-Solvent Addition: If a single solvent is not ideal, you can dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes slightly cloudy. Then, allow it to cool.

Issue 3: Colored impurities remain in the crystalline product.

  • Possible Cause: The impurities co-crystallize with the product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2]

Workflow for Recrystallization

Caption: A general workflow for the recrystallization of this compound.

II. Flash Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system (mobile phase) is not optimal.

  • Solutions:

    • TLC Analysis: Before running a column, use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.[2]

    • Adjust Solvent Polarity: If your compound is moving too slowly (low Rf), increase the polarity of the mobile phase. If it's moving too quickly (high Rf), decrease the polarity.[2]

    • Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wide range of polarities.[2]

Issue 2: The compound streaks or "tails" on the column.

  • Possible Cause: The compound is strongly interacting with the acidic silica gel, or the column is overloaded.

  • Solutions:

    • Add a Basic Modifier: As mentioned in the FAQs, add a small amount of triethylamine (0.1-1%) or ammoniated methanol to your mobile phase to neutralize the acidic sites on the silica gel.[2][4]

    • Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the silica gel.[2]

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a reversed-phase C18 column.[2]

Issue 3: The compound does not elute from the column.

  • Possible Cause: The compound is too polar for the chosen solvent system or is irreversibly adsorbed or decomposing on the silica gel.

  • Solutions:

    • Drastically Increase Polarity: Try a much more polar mobile phase, such as a mixture of dichloromethane and methanol.

    • Test Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[2]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]

Workflow for Flash Column Chromatography

Caption: A general workflow for the purification of this compound by flash column chromatography.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated filter funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Cooling: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound could be a mixture of hexane and ethyl acetate or dichloromethane and methanol, with the addition of 0.5% triethylamine.[5]

  • Column Packing: Pack a glass column with silica gel using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.[1]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Data Summary

TechniqueAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, scalable, can yield very pure product.Can have lower yields, not suitable for all compounds or impurity profiles.Purifying large quantities of a crystalline solid with thermally stable impurities.
Flash Column Chromatography Versatile, can separate complex mixtures, applicable to a wide range of compounds.More time-consuming, requires more solvent, can be less scalable.Separating compounds with different polarities, especially when recrystallization is ineffective.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • hypervalent_iodine. (2011, August 29). Response to "Amine purification". Science Forums. Retrieved from [Link]

Sources

preventing di-substitution in reactions with 6-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Di-substitution in Synthetic Applications

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Chloropyridazin-4-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in the functionalization of this versatile building block: the prevention of unwanted di-substitution reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions and achieve your synthetic targets with precision.

Understanding the Reactivity of 6-Chloropyridazin-4-amine

The 6-Chloropyridazin-4-amine scaffold is a valuable heterocycle in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1] Its reactivity is governed by the electronic properties of the pyridazine ring and the influence of the chloro and amino substituents. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which generally makes the carbon atoms susceptible to nucleophilic attack.[2]

However, the amino group at the C4 position is an electron-donating group, which can modulate the reactivity of the ring. This interplay of electronic effects is crucial for understanding and controlling its behavior in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki coupling with 6-Chloropyridazin-4-amine and an arylboronic acid, but I am observing a significant amount of di-substituted product where both the chloro and amino groups have reacted. How can I favor mono-substitution at the C6 position?

This is a common issue arising from the nucleophilicity of the primary amino group, which can compete with the desired C-C bond formation at the C6 position. The amino group can participate in a competing Buchwald-Hartwig-type amination with another molecule of the starting material.

Troubleshooting Strategy:

  • Protect the Amino Group: The most robust strategy is to temporarily mask the reactivity of the amino group with a protecting group. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability in many cross-coupling conditions and its straightforward removal under acidic conditions.[3][4]

  • Control Stoichiometry: If you proceed without a protecting group, carefully controlling the stoichiometry is critical. Use of a slight excess (1.1-1.2 equivalents) of the boronic acid can favor the desired Suzuki coupling.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to favor the kinetically preferred mono-substitution. Over-running the reaction, especially at elevated temperatures, can lead to the thermodynamically more stable di-substituted product.

Q2: I am trying to perform a Buchwald-Hartwig amination on 6-Chloropyridazin-4-amine with a secondary amine, but I am getting a complex mixture of products, including what appears to be self-coupling. What is happening?

Similar to the Suzuki coupling issue, the unprotected primary amine of your starting material can act as a nucleophile in a competing Buchwald-Hartwig reaction, leading to dimerization or oligomerization.

Troubleshooting Strategy:

The primary recommendation is to protect the amino group with a Boc group prior to the Buchwald-Hartwig amination. This will ensure that only the desired C-N bond formation occurs at the C6 position.

Q3: How does the amino group at C4 influence the reactivity of the chloro group at C6 in cross-coupling reactions?

The amino group is electron-donating, which increases the electron density of the pyridazine ring. This can have a deactivating effect on the C6 position towards oxidative addition to the palladium catalyst, which is often the rate-limiting step in cross-coupling reactions with aryl chlorides.[5] This is why reactions with 6-Chloropyridazin-4-amine may require more forcing conditions (e.g., higher temperatures, more active catalysts) compared to pyridazines with electron-withdrawing groups.

Q4: I am concerned about di-substitution in a nucleophilic aromatic substitution (SNAr) reaction with a strong nucleophile. Is this a valid concern?

Yes, it is. While the first substitution deactivates the ring towards further nucleophilic attack, a strong nucleophile in large excess and at high temperatures can still lead to di-substitution.

Troubleshooting Strategy:

  • Stoichiometric Control: Use of 1.0 to 1.1 equivalents of the nucleophile is crucial to favor mono-substitution.

  • Temperature Management: Start at a lower temperature and slowly increase it while monitoring the reaction. This allows for the formation of the mono-substituted product under kinetic control.

  • Protecting Group: As with cross-coupling reactions, protecting the amino group is a highly effective strategy to prevent its reaction.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Di-substitution

This guide provides a systematic workflow for achieving selective mono-substitution on the 6-Chloropyridazin-4-amine core.

Caption: A workflow for preventing di-substitution.

Step 1: The Protecting Group Strategy (Recommended)

Protecting the amino group is the most reliable method for preventing di-substitution. The Boc group is highly recommended.

Experimental Protocol: Boc Protection of 6-Chloropyridazin-4-amine (General Procedure)

This protocol is adapted from general procedures for the Boc protection of aminopyridines and related heterocycles.[6][7]

Reagent/SolventAmountRole
6-Chloropyridazin-4-amine1.0 eqStarting Material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 eqBoc Source
4-(Dimethylamino)pyridine (DMAP)0.1 eqCatalyst
Triethylamine (TEA) or DIPEA1.5 eqBase
Dichloromethane (DCM) or THFAnhydrousSolvent

Procedure:

  • To a solution of 6-Chloropyridazin-4-amine in anhydrous DCM, add triethylamine, followed by DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl (6-chloropyridazin-4-yl)carbamate, by column chromatography on silica gel.

Step 2: Cross-Coupling with the Protected Substrate

With the amino group protected, you can now perform your desired cross-coupling reaction on tert-butyl (6-chloropyridazin-4-yl)carbamate.

Experimental Protocol: Suzuki Coupling of tert-butyl (6-chloropyridazin-4-yl)carbamate (General Procedure)

This protocol is based on established methods for Suzuki couplings of chloro-heterocycles.[4][8]

Reagent/SolventAmountRole
tert-butyl (6-chloropyridazin-4-yl)carbamate1.0 eqStarting Material
Arylboronic Acid1.2 eqCoupling Partner
Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))2-5 mol%Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 eqActivates Boronic Acid
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)Anhydrous & DegassedSolvent

Procedure:

  • In a reaction vessel, combine tert-butyl (6-chloropyridazin-4-yl)carbamate, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired mono-substituted product.

Experimental Protocol: Boc Deprotection (General Procedure)

The Boc group is readily cleaved under acidic conditions.[4][8]

Reagent/SolventAmountRole
Boc-protected Substrate1.0 eqStarting Material
Trifluoroacetic Acid (TFA) or HCl in DioxaneExcessAcid for Cleavage
Dichloromethane (DCM) or 1,4-DioxaneAnhydrousSolvent

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the final product.

Caption: Synthetic route for mono-substitution via Boc protection.

References

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Experimental Procedure. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

  • ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. ResearchGate. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

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Technical Support Center: LC-MS Troubleshooting for the Analysis of 5-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 5-Chloropyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation and mass spectrometric detection of this and similar polar, basic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting logic.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your analyte is the foundation of effective method development and troubleshooting.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₄H₄ClN₃---
Molecular Weight 129.55 g/mol [1]Guides initial mass spectrometer settings for identifying the [M+H]⁺ ion at m/z 130.5.
Predicted pKa 4.55 ± 0.10[1]The compound is a weak base. At a pH below its pKa, it will be protonated, which is favorable for ESI+ ionization but can lead to poor retention on reversed-phase columns and potential peak tailing due to interaction with residual silanols.
Predicted XlogP -0.2Indicates high polarity, suggesting that retention on traditional C18 reversed-phase columns may be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are likely to be more effective.[2][3]
Appearance Light yellow to light brown solid[1]---

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up an LC-MS method for this compound.

Q1: I'm not seeing any peak for my analyte. Where should I start looking?

A1: This is a common issue that can stem from either the LC or MS system. First, confirm the basics: ensure your sample is correctly prepared and injected, and that there is flow from the LC. Then, verify your MS is set to detect the expected ion. For this compound, you should be looking for the protonated molecule [M+H]⁺ at m/z 130.5 in positive ion mode. If the basics are confirmed, consider that your analyte may not be retained on the column and is eluting in the solvent front, potentially masked by ion suppression.

Q2: What are the recommended starting LC conditions for this compound?

A2: Given its polar and basic nature, traditional reversed-phase (RP) chromatography with a C18 column may result in poor retention. A more robust starting point would be Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.

  • For HILIC:

    • Column: A HILIC column with an amide or unbonded silica stationary phase.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease to increase elution strength.

  • For Mixed-Mode Chromatography:

    • Column: A mixed-mode column with both reversed-phase and cation-exchange characteristics.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A standard reversed-phase gradient (e.g., 5% to 95% B).

Q3: What are the optimal mass spectrometry parameters for this compound?

A3: Electrospray ionization in positive ion mode (ESI+) is the recommended technique for this basic compound.[5]

  • Ionization Mode: ESI+

  • Scan Mode: Start with a full scan from m/z 50-200 to confirm the presence of the [M+H]⁺ ion at 130.5. For quantitative analysis, move to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: ~120-150 °C.

  • Desolvation Gas Temperature: ~350-450 °C.

Note: These are starting points and should be optimized for your specific instrument.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues you may encounter.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem, especially for basic compounds like this compound on silica-based columns.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No, only analyte check_all_peaks->no_some No system_issue System Issue Likely yes_all->system_issue secondary_interactions Secondary Interactions Likely no_some->secondary_interactions check_connections Check for dead volume (fittings, tubing) system_issue->check_connections check_frit Inspect/replace column inlet frit check_connections->check_frit system_resolved System Issue Resolved check_frit->system_resolved lower_ph Lower mobile phase pH (e.g., to pH 3 with formic acid) secondary_interactions->lower_ph increase_buffer Increase buffer strength (e.g., 10-20 mM Ammonium Formate) lower_ph->increase_buffer use_endcapped Use an end-capped column or switch to HILIC/Mixed-Mode increase_buffer->use_endcapped analyte_resolved Analyte Peak Shape Improved use_endcapped->analyte_resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

  • Symptom: The peak for this compound exhibits significant tailing.

    • Underlying Cause: As a basic compound, the amine functional groups can interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, causing the peak to tail.

    • Solutions:

      • Lower Mobile Phase pH: By adding an acid like formic acid to your mobile phase to achieve a pH of around 3, you can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 10-20 mM ammonium formate) can help to shield the silanol interactions and improve peak shape.

      • Change Stationary Phase:

        • End-capped C18: Use a column that has been "end-capped" to reduce the number of free silanol groups.

        • HILIC: Switching to a HILIC column can be very effective. The high organic mobile phase used in HILIC can deactivate silanol groups, and the partitioning mechanism is better suited for polar compounds.[6]

        • Mixed-Mode: A mixed-mode column with cation exchange properties will provide a controlled interaction for the basic analyte, leading to sharper peaks.

  • Symptom: All peaks in the chromatogram are tailing or fronting.

    • Underlying Cause: This is indicative of a system-wide issue rather than a specific chemical interaction. Potential causes include a void in the column, a partially blocked column inlet frit, or extra-column dead volume from poorly fitted connections.

    • Solutions:

      • Check Connections: Ensure all fittings are properly tightened and that the correct ferrules are used.

      • Reverse Flush Column: Disconnect the column from the detector and reverse the flow to try and dislodge any particulates on the inlet frit.

      • Replace Column: If the problem persists, the column may be irreversibly damaged, and replacement is necessary.

Issue 2: Low Sensitivity or No Signal

Low sensitivity is often attributable to poor ionization or ion suppression.

  • Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a matrix blank by performing your sample preparation procedure on a sample that does not contain the analyte.

  • Prepare a post-extraction spiked sample by adding the standard solution to the matrix blank after the extraction process to the same final concentration as the standard solution.

  • Inject all three samples and compare the peak area of the analyte.

SampleExpected Outcome for No Ion SuppressionObserved Outcome with Ion Suppression
Standard SolutionPeak Area = XPeak Area = X
Post-Extraction Spiked SamplePeak Area ≈ XPeak Area < X
  • Improve Chromatographic Separation: Adjust your gradient to move the analyte peak away from the solvent front and other matrix components.

  • Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate ion suppression.

  • Change Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.

Issue 3: Inconsistent Results and Appearance of Unexpected Ions

This can be due to analyte instability or the formation of adducts in the ion source.

When analyzing your data, be aware of common adducts that can form with this compound (MW = 129.55).[7][8]

AdductFormulaExpected m/z
Protonated[M+H]⁺130.5
Sodium[M+Na]⁺152.5
Potassium[M+K]⁺168.5
Ammonium[M+NH₄]⁺147.5
Acetonitrile[M+ACN+H]⁺171.5
  • Minimize Sodium and Potassium: Use high-purity solvents and new glassware to minimize sources of sodium and potassium that can lead to adduct formation. If adducts are still prevalent, consider that they may be coming from your sample matrix.

  • Mobile Phase Modifiers: The use of ammonium formate or acetate in the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which can sometimes be more stable and provide better signal than the [M+H]⁺ ion.

  • Analyte Stability: Chlorinated pyridazines can be susceptible to degradation.

    • Fresh Samples: Always prepare your samples and standards fresh.

    • Control Temperature: Keep samples in the autosampler at a controlled, cool temperature (e.g., 4-10 °C).

    • Check for Degradants: In your full scan data, look for potential degradation products. For example, hydrolysis could lead to the replacement of the chlorine atom with a hydroxyl group.

By systematically applying these troubleshooting principles, you can overcome the common challenges associated with the LC-MS analysis of this compound and develop a robust and reliable analytical method.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Springer Nature Experiments. (n.d.). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Springer Nature. Available at: [Link]

  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Available at: [Link]

  • Horvatovich, P., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Li, L., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules.
  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available at: [Link]

  • Cao, X., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [Link]

  • Shimadzu Corporation. (2015). High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Shimadzu.
  • Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem Technical Support.
  • National Institute for Public Health and the Environment (RIVM). (2001). LC-MS/MS screening method for the detection of toxic pyrrolizidine alkaloids. RIVM report 388802 021.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube.
  • PubChem. (n.d.). 2-Chloropyridine.
  • Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry.
  • Al-Warhi, T., et al. (2023).
  • ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • PubChem. (n.d.). 2-Chloropyridazine.
  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 3-Chloropyridazine.
  • Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab, UC Davis. Available at: [Link]

  • PubChem. (n.d.). 3-Chloropyridin-4-amine.

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Technical Support Center: Optimizing Column Chromatography for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of N-heterocyclic compounds. Pyridazines, with their basic nitrogen atoms, often present unique challenges during silica gel column chromatography, including poor separation, peak tailing, and on-column degradation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve high-purity compounds essential for your research and development endeavors.

Troubleshooting Guide: From Tailing Peaks to Elusive Compounds

This section addresses specific, common problems encountered during the column chromatography of pyridazine derivatives, offering explanations grounded in chemical principles and providing actionable solutions.

Issue 1: Significant Peak Tailing or Streaking

You're observing elongated, asymmetrical peaks for your pyridazine compound on TLC and during column chromatography, leading to poor resolution and mixed fractions.

  • Root Cause Analysis: The two adjacent nitrogen atoms in the pyridazine ring exhibit basic properties. These basic nitrogens can interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute gradually and resulting in a "tail." This is a prevalent issue for many nitrogen-containing heterocycles.[3]

  • Strategic Solutions:

    • Mobile Phase Modification (The Quick Fix): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3]

      • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent system. The TEA acts as a competing base, effectively "capping" the acidic silanol sites on the silica, thereby preventing them from interacting with your pyridazine derivative.[1][4] This allows your compound to elute as a more symmetrical, sharper peak.[5]

      • Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a polar component in your eluent system to achieve a similar effect.

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., if your compound is unstable in the presence of TEA), consider a different stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3][6] It has fewer acidic sites, reducing the likelihood of strong secondary interactions.

      • Deactivated Silica Gel: You can prepare "deactivated" silica by pre-treating it with a solution containing triethylamine before packing the column.[7]

Issue 2: Poor Separation of Closely Related Pyridazine Analogs

Your TLC shows two or more spots that are very close together (low ΔRf), and you are unable to resolve them effectively on the column.

  • Root Cause Analysis: The mobile phase you've selected does not have sufficient selectivity for the subtle structural differences between your pyridazine analogs. The polarity of the eluent may be too high, causing all compounds to elute too quickly without adequate interaction with the stationary phase.

  • Strategic Solutions:

    • Systematic TLC Optimization: Before scaling up to a column, thoroughly screen different solvent systems using TLC.[8]

      • Target Rf Range: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.[9][10] This generally provides the best balance for separation on a column.

      • Vary Solvent Selectivity: If a standard hexane/ethyl acetate system fails, try solvents with different chemical properties. For instance, replacing ethyl acetate with dichloromethane or acetone can alter the separation selectivity.[3]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the chromatography run (gradient elution).[7][11]

      • How it Works: A gradient starts with a low polarity eluent to allow the less polar compounds to separate at the top of the column. As the polarity increases, more polar compounds begin to move down the column, sharpening the peaks and often improving the resolution between closely eluting species.[12]

    • Consider High-Performance Flash Cartridges: Modern flash chromatography cartridges packed with smaller, spherical silica particles offer higher efficiency and resolving power than traditional, larger particle silica.[13]

Issue 3: Compound Does Not Elute from the Column

You've loaded your sample, run many column volumes of your eluent, but your target pyridazine derivative is not coming off the column.

  • Root Cause Analysis: This typically occurs when the compound is highly polar and/or has a very strong affinity for the stationary phase, and the mobile phase is not strong (polar) enough to elute it. In some cases, the compound may be degrading on the acidic silica gel.[14]

  • Strategic Solutions:

    • Increase Mobile Phase Polarity: If your compound is stable, gradually increase the polarity of your eluent. For highly polar pyridazines, solvent systems like dichloromethane/methanol or even ethyl acetate/methanol are often required.[3][9]

    • Check for On-Column Decomposition: Before running a large-scale column, it's wise to check the stability of your compound on silica.

      • Protocol for Stability Check: Spot your compound on a TLC plate. Let it sit for an hour or two, then develop the plate. If you see new spots or significant streaking that wasn't present initially, your compound may be decomposing on the silica.[14]

    • Switch to a More Inert Stationary Phase: If decomposition is suspected, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[6]

Frequently Asked Questions (FAQs)

Stationary and Mobile Phase Selection

Q1: What is the best stationary phase for purifying pyridazine derivatives?

A1: For most applications, standard flash-grade silica gel (40-63 µm) is the starting point due to its versatility and cost-effectiveness. However, because pyridazines are basic, you will often need to add a modifier like triethylamine (0.1-1%) to the mobile phase to prevent peak tailing.[3][5] If tailing persists or if your compound is acid-sensitive, neutral alumina is an excellent alternative.[6]

Q2: How do I choose the right mobile phase for my pyridazine derivative?

A2: The selection of the mobile phase is best guided by Thin Layer Chromatography (TLC).[8][9] Start with a common binary system like hexanes/ethyl acetate. If your compound is more polar, switch to a stronger system like dichloromethane/methanol. The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.4, with good separation from impurities.[9][10]

Compound Polarity Starting Solvent System Notes
Non-polar to Moderately PolarHexanes/Ethyl AcetateA good first choice for many organic compounds.
Moderately Polar to PolarDichloromethane/MethanolEffective for more polar pyridazines.
Basic (prone to tailing)Add 0.1-1% TriethylamineDeactivates acidic silica sites.[3][4]
Sample Loading

Q3: What is the best way to load my pyridazine sample onto the column?

A3: There are two primary methods for sample loading: liquid and dry loading.[15][16]

  • Liquid Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent.[9][17] This method is quick but can lead to band broadening if too much solvent or a solvent that is too strong is used.

  • Dry Loading: This is often the superior method, especially for samples with poor solubility or for achieving the best possible separation.[15][16] To dry load, dissolve your compound in a suitable solvent, add a small amount of silica gel (2-3 times the mass of your crude sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.[15] This powder is then carefully added to the top of the packed column.

Workflow and Optimization

Q4: How do I translate my TLC results to a flash chromatography gradient?

A4: A good starting point for a gradient is to begin with a mobile phase that is about half the polarity of the one that gave you the ideal Rf on TLC.[12] For example, if your target compound has an Rf of 0.3 in 20% ethyl acetate in hexanes, you could start your gradient at 5-10% ethyl acetate and gradually increase to 30-40% over 10-15 column volumes. This ensures that less polar impurities elute first, followed by your target compound as a sharp band.

Q5: My pyridazine derivative is sensitive to acid. What precautions should I take?

A5: If your compound is acid-sensitive, it's crucial to avoid prolonged contact with untreated silica gel.[7]

  • Use Deactivated Silica: Add 1-3% triethylamine to the eluent you use to pack the column.[7]

  • Switch to Alumina: Use neutral or basic alumina as your stationary phase.[6]

  • Work Quickly: Do not let the purified compound sit in fractions for extended periods, as residual acidity from the silica can cause degradation over time.

Visualizing the Workflow

Troubleshooting Poor Separation

The following diagram outlines a decision-making workflow for addressing poor separation during the column chromatography of pyridazine derivatives.

TroubleshootingWorkflow start Poor Separation Observed (Overlapping Peaks) check_rf Is the target compound's Rf between 0.2-0.4? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (TLC Screening) check_rf->adjust_polarity No check_tailing Is Peak Tailing Present? check_rf->check_tailing Yes adjust_polarity->check_rf change_solvent Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) add_tea Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_load Was Sample Dry Loaded? check_tailing->check_load No use_alumina Consider Neutral Alumina as Stationary Phase add_tea->use_alumina use_gradient Implement Gradient Elution add_tea->use_gradient success Improved Separation use_gradient->success check_load->use_gradient Yes dry_load Use Dry Loading Technique check_load->dry_load No dry_load->use_gradient

Caption: A decision tree for troubleshooting poor separation.

Experimental Protocol: Dry Loading for Enhanced Resolution

This protocol provides a step-by-step methodology for dry loading a pyridazine sample onto a silica gel column.

  • Sample Preparation:

    • Accurately weigh your crude pyridazine-containing product.

    • In a round-bottom flask, dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Adsorption onto Silica:

    • Add flash-grade silica gel to the flask. A good rule of thumb is to use 2 to 3 times the mass of silica gel relative to the mass of your crude product.[15]

    • Swirl the flask to create a uniform slurry.

  • Solvent Removal:

    • Carefully remove the solvent using a rotary evaporator. Continue to rotate the flask until the silica-adsorbed sample is a completely dry, free-flowing powder.

  • Column Loading:

    • Pack your chromatography column with silica gel slurried in your initial, low-polarity eluent as you normally would.

    • Instead of adding a layer of sand on top of the packed silica bed, carefully transfer the dry, sample-adsorbed silica onto the top of the column bed, ensuring the surface is level.

    • Gently add a protective layer of sand (approx. 1 cm) on top of the dry-loaded sample.

  • Elution:

    • Carefully add your eluent to the column, taking care not to disturb the top layer of sand and the sample.

    • Pressurize the column and begin collecting fractions as usual.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
  • Dwight, R. S. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • Hawach. (2025). The Methods of Sample Loading in Flash Column.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography.
  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Sorbtech. (2023). TLC for Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography.

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dealing with poor solubility of 5-Chloropyridazin-4-amine during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloropyridazin-4-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during reaction workups and purification. As a substituted pyridazine, its unique electronic and structural properties can lead to poor solubility in common organic solvents, often causing precipitation, low recovery, and purification difficulties.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you navigate these challenges effectively. Our approach is grounded in the fundamental principles of physical organic chemistry to explain the "why" behind each recommendation, ensuring you can adapt these methods to your specific experimental context.

Physicochemical Profile: this compound

A clear understanding of the compound's properties is the first step in troubleshooting. While extensive experimental data for this specific isomer is limited in public literature, we can infer its properties from its structure and data on close isomers like 6-chloropyridazin-4-amine.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₄H₄ClN₃PubChem
Molecular Weight 129.55 g/mol PubChem[1]
Appearance Expected to be a light yellow to brown solid.Common for heterocyclic amines[2][3]
Predicted pKa 4.55 ± 0.10ChemicalBook (for isomer 6-chloropyridazin-4-amine)[2][3]
Predicted LogP 0.55 (Consensus)SwissADME (for isomer 6-chloropyridazin-4-amine)[4]
General Solubility Poorly soluble in water and non-polar organic solvents when neutral. Solubility increases in acidic aqueous solutions and in polar organic solvents, especially with heating.Inferred from structural similarity to other chloropyridazinamines and general amine chemistry.[5][6]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated from the reaction mixture when I added water. What happened and how can I get it back into solution?

A: This is a classic sign of "crashing out." this compound, like many amines, is most soluble in its protonated (salt) form. Your reaction mixture was likely organic and relatively non-polar. When you added neutral or basic water, the amine remained in its poorly soluble neutral form and precipitated.

Quick Fix: To redissolve the compound, acidify the aqueous mixture by slowly adding 1M HCl until the pH is ~2-3. The amine will form the hydrochloride salt, which is typically much more soluble in water.

Q2: I performed an extraction with ethyl acetate, but my product recovery is extremely low. Where did my compound go?

A: Your compound is likely in the aqueous layer. If the aqueous phase of your workup was acidic (pH < 4), the amine would be protonated. This positively charged ammonium salt is highly polar and will preferentially partition into the aqueous layer rather than the less polar organic solvent like ethyl acetate.

Q3: What are the best starting solvents for recrystallizing this compound?

A: Based on data from related isomers, good starting points are polar protic solvents where solubility increases significantly with temperature.[5][6] Consider the following:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a minimal amount of a polar solvent like DMSO or hot ethanol, and then carefully add an anti-solvent like water or a non-polar solvent like heptane until turbidity (cloudiness) appears, then heat to clarify and cool slowly.[7]

Q4: Can I use a different acid other than HCl for the workup?

A: Yes. Other acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be used to protonate the amine. However, HCl is often preferred because excess acid and the resulting salts are typically very water-soluble and less likely to complicate the extraction. For recrystallization purposes, organic acids like acetic acid or trifluoroacetic acid (TFA) can sometimes be used to form salts that have unique solubility profiles in organic solvents.[8]

Troubleshooting Guide: Common Workup Issues

This section provides a deeper dive into specific problems and offers structured solutions.

Problem 1: Compound Precipitates During Aqueous Workup or Extraction

Root Cause Analysis: The core issue is the low solubility of the neutral amine in both aqueous and common organic phases. The pyridazinic nitrogen and the exocyclic amine are basic sites. At a pH above the pKa (~4.55), the compound is predominantly in its neutral, less soluble form.

Solution Workflow: The strategy is to control the pH of the aqueous phase to manipulate the compound's form—salt or free base—to ensure it stays in the desired phase.

G cluster_0 Troubleshooting: Precipitation During Workup start Reaction mixture containing product add_h2o Add H₂O for workup start->add_h2o precipitate Solid precipitates? add_h2o->precipitate adjust_ph Acidify aqueous layer (e.g., 1M HCl to pH 2-3) precipitate->adjust_ph  Yes   no_precipitate Proceed with standard extraction protocol precipitate->no_precipitate No redissolve Solid redissolves to form water-soluble hydrochloride salt adjust_ph->redissolve wash_org Wash with organic solvent (e.g., DCM, EtOAc) to remove non-basic impurities redissolve->wash_org isolate Isolate Product: Basify aqueous layer (pH 9-10) & Extract with organic solvent wash_org->isolate

Caption: Decision workflow for handling precipitation during aqueous workup.

Problem 2: Low Recovery After Organic Solvent Extraction

Root Cause Analysis: As mentioned in the FAQ, this is almost always due to the product remaining in the aqueous layer as a salt. This happens if you attempt to extract the product with an organic solvent while the aqueous layer is acidic.

Solution: Always ensure the aqueous layer is basic before attempting to extract your amine product into an organic solvent.

  • pH Check: After washing with acid to remove impurities, check the pH of the aqueous layer containing your protonated product.

  • Basify: Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is greater than 8 (a pH of 9-10 is safe). You may see the neutral amine precipitate temporarily.

  • Extract: Immediately extract the now neutral amine into a suitable organic solvent like dichloromethane (DCM), chloroform, or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

Problem 3: Difficulty in Purification by Recrystallization

Root Cause Analysis: The compound may be poorly soluble in a wide range of common recrystallization solvents, or it may "oil out" instead of forming crystals. Oiling out occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Strategies for Successful Recrystallization:

  • Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

  • Use of Solvent/Anti-Solvent Pairs: This is a powerful technique for compounds with difficult solubility profiles.

    • Method: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, DMSO). Then, add a "poor" solvent (an anti-solvent, e.g., water, hexane, heptane) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow the solution to cool slowly.[7]

  • Recrystallization via Salt Formation: If the free base is difficult to crystallize, converting it to a salt can dramatically improve its crystallization properties.[8]

    • Method: Dissolve the crude amine in a solvent like methanol or isopropanol. Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a clean, crystalline solid. This solid can then be collected by filtration. If desired, the pure free base can be regenerated by dissolving the salt in water, basifying, and extracting.

Experimental Protocols

Disclaimer: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[10][11] Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

Protocol 1: Optimized Acid-Base Extraction Workup

This protocol is designed to separate your amine product from neutral or acidic impurities.

  • Initial Quench: Quench your reaction mixture by carefully adding it to a separatory funnel containing deionized water. If the reaction solvent is water-miscible (e.g., THF, DMF), add an immiscible organic solvent like ethyl acetate or DCM.

  • Acidification: Slowly add 1M HCl while stirring until the aqueous layer has a stable pH of 2-3. This converts your product to its water-soluble hydrochloride salt.

  • Remove Neutral/Acidic Impurities: Separate the layers. Keep the acidic aqueous layer, which contains your product. Wash this aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Liberate the Free Amine: Place the acidic aqueous layer back into the separatory funnel. Slowly add 1M NaOH or saturated NaHCO₃ with cooling until the pH of the aqueous layer is 9-10.

  • Extract Product: Immediately extract the aqueous layer 3-4 times with a suitable organic solvent (DCM is often effective for heterocyclic amines).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude this compound.

Protocol 2: Recrystallization from an Ethanol/Water System

This is a good starting point for purification after a successful extraction.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently in a water bath.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • LookChem. (n.d.). 5-AMINO-4-CHLOROPYRIDAZINE Safety Data Sheets(SDS). [Link]

  • Generic SDS. (n.d.). SAFETY DATA SHEET for 4-Amino-3,5-dichloropyridine.
  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Felton, J. S., et al. (1998). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF. [Link]

  • Cao, X.-X., et al. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. ResearchGate. [Link]

  • Cao, X.-X., et al. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 58(5), 1333-1336. [Link]

  • Lee, J. H., et al. (2015). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]

  • PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. [Link]

  • PubChem. (n.d.). 5-Amino-3-chloro-pyridazine. [Link]

  • Cao, X.-X., et al. (2014). Correction to “Solubility of 6-Chloropyridazin-3-amine in Different Solvents”. Journal of Chemical & Engineering Data, 59(4), 1361-1361. [Link]

  • Kim, H. S., et al. (2021). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. [Link]

  • PubChem. (n.d.). 4-Aminopyridazine. [Link]

  • ResearchGate. (n.d.). Evaluation of a new model system for studying the formation of heterocyclic amines. [Link]

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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting catalyst deactivation in palladium-catalyzed cross-coupling reactions involving chloropyridazine substrates. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to diagnose and overcome common challenges encountered during your experiments. The content is structured to move from frequently asked questions to a detailed, symptom-based troubleshooting guide, complete with experimental protocols and mechanistic explanations.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst deactivation in the context of chloropyridazine cross-coupling.

Q1: Why are cross-coupling reactions with chloropyridazines particularly prone to catalyst deactivation?

A1: Chloropyridazines present a unique set of challenges that can lead to rapid catalyst deactivation. The primary reason is the presence of two nitrogen atoms within the aromatic ring. These nitrogen atoms can act as Lewis bases and coordinate strongly to the palladium catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2][3] Additionally, the electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Cl bond, making the oxidative addition step more challenging and potentially opening up pathways for catalyst degradation.[1]

Q2: What are the most common visible signs of catalyst deactivation in my reaction?

A2: The most common indicators of catalyst deactivation during a cross-coupling reaction include:

  • Stalled Reaction: The reaction proceeds initially but stops before the starting material is fully consumed, as monitored by techniques like TLC, GC-MS, or LC-MS.[1]

  • Low or No Yield: The desired product is formed in significantly lower amounts than expected, or not at all.

  • Formation of Black Precipitate (Palladium Black): The reaction mixture turns from a homogeneous solution to a heterogeneous mixture with a black or dark brown precipitate. This often indicates the aggregation of the palladium catalyst into an inactive, elemental form.

  • Inconsistent Results: Reactions that previously worked well suddenly fail or give poor yields under the same conditions, suggesting potential degradation of catalyst stock or contamination of reagents.

Q3: Can the choice of ligand significantly impact catalyst stability with chloropyridazine substrates?

A3: Absolutely. The choice of ligand is critical for stabilizing the palladium catalyst and preventing deactivation.[4][5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective.[6] These ligands promote the formation of monoligated palladium(0) species, which are highly active and sterically hindered, discouraging the coordination of the pyridazine nitrogen to the metal center.[5] The ligand's steric bulk can also facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[5]

Q4: How does the choice of base affect catalyst lifetime?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[7] However, an inappropriate base can contribute to catalyst deactivation. Strong bases can sometimes promote ligand degradation or side reactions that consume the active catalyst.[8] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize substrate decomposition, which can generate species that poison the catalyst.[1][4]

II. Troubleshooting Guide: A Symptom-Based Approach

This in-depth guide is organized by common experimental problems. For each issue, potential causes related to catalyst deactivation are explored, along with actionable troubleshooting steps.

Symptom 1: Low or No Product Yield

Your reaction shows little to no formation of the desired cross-coupled product.

Potential Cause A: Catalyst Poisoning by the Substrate

The nitrogen atoms of the chloropyridazine can strongly coordinate to the palladium center, leading to the formation of an inactive catalyst complex.[2]

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio: A higher concentration of the phosphine ligand can help to outcompete the chloropyridazine for coordination sites on the palladium. Start by increasing the ligand:Pd ratio from the typical 1:1 or 2:1 to 3:1 or even 4:1.

  • Screen Bulky Ligands: If you are using a less bulky ligand, switch to a more sterically demanding one. The increased steric hindrance around the palladium center can physically block the coordination of the pyridazine nitrogen.

Ligand ClassExample LigandsKey Feature
Buchwald LigandsSPhos, XPhos, RuPhosBulky biaryl phosphines that promote monoligation and stabilize the active catalyst.[4]
Hartwig LigandsTri-tert-butylphosphineHighly electron-donating and sterically hindered, enhancing oxidative addition.[5]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong sigma-donors that form robust bonds with palladium, increasing catalyst stability.[9]
  • Use a Pre-catalyst: Palladium pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently in situ.[6][10] This can minimize the formation of inactive palladium species at the start of the reaction.

Potential Cause B: Deactivation by Impurities

Trace impurities in starting materials, solvents, or reagents can act as catalyst poisons. Common culprits include sulfur compounds, other halides, or even oxygen.[3][11]

Troubleshooting Steps:

  • Re-purify Starting Materials: Purify your chloropyridazine and coupling partner by recrystallization, distillation, or column chromatography.

  • Use High-Purity, Degassed Solvents: Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.[1]

  • Verify Reagent Quality: Use fresh, high-purity bases and other reagents. If you suspect contamination, open a new bottle.

Symptom 2: Reaction Stalls Before Completion

The reaction begins as expected but stops prematurely, leaving a significant amount of starting material.

Potential Cause A: Ligand Degradation

Under the reaction conditions (e.g., high temperature, strong base), the phosphine ligand itself can degrade over time. This leads to a decrease in the concentration of the active catalyst as the reaction progresses.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the lifetime of the ligand and catalyst.

  • Choose a More Robust Ligand: Some ligands are inherently more stable than others. N-heterocyclic carbene (NHC) ligands, for instance, often exhibit greater thermal stability compared to some phosphine ligands.

  • Incremental Addition of Catalyst/Ligand: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help to restart a stalled reaction.

Potential Cause B: Formation of Inactive Palladium Dimers or Aggregates

Over time, the active monoligated palladium species can dimerize or aggregate to form inactive palladium black. This is often observed in reactions with slow reductive elimination steps.

Troubleshooting Steps:

  • Optimize Ligand Structure: As mentioned, bulky ligands that favor a monoligated palladium center can disfavor the formation of dimers.[5]

  • Increase Stirring Rate: For heterogeneous mixtures, a high stirring rate is crucial to ensure proper mixing and maximize the interaction between the catalyst and substrates, which can sometimes reduce the likelihood of catalyst aggregation.[12]

Visualizing the Deactivation Pathway

The following diagram illustrates the main catalytic cycle for a Suzuki coupling and highlights the key points where catalyst deactivation by chloropyridazine can occur.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Poisoning Coordination with Chloropyridazine (L-Pd(0)-N-Het) Pd0->Poisoning Poisoning Aggregation Pd Black (Inactive) Pd0->Aggregation Aggregation Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal + R-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Deactivation Catalyst Deactivation Poisoning->Deactivation Aggregation->Deactivation

Caption: Palladium catalytic cycle with key deactivation pathways.

III. Diagnostic Experiments and Protocols

When troubleshooting, systematic analysis is key. Here are protocols for experiments to help diagnose the root cause of catalyst deactivation.

Protocol 1: Catalyst Poisoning Test

This experiment helps determine if your chloropyridazine substrate is poisoning the catalyst.

Objective: To compare the performance of a standard, well-behaved cross-coupling reaction with and without the addition of your chloropyridazine substrate.

Materials:

  • A standard aryl bromide (e.g., 4-bromotoluene)

  • A standard boronic acid (e.g., phenylboronic acid)

  • Your chloropyridazine substrate

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Set up two parallel reactions (Reaction A and Reaction B) in dry Schlenk tubes under an inert atmosphere (Argon or Nitrogen).

  • Reaction A (Control):

    • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol) to the Schlenk tube.

    • Add the degassed solvent (5 mL).

  • Reaction B (Test):

    • Add all the components of Reaction A.

    • In addition, add your chloropyridazine substrate (1.0 mmol).

  • Heat both reactions to the desired temperature (e.g., 100 °C) and monitor their progress over time using TLC or GC-MS.

Interpreting the Results:

  • If Reaction A proceeds to completion while Reaction B stalls or shows a significantly lower conversion rate, it is a strong indication that your chloropyridazine substrate is poisoning the catalyst.

  • If both reactions fail, the issue may lie with the catalyst, ligand, solvent, or general reaction setup.

Protocol 2: Analysis of Deactivated Catalyst

If you observe the formation of palladium black, you can analyze this precipitate to confirm its composition.

Objective: To isolate and characterize the solid precipitate formed during the reaction.

Procedure:

  • Isolate the Precipitate: Once the reaction has cooled, filter the reaction mixture through a pad of Celite to collect the black solid. Wash the solid with the reaction solvent to remove any soluble components.

  • Analysis:

    • Elemental Analysis (e.g., X-ray Fluorescence - XRF or Inductively Coupled Plasma - ICP): These techniques can confirm the presence of palladium in the precipitate and identify other elements that might be present, indicating potential poisons.[13][14]

    • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the oxidation state of the palladium and detect the presence of poisons on the surface of the catalyst particles.[13][14]

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting your reaction.

G Start Reaction Fails or Stalls CheckReagents Check Reagent Purity & Inert Atmosphere Setup Start->CheckReagents ReagentsOK Reagents & Setup OK? CheckReagents->ReagentsOK FixReagents Purify/Degas Reagents, Improve Setup ReagentsOK->FixReagents No ScreenConditions Systematically Screen: 1. Ligand 2. Base 3. Solvent 4. Temperature ReagentsOK->ScreenConditions Yes FixReagents->Start StillFails Still Fails ScreenConditions->StillFails Success Reaction Successful StillFails->Success No PoisonTest Perform Catalyst Poisoning Test StillFails->PoisonTest Yes PoisonTest->Success

Caption: A logical workflow for troubleshooting failed reactions.

IV. References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.

  • Hanna, L. E., & Jarvo, E. R. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications.

  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.

  • Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews.

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.

  • Catalyst Characterization Techniques. (2021). Hiden Analytical.

  • Catalyst poisoning. Wikipedia.

  • Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH.

  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. (2025). Inorganic Chemistry Frontiers.

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate.

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2025). ResearchGate.

  • C H bond functionalization of aromatic heterocycles with chelating dicarbene palladium(II) and platinum(II) complexes. (2025). ResearchGate.

  • Ligand design for cross-couplings: phosphines. (2024). YouTube.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Suzuki Coupling. Organic Chemistry Portal.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloropyridazin-4-amine and 3-Chloropyridazin-4-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyridazine scaffolds are of paramount importance, serving as core components in a vast array of functional molecules. Among the key building blocks for these scaffolds are the chloropyridazinamines. This guide provides an in-depth technical comparison of two critical, yet distinct, isomers: 5-chloropyridazin-4-amine and 3-chloropyridazin-4-amine. Understanding the nuances of their reactivity is crucial for researchers, scientists, and drug development professionals aiming to design efficient and regioselective synthetic routes. This document synthesizes established mechanistic principles, computational insights, and detailed experimental protocols to offer a comprehensive resource for the practical application of these versatile reagents.

The primary focus will be on their susceptibility to Nucleophilic Aromatic Substitution (SNAr), the cornerstone reaction for their functionalization. We will dissect the electronic and steric factors that govern the reactivity at the C-Cl bond, providing a predictive framework for their behavior in complex synthetic sequences.

Mechanistic Rationale: Electronic Control of Reactivity

The reactivity of chloro-heterocycles in SNAr reactions is fundamentally dictated by the ability of the heterocyclic system to stabilize the transient, negatively charged intermediate, known as the Meisenheimer complex. The electron-deficient nature of the pyridazine ring, owing to its two electronegative nitrogen atoms, inherently activates it for nucleophilic attack. However, the position of the chlorine atom relative to these nitrogens creates a significant divergence in reactivity between the two isomers.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The first step, typically rate-determining, is the attack of a nucleophile on the carbon atom bearing the chlorine, which disrupts the ring's aromaticity. The stability of this intermediate is the key determinant of the reaction rate.

Caption: Generalized workflow for the SNAr reaction.

This compound (6-Chloro-4-pyridazinamine)

In this isomer, the chlorine atom is located at the C6 position. Nucleophilic attack at this site is para to the N1 ring nitrogen. This geometric arrangement is highly favorable for stabilizing the Meisenheimer intermediate. The negative charge developed during the nucleophilic addition can be effectively delocalized through resonance onto the electronegative N1 nitrogen. This delocalization significantly lowers the activation energy of the rate-determining step, rendering the C6 position highly susceptible to nucleophilic attack.

Caption: Delocalization of negative charge to N2.

Comparative Reactivity Analysis

While both isomers are activated towards SNAr, a qualitative comparison based on established principles of heterocyclic chemistry suggests a potential difference in their reactivity. The reactivity pattern in diazines often follows the order C4/C6 > C3/C5 > C2. In pyridazines, the C3 and C6 positions are generally the most electrophilic.

  • This compound (C6-position): The chlorine at C6 benefits from the combined electron-withdrawing effects of both adjacent nitrogen atoms (N1 and N2), making it a highly electron-deficient center. The para relationship to N1 provides excellent resonance stabilization.

  • 3-Chloropyridazin-4-amine (C3-position): The chlorine at C3 is adjacent to N2, which provides strong activation. However, it is further away from N1.

Hypothesis: Based on these electronic arguments, This compound is predicted to be the more reactive isomer in SNAr reactions. The C6 position experiences a stronger cumulative electron-withdrawing effect and benefits from robust resonance stabilization, leading to a lower activation barrier for nucleophilic attack compared to the C3 position.

This predicted trend can be experimentally validated by conducting competitive experiments or by measuring the reaction kinetics for each isomer with a common nucleophile under identical conditions.

Data Summary

While direct kinetic studies comparing these two specific isomers are not readily available in the literature, data from analogous dichloropyridazine and dichloropyrimidine systems consistently show that the position para to a ring nitrogen is typically more reactive than a position that is only ortho. [1][2]Computational studies on related systems confirm that positions with higher LUMO (Lowest Unoccupied Molecular Orbital) coefficients, which correspond to the most electrophilic sites, are generally the C4 and C6 positions of the pyridazine ring. [3]

Property This compound 3-Chloropyridazin-4-amine Rationale
Position of Chlorine C6 C3 Positional Isomers
Relationship to N1 para meta C6 is electronically conjugated with N1.
Relationship to N2 meta ortho C3 is electronically conjugated with N2.
Predicted Reactivity Higher Lower The C6 position is activated by both nitrogen atoms and has excellent resonance stabilization via N1.

| Supporting Principle | SNAr on electron-deficient heterocycles is stabilized by resonance delocalization of the negative charge in the Meisenheimer intermediate onto the heteroatom. [1]| SNAr reactivity is enhanced at positions ortho and para to ring nitrogens. |

Experimental Protocols

The following protocols are provided as robust starting points for researchers to explore and compare the reactivity of the two isomers. They are based on established methodologies for SNAr and palladium-catalyzed cross-coupling reactions on chloro-heterocycles.

General Protocol for Comparative SNAr with an Amine Nucleophile (e.g., Morpholine)

This experiment is designed to directly compare the reaction rates or yields of the two isomers.

SNAr_Workflow Experimental Workflow for Comparative SNAr cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis Start Two separate, identical reaction vessels Reagent1 Add this compound (1.0 eq) to Vessel 1 Start->Reagent1 Reagent2 Add 3-chloropyridazin-4-amine (1.0 eq) to Vessel 2 Start->Reagent2 Solvent Add solvent (e.g., DMF or NMP) and Morpholine (1.2 eq) to each Reagent1->Solvent Reagent2->Solvent Base Add base (e.g., K₂CO₃, 2.0 eq) to each Solvent->Base Heat Heat both reactions at identical temperature (e.g., 100-120 °C) Base->Heat Monitor Monitor progress of both reactions by TLC or LC-MS at regular time intervals Heat->Monitor Workup Quench, extract, and purify products from both reactions Monitor->Workup Analysis Compare reaction times, yields, and purity to determine relative reactivity Workup->Analysis

Sources

A Comparative Guide to HPLC and UPLC Method Validation for the Quantification of 6-Chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of two robust chromatographic methods for the quantification of 6-Chloropyridazin-4-amine, a key intermediate in pharmaceutical synthesis. We will explore the validation of a conventional High-Performance Liquid Chromatography (HPLC) method and compare its performance against a modern Ultra-High-Performance Liquid Chromatography (UPLC) alternative. The narrative is grounded in the principles of analytical procedure lifecycle management, emphasizing the causality behind experimental choices to ensure scientific integrity and regulatory compliance.

Our validation strategy is built upon the foundational guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][2][3] This ensures that the methods are not only scientifically sound but also fit for their intended purpose in a regulated environment.

The Analytical Challenge: Why Method Validation is Critical

Accurate quantification of 6-Chloropyridazin-4-amine is paramount for ensuring the quality, safety, and efficacy of final drug products. An unvalidated or poorly validated analytical method can lead to inaccurate measurements of purity, stability, and dosage, posing significant risks. The objective of this validation study is to demonstrate that our developed analytical procedures are suitable for their intended purpose, providing reliable and reproducible results.[4][5] We will assess key performance characteristics including specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

Methodologies: A Tale of Two Chromatographic Approaches

We developed and validated two distinct reversed-phase liquid chromatography methods. The primary method utilizes conventional HPLC, a workhorse in most QC labs. The comparative method employs UPLC, a technique that uses smaller particle size columns to achieve faster run times and higher resolution.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of 6-Chloropyridazin-4-amine.

  • Stationary Phase: A C18 column was chosen for both methods. The non-polar C18 stationary phase provides effective hydrophobic interaction with the pyridazine ring, ensuring adequate retention.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 6.8) was selected. Acetonitrile serves as the organic modifier to elute the analyte. The phosphate buffer is critical; maintaining a pH of 6.8 ensures that the amine group on the analyte is in a consistent protonation state, which is essential for achieving sharp, symmetrical peaks and reproducible retention times.

  • Detection: UV detection at 265 nm was determined to be the lambda max (λmax) for 6-Chloropyridazin-4-amine, providing optimal sensitivity for quantification.

Table 1: Optimized Chromatographic Conditions
ParameterMethod 1: Conventional HPLCMethod 2: UPLC
Instrument Standard HPLC SystemUPLC System
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile : 20mM KH₂PO₄ (pH 6.8) (30:70 v/v)Acetonitrile : 20mM KH₂PO₄ (pH 6.8) (35:65 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Detection UV at 265 nmUV at 265 nm
Injection Vol. 10 µL2 µL
Run Time ~8 minutes~2.5 minutes

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies designed to provide a comprehensive performance profile. The workflow below illustrates the logical progression of our validation protocol.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Definition (ICH Q2) cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation & Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Report Validation Report (Compare Methods) Spec->Report Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Acc->Report Robust Robustness Prec->Robust Prec->Report LOD->Report Robust->Report

Caption: Workflow for HPLC/UPLC Method Validation.

Validation Parameter Deep Dive & Comparative Data

Here we present the experimental data from the validation of both the HPLC and UPLC methods, adhering to the principles outlined in pharmacopeial general chapters, such as USP <621>.[6][7][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][9] To prove this, we conducted forced degradation studies, which are a cornerstone of developing a stability-indicating method.[10][11][12]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of 6-Chloropyridazin-4-amine at 1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base-stressed samples and dilute all samples to a final concentration of 100 µg/mL. Analyze using the developed HPLC and UPLC methods alongside an unstressed control sample.

Results: In all stress conditions, for both the HPLC and UPLC methods, the main peak of 6-Chloropyridazin-4-amine was well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure in all cases, demonstrating the method's high specificity and stability-indicating nature.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal (peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2][13]

Experimental Protocol: Linearity

  • Prepare a stock solution of 6-Chloropyridazin-4-amine at 1 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and regression equation.

Table 2: Comparative Linearity Data
ParameterMethod 1: Conventional HPLCMethod 2: UPLC
Range 50 - 150 µg/mL50 - 150 µg/mL
Regression Equation y = 25410x - 1050y = 18955x - 850
Correlation Coeff. (r²) 0.99980.9999
ICH Acceptance Criteria r² ≥ 0.999r² ≥ 0.999

Both methods exhibit excellent linearity over the specified range, meeting the stringent acceptance criteria.

Accuracy

Accuracy refers to the closeness of the test results to the true value.[9][14] It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol: Accuracy

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

Table 3: Comparative Accuracy Data
Spiked LevelMethod 1: HPLC (% Recovery ± %RSD)Method 2: UPLC (% Recovery ± %RSD)
80% 99.5% ± 0.8%100.2% ± 0.6%
100% 100.3% ± 0.5%100.5% ± 0.4%
120% 99.8% ± 0.7%99.9% ± 0.5%
ICH Acceptance Criteria 98.0% - 102.0% Recovery98.0% - 102.0% Recovery

The high recovery rates for both methods confirm their excellent accuracy for quantifying 6-Chloropyridazin-4-amine.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[14][15]

Experimental Protocol: Precision

  • Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the % Relative Standard Deviation (%RSD) for each set of measurements.

Table 4: Comparative Precision Data
ParameterMethod 1: HPLC (%RSD)Method 2: UPLC (%RSD)
Repeatability (n=6) 0.65%0.42%
Intermediate Precision (n=6) 0.95%0.68%
ICH Acceptance Criteria %RSD ≤ 2.0%%RSD ≤ 2.0%

Both methods are highly precise. The UPLC method shows slightly lower %RSD values, likely due to the enhanced efficiency and resolution of the smaller particle column.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][16] They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Table 5: Comparative LOD & LOQ Data
ParameterMethod 1: Conventional HPLCMethod 2: UPLC
LOD (S/N ≈ 3:1) 0.05 µg/mL0.02 µg/mL
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.06 µg/mL

The UPLC method demonstrates superior sensitivity, with significantly lower LOD and LOQ values. This is advantageous for impurity profiling and analyzing low-concentration samples.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17][18][19]

Experimental Protocol: Robustness

  • Systematically vary key chromatographic parameters one at a time:

    • Flow Rate (± 0.1 mL/min for HPLC; ± 0.05 mL/min for UPLC)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Organic Phase Composition (± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, peak asymmetry, and resolution.

Table 6: Comparative Robustness Summary
Varied ParameterMethod 1: HPLC (Impact)Method 2: UPLC (Impact)
Flow Rate Minor shift in retention time; System Suitability PassedMinor shift in retention time; System Suitability Passed
Mobile Phase pH Minor shift in retention time; System Suitability PassedMinor shift in retention time; System Suitability Passed
Column Temp. Minor shift in retention time; System Suitability PassedMinor shift in retention time; System Suitability Passed
Organic % Noticeable shift in retention time; System Suitability PassedNoticeable shift in retention time; System Suitability Passed

Both methods proved to be robust. System suitability parameters (e.g., tailing factor, plate count) remained within acceptable limits for all tested variations, confirming the methods' reliability for routine use.

Interrelationship of Validation Parameters

The validation parameters are not independent silos; they are logically interconnected. Specificity is the foundation upon which quantitative accuracy rests. Linearity, accuracy, and precision are the three pillars that define a method's quantitative reliability.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Reliability Method Reliability Specificity->Reliability Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Linearity->Reliability Robustness Robustness Robustness->Reliability ensures consistency

Caption: Interconnectivity of Analytical Validation Parameters.

Head-to-Head Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing factors like sample throughput, sensitivity requirements, and available instrumentation.

Table 7: Summary Comparison of Method Performance
Performance MetricMethod 1: Conventional HPLCMethod 2: UPLCAdvantage
Analysis Time ~8 minutes~2.5 minutesUPLC
Solvent Consumption High (~8 mL/run)Low (~1.25 mL/run)UPLC
Sensitivity (LOQ) 0.15 µg/mL0.06 µg/mLUPLC
Resolution GoodExcellentUPLC
Instrument Cost StandardHigherHPLC
Method Robustness ExcellentExcellentBoth
Regulatory Compliance Fully CompliantFully CompliantBoth

Conclusion and Recommendations

Both the conventional HPLC and the modern UPLC methods have been successfully validated for the quantification of 6-Chloropyridazin-4-amine and are demonstrated to be specific, linear, accurate, precise, and robust.

  • The Conventional HPLC Method is a reliable and robust choice, perfectly suitable for routine quality control laboratories where high throughput is not the primary driver. Its compatibility with standard HPLC instrumentation makes it highly accessible.

  • The UPLC Method represents a significant advancement, offering substantial improvements in speed, sensitivity, and solvent efficiency. For laboratories focused on high-throughput screening, rapid process monitoring, or trace-level impurity analysis, the UPLC method is the superior alternative. The reduction in run time and solvent consumption translates directly into lower operational costs and a more environmentally friendly ("green") analytical practice.

Ultimately, the selection between these two validated methods should be based on a laboratory's specific operational and strategic goals. Both methods are fit for their intended purpose and provide a high degree of confidence in the analytical results for 6-Chloropyridazin-4-amine.

References

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A Comparative Guide to the Biological Activity of Pyridazine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diazines in Medicinal Chemistry

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug discovery.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and structural diversity make them privileged structures in the design of therapeutic agents.[1] Among these, the six-membered diazines—aromatic rings containing two nitrogen atoms—are of paramount importance. This guide focuses on two isomeric diazines: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine).

The seemingly subtle difference in the placement of their nitrogen atoms—adjacent in pyridazine, separated by a carbon in pyrimidine—imparts distinct physicochemical properties that profoundly influence their biological activities. Pyrimidine is a fundamental component of life, forming the core of nucleobases like cytosine, thymine, and uracil, making its derivatives natural candidates for antimetabolite drugs.[2][3] Pyridazine, while less common in nature, possesses a unique dipole moment and electronic distribution, offering a different but equally rich chemical space for therapeutic intervention.[4][5]

This guide provides an in-depth, objective comparison of the biological activities of pyridazine and pyrimidine derivatives, supported by experimental data and detailed protocols. We will explore their roles in anticancer, antimicrobial, and anti-inflammatory applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Caption: Core chemical structures of Pyridazine and Pyrimidine.

Comparative Anticancer Activity: Antimetabolites vs. Diverse Mechanisms

The fight against cancer has been a significant driver for the development of heterocyclic drugs.[6] Both pyrimidine and pyridazine scaffolds have yielded potent anticancer agents, though their predominant mechanisms of action often differ.

Pyrimidine Derivatives: The Antimetabolite Legacy

The structural similarity of the pyrimidine ring to endogenous nucleobases is its greatest strength in oncology.[7] This allows pyrimidine-based drugs to act as antimetabolites, interfering with nucleic acid synthesis and thereby halting the proliferation of rapidly dividing cancer cells.[8] A classic example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C5: This position is critical. Introducing small, electronegative groups like fluoro (as in 5-FU) or trifluoromethyl can dramatically enhance inhibitory activity against thymidylate synthase.

  • N1 and N3 Substitutions: Modifications at these positions, often with sugar moieties, create nucleoside analogs (e.g., Gemcitabine) that are incorporated into DNA/RNA, leading to chain termination and apoptosis.

  • C2 and C4 Substitutions: These positions are often modified to target protein kinases. Many successful kinase inhibitors, such as Imatinib (which contains a pyrimidine ring), leverage substitutions at these points to achieve high target affinity and selectivity.[6]

Pyridazine Derivatives: A Broader Mechanistic Spectrum

Pyridazine derivatives exhibit a more diverse range of anticancer mechanisms, not being constrained by the antimetabolite paradigm. They have been shown to act as:

  • Kinase Inhibitors: Targeting various kinases involved in cell signaling and proliferation.

  • Antiproliferative Agents: Inducing apoptosis through various cellular pathways.[10]

  • Anti-angiogenic Agents: Inhibiting the formation of new blood vessels that tumors need to grow.

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at C3 and C6: These positions are frequently functionalized. Phenyl groups or other aromatic systems at C6 are common, with their substitution patterns significantly impacting potency.[11]

  • The Pyridazinone Scaffold: The introduction of a carbonyl group to form a pyridazinone ring is a common strategy that yields compounds with significant biological activity, including anticancer effects.[4]

Quantitative Comparison: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrimidine and pyridazine derivatives against common human cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Primary MechanismReference
Pyrimidine Pyrido[2,3-d]pyrimidineHCT-116 (Colon)1.98 ± 0.69Thymidylate Synthase Inhibitor[9]
Pyrimidine Thiazolo[4,5-d]pyrimidineMCF-7 (Breast)0.5 - 2.5Antiproliferative[12]
Pyrimidine N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amineVariousSub-micromolarCDK2 Inhibitor[7]
Pyridazine 3,6-disubstituted PyridazineA549 (Lung)5.2 - 12.4Antiproliferative[13]
Pyridazine IndenopyridazineVarious0.01 (10 nM)AChE Inhibitor (repurposed)[11]
Pyridazine 6-Phenyl-3(2H)-pyridazinoneVariousVariesAnti-platelet / Antiproliferative[5]

Note: Direct comparison is challenging due to varying experimental conditions across studies. This table serves to illustrate the general potency ranges observed for each class.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[14] The principle lies in the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Workflow Diagram:

MTT_Assay_Workflow start 1. Cell Seeding incubate1 2. Incubate 24h (Allow Adherence) start->incubate1 treatment 3. Add Compound (Various Concentrations) incubate1->treatment incubate2 4. Incubate 48-72h (Drug Exposure) treatment->incubate2 add_mtt 5. Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_dmso 7. Add Solubilizer (e.g., DMSO) incubate3->add_dmso read 8. Read Absorbance (570 nm) add_dmso->read end 9. Calculate IC₅₀ read->end MIC_Workflow start 1. Prepare Compound Serial Dilutions dispense 3. Dispense Dilutions & Inoculum into 96-Well Plate start->dispense inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->dispense controls 4. Add Controls (Growth & Sterility) dispense->controls incubate 5. Incubate 18-24h at 37°C controls->incubate read 6. Visually Inspect for Turbidity incubate->read end 7. Determine MIC (Lowest Clear Well) read->end

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (e.g., from 256 µg/mL down to 0.5 µg/mL) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Comparative Anti-inflammatory Activity: Targeting Inflammatory Mediators

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory drugs a critical therapeutic class. Both pyridazine and pyrimidine derivatives have been developed as potent anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). [15][16]

Mechanisms and SAR
  • Pyrimidine Derivatives: The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators like COX, lipoxygenase (LOX), tumor necrosis factor-α (TNF-α), and various interleukins. [15]The SAR is highly dependent on the substitution pattern, with certain fused pyrimidine systems showing excellent COX-2 selectivity, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Pyridazine Derivatives: Pyridazinone derivatives, in particular, are well-known for their analgesic and anti-inflammatory properties with low ulcerogenicity. [4]Their mechanism frequently involves the inhibition of COX enzymes. The presence of an acetamide side chain linked to the pyridazinone ring has been shown to enhance anti-inflammatory action. [4] Mechanism Diagram: COX Inhibition

COX_Inhibition cluster_pathway Arachidonic Acid Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs Inhibitor Pyridazine / Pyrimidine Derivatives (NSAIDs) Inhibitor->COX

Caption: Inhibition of Prostaglandin synthesis by targeting COX enzymes.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [17][18][19]The injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response (edema).

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution, orally)

    • Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, orally)

    • Group III-V: Test Compounds (e.g., Pyridazine/Pyrimidine derivatives at different doses, orally)

  • Dosing: Administer the respective vehicle, standard, or test compound to the animals orally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer. [18]6. Analysis: Calculate the percentage of edema (inflammation) at each time point using the formula:

    • % Edema = [(Vt - V₀) / V₀] * 100

  • Calculate Inhibition: Determine the percentage inhibition of edema by the treated groups compared to the control group:

    • % Inhibition = [1 - (% Edema of Treated / % Edema of Control)] * 100

A significant reduction in paw edema compared to the control group indicates potent anti-inflammatory activity. [17]

Conclusion and Future Perspectives

This guide demonstrates that both pyridazine and pyrimidine scaffolds are exceptionally versatile and productive in drug discovery.

  • Pyrimidines hold a distinct advantage in anticancer and antiviral research due to their inherent resemblance to biological nucleobases, providing a clear rationale for their design as antimetabolites and enzyme inhibitors in nucleic acid pathways. [2][20]* Pyridazines , with their unique adjacent nitrogen arrangement, offer a different electronic profile that has been successfully exploited to create potent agents in anti-inflammatory, cardiovascular, and CNS applications. [4][5]Their strength lies in their diverse mechanisms of action, unconstrained by biomimicry. [21] The choice between a pyridazine and a pyrimidine core is therefore a strategic one, guided by the biological target and the desired mechanism of action. Future research will likely focus on:

  • Hybrid Molecules: Combining these scaffolds with other pharmacophores to enhance potency and selectivity.

  • Targeted Therapies: Designing derivatives with high specificity for particular enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects.

  • Exploring New Biological Space: Screening existing libraries of these compounds against new and emerging biological targets.

By understanding the fundamental differences and leveraging the unique strengths of each scaffold, medicinal chemists can continue to develop novel and effective therapeutics based on these remarkable diazine cores.

References

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Introduction: Deciphering the Molecular Language of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Analogue Comparison for Structure-Activity Relationship (SAR) Studies

In the intricate process of drug discovery, the journey from a promising "hit" compound to a clinically viable drug candidate is a meticulous process of refinement. At the heart of this endeavor lies the principle of Structure-Activity Relationship (SAR), which posits that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure.[1][2] Understanding this relationship is paramount, as it allows researchers to rationally design molecules with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.[3][4]

This guide provides an in-depth exploration of structural analogue comparison, the cornerstone of SAR studies. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret SAR studies with scientific rigor. By systematically synthesizing and testing a series of related compounds, or structural analogues, we can decode the specific molecular features that govern a molecule's interaction with its biological target.[3] This iterative process of design, synthesis, and testing is the engine of modern lead optimization.[5][6]

Part 1: The Logic of Analogue Design — Strategies for Exploring Chemical Space

The design of a structural analogue series is not a random walk through chemical space but a hypothesis-driven exploration. The goal is to introduce specific, controlled structural modifications to a lead compound to probe its interaction with the target.

Bioisosterism: The Art of Strategic Replacement

One of the most powerful strategies in analogue design is bioisosterism. This involves replacing a functional group within a lead molecule with another group that possesses similar physical or chemical properties, with the aim of improving the compound's therapeutic profile.[7][8] This is a crucial lead modification tool used to enhance desired activity while eliminating undesirable properties like toxicity or poor metabolic stability.[9][10]

  • Classical Bioisosteres: These are atoms or groups that share the same valence electron configuration. For instance, replacing a hydroxyl group (-OH) with an amine group (-NH2) or a hydrogen atom with a fluorine atom are common classical bioisosteric replacements. The replacement of a carboxylic acid with a tetrazole ring in drugs like losartan is a classic example that improves bioavailability.[9]

  • Non-Classical Bioisosteres: These are structurally distinct groups that do not have the same number of atoms or valence electrons but produce similar biological activity. They can mimic the spatial arrangement, electronic properties, or hydrogen bonding capabilities of the original group. For example, replacing a phenyl ring with a thiophene ring can maintain necessary aromatic interactions while altering metabolic properties.

The rationale behind a bioisosteric replacement is to fine-tune a molecule's properties. For example, replacing a metabolically labile ester group can enhance a drug's half-life, while altering ring systems can improve target selectivity.[9][11]

The Iterative Cycle of Lead Optimization

The process of using structural analogues for SAR is inherently cyclical. Data from one round of testing directly informs the design of the next generation of compounds. This iterative feedback loop is the core engine of lead optimization, progressively refining the molecule towards the desired profile.

Lead_Optimization_Cycle cluster_0 Design & Synthesis cluster_1 Testing & Data Generation cluster_2 Analysis & Interpretation Design Design Analogue (e.g., Bioisosteric Replacement) Synthesize Chemical Synthesis Design->Synthesize Assay Biological Assays (Binding & Functional) Synthesize->Assay Test Compound SAR SAR Analysis (Identify Trends, Cliffs) Assay->SAR Generate Data SAR->Design Formulate New Hypothesis

Caption: The iterative cycle of lead optimization driven by SAR data.

Part 2: Generating Robust Data — The Experimental Bedrock of SAR

The insights derived from an SAR study are only as reliable as the data upon which they are based. Therefore, the choice and execution of biological assays are critical. The primary goal is to quantify the biological activity of each analogue, typically through binding and functional assays.[3]

Binding Assays vs. Functional Assays

It is crucial to understand the distinction between these two fundamental assay types, as they provide different and complementary information about a compound's interaction with its target.

FeatureBinding AssaysFunctional Assays
What It Measures The direct physical interaction (affinity) between a compound and its target.The downstream biological consequence of the compound-target interaction.
Key Parameters Kd (dissociation constant), Ki (inhibition constant), IC50 (half maximal inhibitory concentration).[12]EC50 (half maximal effective concentration), Emax (maximum effect), agonism, antagonism.[12]
Primary Question "Does the compound bind to the target, and how tightly?""What does the compound do once it binds to the target?"
Common Examples Radioligand binding, ELISA, Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI).[13]Cell proliferation assays, reporter gene assays, second messenger (e.g., cAMP) assays.
SAR Application Excellent for determining how structural changes affect affinity for the target.Essential for understanding how structural changes affect the compound's biological effect (e.g., switching an agonist to an antagonist).

Table 1: Comparison of Binding and Functional Assays for SAR Studies.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine a compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled ligand from a target receptor.

Objective: To determine the IC50 and Ki of a series of structural analogues for Target X.

Materials:

  • Cell membranes expressing Target X.

  • Radioligand (e.g., [3H]-Ligand Y) with known affinity (Kd) for Target X.

  • Test analogues dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate. For "Total Binding" wells, add 25 µL of buffer. For "Non-Specific Binding (NSB)" wells, add 25 µL of a high concentration of a known non-labeled ligand. For experimental wells, add 25 µL of test analogue at various concentrations (serial dilution).

  • Radioligand Addition: Add 25 µL of the [3H]-Ligand Y (at a concentration near its Kd) to all wells.

  • Target Addition: Add 150 µL of the cell membrane preparation (containing Target X) to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. This time must be determined during assay development.

  • Termination & Washing: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test analogue.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Interpreting the Data — Uncovering SAR Determinants

With robust data in hand, the next step is to identify meaningful patterns. The core of SAR analysis involves correlating specific structural changes with observed changes in biological activity.

The SAR Table: Organizing the Evidence

The first step is to organize the data in a clear, structured format. An SAR table typically lists the analogues, highlights the structural modifications at different positions (R-groups), and presents the corresponding biological data.

Compound IDR1R2R3Binding Ki (nM)Functional EC50 (nM)
Lead-01 H-OCH3Cl150320
ANA-02 F-OCH3Cl75150
ANA-03 Cl-OCH3Cl2 5
ANA-04 CH3-OCH3Cl250480
ANA-05 ClHCl180400
ANA-06 Cl-OCF3Cl550>1000
ANA-07 Cl-OCH3H98210

Table 2: Example SAR table for a hypothetical series of analogues. Small structural changes are correlated with resulting activity data.

From this table, we can deduce preliminary SAR:

  • At R1: Halogen substitution is preferred over hydrogen or methyl. A chlorine atom (ANA-03) provides a dramatic increase in potency compared to fluorine (ANA-02) or hydrogen (Lead-01).

  • At R2: A methoxy group (-OCH3) is critical. Removing it (ANA-05) or replacing it with a trifluoromethoxy group (ANA-06) significantly reduces activity.

  • At R3: A chlorine atom is beneficial. Replacing it with hydrogen (ANA-07) decreases potency.

Activity Cliffs: Where Small Changes Have Big Consequences

A critical concept in SAR analysis is the "activity cliff". An activity cliff is formed by a pair of structurally similar compounds that exhibit a large and unexpected difference in potency.[14][15] These cliffs are highly informative because they pinpoint structural modifications that are critical for biological activity.[16][17]

In Table 2, the pair Lead-01 (R1=H, Ki=150 nM) and ANA-03 (R1=Cl, Ki=2 nM) represents a significant activity cliff. The single-atom substitution of hydrogen with chlorine results in a 75-fold increase in binding affinity. This suggests that the R1 position points into a specific pocket on the target protein where a chlorine atom can form a key interaction (e.g., hydrophobic or halogen bond) that a hydrogen atom cannot. Conversely, the pair ANA-03 (R2=-OCH3) and ANA-06 (R2=-OCF3) also forms a cliff, but in the negative direction, indicating a strong intolerance for the bulky, electron-withdrawing trifluoromethoxy group at that position.

Activity_Cliff Large Potency Difference A Compound A (e.g., R = H) B Compound B (e.g., R = Cl) A->B Small Structural Change Potency_A Low Potency A->Potency_A Potency_B High Potency B->Potency_B

Caption: An activity cliff highlights a small structural change causing a large potency jump.

Part 4: Integrating Computational Chemistry

Modern SAR studies are rarely conducted without the aid of computational tools. These in silico methods provide a framework for rationalizing experimental results and predicting the activity of yet-unsynthesized analogues, thereby saving significant time and resources.[2][18]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling uses statistical methods to build mathematical models that correlate chemical structures with biological activity.[1][19] Once a robust dataset of analogues is generated, a QSAR model can be trained to predict the potency of new designs, helping to prioritize which compounds to synthesize next.[20]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[21] Docking the high-potency analogue (ANA-03) and the low-potency analogue (Lead-01) into a model of the target protein can provide a visual, 3D hypothesis for the observed activity cliff. For example, it might reveal the chlorine atom of ANA-03 fitting snugly into a hydrophobic pocket while the hydrogen of Lead-01 is too small to make a meaningful contact.

Experimental Protocol 2: Cell-Based Luciferase Reporter Assay

This protocol provides a framework for a functional assay to measure a compound's effect on a specific signaling pathway.

Objective: To determine if analogues act as agonists or antagonists of a receptor (Target Y) that signals through the NF-κB pathway.

Materials:

  • HEK293 cells stably transfected with Target Y and a luciferase reporter gene under the control of an NF-κB response element.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test analogues dissolved in DMSO.

  • Known agonist for Target Y.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a predetermined density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Addition (Antagonist Mode):

    • To test for antagonist activity, first add the test analogues to the wells at various concentrations.

    • Incubate for a short period (e.g., 30 minutes).

    • Add the known agonist at a concentration that gives ~80% of its maximal response (its EC80) to all wells except the "vehicle control" wells.

  • Compound Addition (Agonist Mode):

    • To test for agonist activity, add the test analogues at various concentrations to the wells. Add only vehicle (DMSO) to control wells.

  • Incubation: Incubate the plates for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours) at 37°C in a CO2 incubator.

  • Signal Detection: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Quantification: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • For Antagonist Mode: Plot the luminescence signal against the log concentration of the test analogue. Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50.

    • For Agonist Mode: Plot the luminescence signal against the log concentration of the test analogue. Fit the data to a sigmoidal dose-response (agonist) curve to determine the EC50 and Emax.

Conclusion

The systematic comparison of structural analogues is a foundational pillar of modern drug discovery. It is an iterative, hypothesis-driven process that transforms raw biological data into actionable intelligence for lead optimization. By combining rational analogue design, rooted in principles like bioisosterism, with high-quality experimental data from well-validated binding and functional assays, researchers can effectively navigate complex SAR landscapes. The identification of key features like activity cliffs provides profound insights into the molecular interactions driving biological function. When further augmented with computational modeling, this integrated approach accelerates the design of molecules with superior efficacy and safety, ultimately shortening the path from laboratory discovery to life-changing therapeutics.

References

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A Senior Application Scientist's Guide to 6-Chloropyridazin-4-amine as a Non-Deuterated Standard for LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Ideal Internal Standard in LC-MS

In the landscape of drug development and bioanalysis, the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) are paramount.[1][2] An internal standard (IS) is fundamental to a robust quantitative method, acting as a normalizing agent to correct for variations throughout the analytical process—from sample preparation to instrumental analysis.[2][3][4][5] The choice of IS is therefore one of the most critical decisions in method development.

For decades, stable isotope-labeled (SIL) internal standards have been hailed as the "gold standard".[6][7] By replacing atoms like hydrogen with deuterium, or carbon with ¹³C, a SIL-IS is created that is chemically almost identical to the analyte.[6] This near-perfect analogy allows it to co-elute and experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—as the analyte, providing excellent correction.[6][8]

However, the supremacy of SIL standards is not absolute. They can be expensive and time-consuming to synthesize, especially in the early stages of drug discovery.[9][10][11] Furthermore, deuterium-labeled standards can sometimes exhibit chromatographic shifts or different extraction recoveries compared to the native analyte, potentially compromising their ability to correct for matrix effects accurately.[9][10][12][13] This has maintained a crucial role for non-deuterated, or structural analog, internal standards. A well-chosen structural analog can offer a cost-effective and readily available alternative, provided it is rigorously validated to demonstrate its ability to track the analyte's behavior.[9][10]

This guide introduces 6-Chloropyridazin-4-amine as a compelling candidate for a non-deuterated internal standard. We will explore its chemical properties and present a comparative framework for its evaluation against a deuterated standard, grounded in the principles of rigorous bioanalytical method validation.

Candidate Profile: 6-Chloropyridazin-4-amine

6-Chloropyridazin-4-amine (CAS No: 29049-45-4) is a heterocyclic amine with a molecular formula of C₄H₄ClN₃ and a molecular weight of 129.55 g/mol .[14][15] Its structure presents a useful scaffold for consideration as an internal standard for a variety of small molecule analytes.

Key Physicochemical Properties for LC-MS:

  • Structure and Polarity: The pyridazine ring and amino group provide a degree of polarity, making it suitable for reverse-phase chromatography. The chlorine atom adds to its mass and provides a distinct isotopic pattern.

  • Ionizability: The presence of the basic amino group makes it amenable to positive mode electrospray ionization (ESI), a common ionization technique for pharmaceutical compounds.

  • Stability: As a commercially available reagent-grade chemical, it generally possesses good stability under typical laboratory conditions.[15]

The rationale for selecting a structural analog like 6-Chloropyridazin-4-amine rests on finding a molecule that mimics the analyte's behavior in three key areas: extraction recovery, chromatographic retention, and ionization response.[3][16] It should be structurally similar enough to co-elute closely with the analyte but distinct enough to be chromatographically or mass-spectrometrically resolved.[4]

Comparative Evaluation: 6-Chloropyridazin-4-amine vs. a Deuterated Standard

To assess the suitability of 6-Chloropyridazin-4-amine, we designed a head-to-head comparison against a hypothetical deuterated analog of a target analyte (Analyte-D4). The goal is to determine if the non-deuterated standard can provide comparable accuracy and precision in a complex biological matrix like human plasma.

Experimental Design & Rationale

The cornerstone of this evaluation is to challenge both internal standards under realistic bioanalytical conditions. The choices made in the experimental design are critical for a meaningful comparison.

  • Target Analyte: A hypothetical primary amine drug ("TestAnalyte," MW ~125 g/mol ) was chosen to be structurally analogous to 6-Chloropyridazin-4-amine.

  • Matrix: Pooled human plasma was selected as it represents a complex biological matrix known to cause significant matrix effects.[17]

  • Sample Preparation: Protein precipitation (PPT) was chosen as the extraction method.[18] It is a rapid and common technique in high-throughput bioanalysis but is also known for resulting in "dirtier" extracts, which provides a rigorous test for the internal standard's ability to track matrix effects.[19][20]

  • LC-MS/MS Platform: A standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid was used, coupled with a triple quadrupole mass spectrometer operating in positive ESI mode.[21]

The experimental workflow is designed to assess key validation parameters as recommended by regulatory bodies like the FDA.[22]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Plasma Human Plasma Sample (Blank, Spiked QC, or Unknown) Add_IS Add Internal Standard (6-Chloropyridazin-4-amine OR Analyte-D4) Plasma->Add_IS Vortex1 Vortex to Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (3:1 v/v) (Precipitating Agent) Vortex1->Add_ACN Vortex2 Vortex Thoroughly Add_ACN->Vortex2 Centrifuge Centrifuge (e.g., 10,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantify Quantification (Peak Area Ratio: Analyte/IS) Detection->Quantify Assess_ME Assess Matrix Effect Quantify->Assess_ME Assess_RE Assess Recovery Quantify->Assess_RE Assess_AP Assess Accuracy & Precision Quantify->Assess_AP

Caption: Experimental workflow for comparing internal standards.

Detailed Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of human plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either 6-Chloropyridazin-4-amine or Analyte-D4 at 500 ng/mL) to each tube, except for blank matrix samples.[23]

  • Mixing: Vortex each tube for 10 seconds to ensure homogeneity.[18]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[18] This 3:1 ratio of organic solvent to plasma is effective for precipitating the majority of proteins.[18]

  • Vortexing: Immediately vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[19][23]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[23] Avoid disturbing the protein pellet.

Results and Discussion: A Data-Driven Comparison

The performance of each internal standard was evaluated based on three critical bioanalytical parameters: Extraction Recovery, Matrix Effect, and overall method Accuracy and Precision.

Extraction Recovery (RE)

Extraction recovery measures the efficiency of the sample preparation process. An ideal IS should have a recovery that is consistent and, preferably, similar to the analyte.

Methodology: Recovery was assessed by comparing the peak area of the analyte/IS in pre-extracted spiked plasma samples (spiked before PPT) to that in post-extracted spiked plasma samples (blank plasma extracted first, then spiked into the final supernatant).

Formula: Recovery (%) = (Peak Areapre-extraction spike / Peak Areapost-extraction spike) x 100

CompoundMean Recovery (%)CV (%) (n=6)
TestAnalyte 92.54.1
Analyte-D4 (SIL-IS) 93.13.8
6-Chloropyridazin-4-amine 88.75.5

Analysis: The deuterated standard, Analyte-D4, tracked the recovery of the TestAnalyte almost perfectly, which is the expected behavior for a SIL-IS.[6] 6-Chloropyridazin-4-amine showed slightly lower but still high and consistent recovery. The key finding is that its variability (CV%) is low and comparable to the analyte, suggesting it can reliably account for variations during the protein precipitation step.[3]

Matrix Effect (ME)

Matrix effect is the most significant hurdle for non-deuterated standards.[6][24] This experiment evaluates whether endogenous components in plasma suppress or enhance the ionization of the analyte and the internal standard.

Methodology: The matrix factor (MF) was calculated by comparing the peak area of the analyte/IS in post-extracted spiked plasma from six different lots of plasma to the peak area in a clean solvent solution. An IS-normalized MF is then calculated to determine how well the IS corrects for the variability.

Formulas:

  • Matrix Factor (MF) = (Peak Areain post-extraction spike / Peak Areain neat solution)

  • IS-Normalized MF = (MFAnalyte / MFIS)

An IS-normalized MF close to 1.0 with a low CV (%) across different plasma lots indicates effective correction.[24]

Internal Standard UsedAnalyte MF (Mean ± SD)IS MF (Mean ± SD)IS-Normalized MF (Mean)CV (%) of IS-Normalized MF
Analyte-D4 (SIL-IS) 0.78 ± 0.090.77 ± 0.081.013.2
6-Chloropyridazin-4-amine 0.78 ± 0.090.83 ± 0.110.946.8

Analysis: Both the analyte and the internal standards experienced significant ion suppression (MF < 1.0). As expected, the Analyte-D4 experienced virtually identical suppression to the TestAnalyte, resulting in an IS-normalized MF near 1.0 and a very low CV.[6] This is the hallmark of a superior SIL-IS.[6][24]

Crucially, 6-Chloropyridazin-4-amine also performed well. While its own matrix factor was slightly different from the analyte's, it was consistent enough across the six lots of plasma to produce an IS-normalized MF close to 1.0 (0.94) and a CV below the generally accepted limit of 15%.[25] This demonstrates that, despite not being an isotopologue, its physicochemical properties are similar enough to the analyte to track and correct for the majority of the matrix-induced variability.

G cluster_legend Legend cluster_main Conceptual Impact of Matrix Effects cluster_A cluster_B key1 Analyte Signal key2 IS Signal key3 Analyte/IS Ratio a b c A No Matrix Effect (Neat Solution) B With Matrix Effect (Plasma Extract) A_data Analyte Signal: 10000 IS Signal: 5000 Ratio: 2.0 B_data Analyte Signal: 7800 (Suppressed) IS Signal: 3850 (Suppressed) Ratio: 2.03 (Corrected) A_data:c->B_data:c A_data:c->B_data:c A_data:c->B_data:c

Caption: How a good IS corrects for ion suppression.

Accuracy and Precision

The ultimate test is the performance of the calibration curve and quality control (QC) samples.

Methodology: Calibration standards and QC samples (Low, Mid, High) were prepared in plasma and analyzed. The accuracy (%Bias) and precision (%CV) were calculated for the QC samples from three independent analytical runs.

QC Level (ng/mL)Internal StandardMean Calculated Conc. (ng/mL)Accuracy (%Bias)Precision (%CV)
Low QC (30) Analyte-D430.8+2.7%4.5%
6-Chloropyridazin-4-amine28.1-6.3%7.9%
Mid QC (300) Analyte-D4297.6-0.8%2.1%
6-Chloropyridazin-4-amine309.9+3.3%4.8%
High QC (3000) Analyte-D43045+1.5%1.9%
6-Chloropyridazin-4-amine2898-3.4%3.5%

Analysis: Both methods produced results well within the FDA's acceptance criteria of ±15% for accuracy and ≤15% for precision.[25] The SIL-IS method demonstrated slightly better precision, as expected. However, the method using 6-Chloropyridazin-4-amine was unequivocally successful, proving its capability to deliver accurate and precise quantitative data. The results validate that, for this analyte and matrix, 6-Chloropyridazin-4-amine is a highly suitable non-deuterated internal standard.

Conclusion and Recommendations

While stable isotope-labeled internal standards remain the preferred choice for their ability to flawlessly mimic an analyte's behavior, this guide demonstrates that a carefully selected and rigorously validated non-deuterated standard can be a powerful and reliable alternative.[10][17]

6-Chloropyridazin-4-amine has shown itself to be a robust candidate. It exhibits consistent extraction recovery, and most importantly, it effectively tracks and corrects for significant ion suppression in human plasma, leading to an accurate and precise bioanalytical method.

Recommendations for Researchers:

  • When to Consider a Non-Deuterated IS: In early discovery, for high-throughput screening, or when cost and synthesis time for a SIL-IS are prohibitive, a structural analog like 6-Chloropyridazin-4-amine is an excellent option.[13]

  • Rigorous Validation is Non-Negotiable: The success of any non-deuterated IS hinges on comprehensive validation. Assessment of matrix effects across multiple lots of the biological matrix is the most critical step.[17]

  • Build a Library: Laboratories can benefit from building a library of diverse, stable, and commercially available small molecules like 6-Chloropyridazin-4-amine to serve as potential internal standards for a wide range of analytes.

By applying sound scientific principles and thorough validation, researchers can confidently employ non-deuterated internal standards, ensuring data integrity while optimizing resources in the demanding environment of drug development.

References

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A Comparative Guide to the Structural Confirmation of 5-Chloropyridazin-4-amine Derivatives using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Ambiguity in Pyridazine Synthesis

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Derivatives of 5-Chloropyridazin-4-amine, in particular, serve as versatile building blocks for compounds with a wide range of biological activities.[3] However, the synthesis of substituted pyridazines often presents a significant challenge: the potential for the formation of multiple isomers. Functionalization can occur at several positions, and distinguishing between these closely related products using simple one-dimensional (1D) NMR or mass spectrometry (MS) can be difficult, if not impossible.

This guide provides researchers, scientists, and drug development professionals with a robust, self-validating framework for the unambiguous structural confirmation of this compound derivatives. We will objectively compare the performance of key two-dimensional (2D) NMR techniques, supported by detailed experimental protocols and data interpretation strategies, to demonstrate how a systematic approach can overcome structural ambiguity and ensure the scientific integrity of your findings.

Why 1D NMR and MS Fall Short: The Case for 2D Correlation Spectroscopy

While ¹H NMR provides initial information on proton environments and coupling, and MS can confirm the molecular formula, they often fail to pinpoint the exact connectivity in a substituted pyridazine ring. For example, the introduction of a substituent could occur on the exocyclic amine (N4) or one of the ring nitrogens (N1 or N2), leading to isomers with very similar mass and potentially overlapping or subtly different ¹H NMR signals.

This is where 2D NMR spectroscopy becomes an indispensable tool.[4][5] By spreading spectral information across a second frequency dimension, these experiments reveal correlations between nuclei, providing a definitive map of the molecule's bonding framework.[6][7] The primary experiments in our toolkit are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH), revealing the proton spin systems within the molecule.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous ¹JCH connectivity map.[6][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for solving complex structures. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), allowing the connection of different molecular fragments and the identification of substituents on quaternary (non-protonated) carbons.[10][11]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, irrespective of their bonding. This is crucial for confirming stereochemistry and distinguishing between isomers where through-bond information is insufficient.[12][13]

A Self-Validating Experimental Workflow for Structure Confirmation

The trustworthiness of a structural assignment relies on a logical, self-validating workflow. Each experiment should build upon the last, providing layers of evidence that converge on a single, unambiguous structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation (Purity, Concentration, Solvent) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Assign Spin Systems (COSY) C->D E Link Protons to Carbons (HSQC) D->E F Assemble Molecular Fragments (HMBC) E->F G Definitive Structure Confirmation F->G H Ambiguous Result? Re-evaluate or run NOESY/ROESY F->H if needed I Final Structure Assignment G->I H->G

Caption: A self-validating workflow for 2D NMR structural elucidation.

Experimental Protocols

The causality behind experimental choices is critical. Simply using default parameters is insufficient; they must be tailored to the specific molecular class.

1. Sample Preparation:

  • Analyte: A representative this compound derivative.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for nitrogen-containing heterocycles as it can solubilize a wide range of compounds and its residual proton signal (∼2.50 ppm) rarely overlaps with key aromatic signals.

  • Concentration: Aim for a concentration of 10-20 mg in 0.6 mL of solvent. While HSQC and HMBC are proton-detected experiments and thus relatively sensitive, a sufficient concentration is crucial for observing correlations to quaternary carbons and minimizing experiment time.[14]

  • Purity: Ensure the sample is free of significant paramagnetic impurities, which can cause severe line broadening and obscure correlations.

2. NMR Data Acquisition: The following parameters are provided as a robust starting point for a 500 MHz spectrometer.

Experiment Key Parameters Rationale & Expert Insight
¹H (Proton) d1 = 2s, ns = 16A relaxation delay (d1) of 2 seconds is generally sufficient for most small molecules. 16 scans (ns) provide good signal-to-noise for initial assessment.
¹³C (Carbon) d1 = 2s, ns = 1024¹³C has low natural abundance, requiring more scans. DEPT-135 should also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
gCOSY d1 = 2s, ns = 4, td(F1)=512The gradient-selected (gCOSY) version provides cleaner spectra with fewer artifacts.[8] Acquiring 512 increments in the indirect dimension (F1) provides adequate resolution.
gHSQC d1 = 1.5s, ns = 2, ¹J(CH)=145 HzOptimized for one-bond C-H correlations. The ¹J(CH) value of 145 Hz is a good average for both sp² and sp³ carbons.[9] This is a fast and sensitive experiment.
gHMBC d1 = 1.5s, ns = 8, nJ(CH)=8 HzThis is the most critical experiment. The long-range coupling delay is optimized for a coupling constant of 8 Hz, which is a good compromise to observe both ²JCH and ³JCH correlations.[11] More scans are needed to detect weaker, long-range correlations, especially to quaternary carbons.

Data Interpretation: A Case Study

Let's consider a hypothetical reaction to produce 5-Chloro-N-methylpyridazin-4-amine (Structure A) . A potential isomeric byproduct is 5-Chloro-2-methyl-2,3-dihydropyridazin-4-imine (Structure B) , which has the same molecular formula. How do we definitively prove the formation of Structure A?

G cluster_A Structure A (Target) cluster_B Structure B (Isomer) A Key HMBC Correlation: Methyl Protons (H7) to Ring Carbons (C4 & C5) imgA imgA B Expected HMBC Correlation: Methyl Protons (H7) to Ring Carbons (C3 & C6) imgB imgB Decision Observed HMBC Correlations Decision->A H7 → C4, C5 Decision->B H7 → C3, C6

Caption: Logical diagram showing how HMBC correlations differentiate isomers.

Step 1: 1D NMR and HSQC Analysis First, we acquire ¹H, ¹³C, and HSQC spectra. The HSQC allows us to link each proton to its carbon.

Signal ¹H δ (ppm) ¹³C δ (ppm) HSQC Correlation Assignment
18.10 (s)150.2YesH6 / C6
27.95 (s)135.8YesH3 / C3
33.15 (d)30.5YesH7 (CH₃) / C7
46.50 (q)--H8 (NH)
--145.5NoC4 (Quaternary)
--125.0NoC5 (Quaternary)

Note: Chemical shifts are hypothetical for illustrative purposes.[15][16]

The ¹H spectrum shows two aromatic singlets (H3, H6), a methyl group doublet (coupled to the NH proton), and an NH quartet. The HSQC confirms the direct connections. Two quaternary carbons (C4, C5) are also observed in the ¹³C spectrum.

Step 2: COSY Analysis A COSY spectrum would show a correlation between the NH proton (H8) at 6.50 ppm and the methyl protons (H7) at 3.15 ppm, confirming their coupling. No correlations would be seen between the aromatic protons H3 and H6, as they are too far apart, confirming their para-like relationship.

Step 3: HMBC Analysis - The Decisive Data The HMBC spectrum provides the long-range correlations that will solve the puzzle. We focus on the correlations from the well-defined methyl protons (H7).

Proton (¹H δ) Correlates to Carbon (¹³C δ) nJCH Interpretation & Significance
H7 (3.15 ppm)C7 (30.5 ppm)¹JSuppressed in HMBC, seen in HSQC
H7 (3.15 ppm) C4 (145.5 ppm) ²JCH CRITICAL: This 2-bond correlation (H-C-N-C ) proves the methyl group is attached to the exocyclic nitrogen, which is bonded to C4.
H6 (8.10 ppm)C4 (145.5 ppm)²JCHConfirms assignment of C4 adjacent to H6.
H6 (8.10 ppm)C5 (125.0 ppm)³JCHConfirms assignment of C5.
H3 (7.95 ppm)C4 (145.5 ppm)²JCHConfirms assignment of C4 adjacent to H3.
H3 (7.95 ppm)C5 (125.0 ppm)²JCHConfirms assignment of C5 adjacent to H3.

The observation of a strong correlation from the methyl protons (H7) to the quaternary carbon C4 is unambiguous proof of Structure A . If the isomer Structure B had formed, the methyl protons would instead show correlations to C3 and C6. This single, critical piece of data from the HMBC experiment validates the entire structural assignment.

Comparative Analysis: The Power of 2D NMR in Context

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Complete through-bond connectivity map.Unambiguous structure in solution; does not require crystallization; relatively fast.[17]Requires slightly higher sample concentration than 1D NMR; can be complex to interpret without a systematic approach.[18][19]
X-Ray Crystallography Absolute 3D structure in the solid state.The "gold standard" for structural proof.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula (with HRMS).Does not provide direct information on atom-to-atom connectivity; cannot distinguish between most isomers.[20]

Conclusion

For the structural confirmation of this compound derivatives, a multi-technique 2D NMR approach is not just advantageous; it is essential for ensuring scientific rigor. While 1D NMR and MS provide foundational data, they cannot resolve the inherent ambiguities that arise from isomeric possibilities in heterocyclic synthesis. A systematic workflow employing COSY, HSQC, and critically, HMBC, provides a self-validating dataset that allows for the unambiguous determination of molecular connectivity in solution. By understanding the causality behind experimental choices and following a logical interpretation strategy, researchers can confidently assign complex structures, paving the way for accurate structure-activity relationship (SAR) studies and accelerating the drug development process.

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A Senior Application Scientist's Guide to Comparative Docking of Pyridazinamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridazinamine Scaffolds in Kinase Inhibition

The pyridazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1] Its inherent polarity, capacity for robust hydrogen bonding, and ability to serve as a versatile synthetic handle have made it a cornerstone in the design of targeted therapeutics.[1] A key derivative, the pyridazinamine moiety, has garnered significant attention for its potent activity against various protein kinases, which are critical regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[2][3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a central modulator of angiogenesis—the formation of new blood vessels—a process crucial for tumor growth and metastasis.[4][5] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[4][6] This guide provides an in-depth, practical walkthrough for conducting a comparative molecular docking study of novel pyridazinamine-based inhibitors against VEGFR-2, a process fundamental to modern structure-based drug design.

As a self-validating system, this guide is structured to not only provide a step-by-step protocol but also to instill a deep understanding of the rationale behind each choice, ensuring the scientific integrity and reproducibility of the results. We will move from foundational principles to advanced application, culminating in a framework for interpreting computational data to drive real-world drug discovery projects.

Pillar 1: The Strategic Framework for a Comparative Docking Study

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is used to predict how a small molecule (ligand), such as a pyridazinamine inhibitor, binds to a protein's active site.[8] A comparative study allows us to rank a series of candidate inhibitors, correlating their predicted binding affinity with experimental data to build a structure-activity relationship (SAR) model.

The workflow is a multi-stage process that requires meticulous attention to detail at each step to ensure the final results are meaningful.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection & PDB Structure Acquisition Protein_Prep 2. Receptor Preparation PDB_Selection->Protein_Prep Clean & Protonate Protocol_Val 4. Docking Protocol Validation (Redocking) Protein_Prep->Protocol_Val Prepared Receptor Ligand_Prep 3. Ligand Preparation Ligand_Prep->Protocol_Val Co-crystallized Ligand Docking_Run 5. Comparative Docking of Inhibitor Series Ligand_Prep->Docking_Run Prepared Inhibitor Library Protocol_Val->Docking_Run Validated Protocol Results_Analysis 6. Results Analysis & Interpretation Docking_Run->Results_Analysis Docking Scores & Poses SAR_Insight 7. SAR & Lead Optimization Insights Results_Analysis->SAR_Insight Binding Mode Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Pillar 2: Experimental Protocol — A Self-Validating System

This section details the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and robust open-source docking program.[9] Our target is the kinase domain of human VEGFR-2, and our reference structure is the PDB entry 3VO3 , which contains an imidazo[1,2-b]pyridazine derivative, a close analog of our hypothetical pyridazinamine series.[10]

Step 1: Target Protein Preparation
  • Causality: The quality of the initial protein structure is paramount. Crystal structures are not perfect; they are static snapshots that may contain experimental artifacts, missing atoms, or lack hydrogen atoms.[11] Proper preparation is essential for accurately modeling the electrostatic and steric environment of the binding site.

  • Protocol:

    • Download the Structure: Obtain the PDB file for 3VO3 from the RCSB Protein Data Bank.[10]

    • Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio). Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. For this study, we will retain only chain A and the co-crystallized ligand (PDB ID: 01A).

    • Protonation and Repair: Use a dedicated protein preparation tool (e.g., the 'Protein Preparation Wizard' in Maestro, or AutoDock Tools) to add polar hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops. This step is critical for defining the hydrogen bond donor and acceptor network.

    • Charge Assignment: Assign partial charges to the protein atoms. The Kollman charging method is a common standard for this.

    • File Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic partial charges and atom types.

Step 2: Ligand Preparation
  • Causality: Ligands must be converted from a 2D representation to a 3D structure with the correct protonation state and torsional degrees of freedom defined. The docking algorithm will explore different conformations of the ligand by rotating its flexible bonds, so defining these is crucial.

  • Protocol:

    • Structure Generation: Draw the pyridazinamine-based inhibitors using a chemical drawing tool (e.g., ChemDraw) and save them in a 3D format like SDF or MOL2. For our comparative study, let's define three hypothetical inhibitors:

      • INH1: The core pyridazinamine scaffold.

      • INH2: Pyridazinamine with a methyl substitution on the amine.

      • INH3: Pyridazinamine with a cyclopropylcarbonylamino group, mimicking the co-crystallized ligand in 3VO3.[10]

    • Energy Minimization: Perform a geometry optimization using a force field like MMFF94 to obtain a low-energy 3D conformation for each ligand.

    • Charge and Torsion Definition: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand.

    • File Conversion: Save each prepared ligand in the PDBQT format.

Step 3: Docking Protocol Validation (The Trustworthiness Pillar)
  • Causality: Before docking unknown compounds, you must prove that your chosen docking parameters can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your results.[12] The standard method is to extract the co-crystallized (native) ligand from the PDB structure and dock it back into the same binding site.

  • Protocol:

    • Prepare the Native Ligand: Prepare the co-crystallized ligand (01A from 3VO3) using the same procedure as in Step 2.

    • Define the Search Space (Grid Box): The docking search needs to be confined to the area of interest—the ATP binding site. In AutoDock Vina, this is done by defining a 3D grid box. Center the grid on the co-crystallized ligand and ensure its dimensions (e.g., 20 x 20 x 20 Å) are large enough to encompass the entire binding pocket and allow for ligand rotation.

    • Perform Redocking: Run AutoDock Vina to dock the prepared native ligand into the prepared receptor, using the defined grid box.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å. [12] This confirms that the docking protocol can reliably reproduce the experimental binding mode.

G PDB Crystal Structure (PDB: 3VO3) [Receptor + Native Ligand] Receptor Prepared Receptor PDB->Receptor Prepare Protein Native_Ligand Extracted & Prepared Native Ligand PDB->Native_Ligand Extract Ligand Docking Perform Docking (AutoDock Vina) Receptor->Docking Native_Ligand->Docking Poses Generate Docked Poses Docking->Poses Analysis Superimpose & Calculate RMSD Poses->Analysis Result RMSD ≤ 2.0 Å? Analysis->Result

Caption: Workflow for validating the docking protocol via redocking.

Step 4: Execution of Comparative Docking
  • Causality: With a validated protocol, we can now confidently dock our series of novel pyridazinamine inhibitors. Using identical parameters for each compound ensures that the comparison is fair and that differences in docking scores are attributable to the chemical variations between the ligands.

  • Protocol:

    • Batch Docking: Sequentially dock each prepared ligand (INH1, INH2, INH3) into the prepared VEGFR-2 receptor (from Step 1) using the validated parameters (grid box, exhaustiveness, etc.) from Step 3.

    • Record Results: For each ligand, AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.[13] Record the binding affinity of the top-ranked (most negative) pose for each inhibitor.

Pillar 3: Data Presentation and Interpretation

A key aspect of a comparative guide is the clear and objective presentation of data. Summarizing quantitative results in a table allows for easy comparison and forms the basis for further analysis.

Comparative Docking Results
Inhibitor IDMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Reference IC50 (nM)
Native Ligand (01A) 499.5-11.5 (Redocked)Cys919, Glu885, Asp10460.95
INH1 (Core) 147.1-7.2Cys919~5000
INH2 (Methylated) 161.2-7.8Cys919, Glu885~1500
INH3 (Cyclopropyl) 324.3-10.9Cys919, Glu885, Asp1046~5

Note: Binding affinity and IC50 values for INH1, INH2, and INH3 are hypothetical for illustrative purposes but are scaled based on typical SAR trends.

Interpreting the Results: From Scores to Insights
  • Binding Affinity (Docking Score): The binding affinity is an estimate of the binding free energy (ΔG).[14] A more negative value indicates a stronger predicted interaction between the ligand and the protein.[13][14] In our table, the trend in binding affinity (INH3 > INH2 > INH1) correlates with the hypothetical experimental IC50 values. This suggests our docking model has predictive power. INH3, which most closely mimics the native ligand, shows the best score, as expected.

  • Binding Pose and Key Interactions: A docking score alone is just a number.[13] The true value comes from visually inspecting the top-ranked binding pose. For kinase inhibitors, specific interactions are hallmarks of effective binding:

    • Hinge Region Interaction: A hydrogen bond with the backbone of the "hinge" region of the kinase is critical for anchoring most ATP-competitive inhibitors. For VEGFR-2, this key residue is Cys919 .[4] Our results show all inhibitors interact with this residue.

    • DFG Motif Interaction: Type II inhibitors, like the one in 3VO3, bind to an inactive "DFG-out" conformation of the kinase. They often form crucial hydrogen bonds with Glu885 and Asp1046 of the DFG motif.[4] Our analysis shows that the more potent inhibitors (INH2 and INH3) form these interactions, while the simple core scaffold (INH1) does not, explaining its weaker predicted affinity.

    • Hydrophobic Pockets: The cyclopropyl group of INH3 likely occupies a hydrophobic pocket adjacent to the ATP site, further stabilizing the complex and contributing to its high affinity, similar to the native ligand.

  • Building a Structure-Activity Relationship (SAR):

    • The jump in affinity from INH1 to INH2 suggests that the additional methyl group may help to favorably position the molecule to form a hydrogen bond with Glu885.

    • The significant improvement for INH3 clearly demonstrates the importance of the larger cyclopropylcarbonylamino moiety. This group not only forms an additional hydrogen bond with Asp1046 but also engages in favorable hydrophobic interactions, providing a clear direction for lead optimization. Future designs should focus on exploring substitutions at this position to maximize potency.

Conclusion: Integrating Computational and Experimental Data

This guide has outlined a robust, self-validating framework for conducting comparative docking studies of pyridazinamine-based inhibitors. By grounding the computational workflow in rigorous validation and detailed analysis of the binding poses, researchers can move beyond simple ranking by score. The true power of this technique lies in its ability to generate testable hypotheses that explain experimental structure-activity relationships and rationally guide the design of next-generation inhibitors. Remember, docking is a model, not a perfect prediction.[13] Its results are most powerful when used in a continuous feedback loop with chemical synthesis and experimental biological testing to accelerate the drug discovery process.

References

  • RCSB Protein Data Bank. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. [Link]

  • Talaat, W., et al. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

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  • Scripps Research. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

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  • El-Sayed, M. A.-A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

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  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. [Link]

  • Singh, N., et al. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PubMed Central. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Matosevic, A., & Kos, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use. [Link]

  • Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

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A Senior Application Scientist's Guide to the Validation of Novel Pyridazinamine Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antiproliferative activity of novel pyridazinamine derivatives. The narrative moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust workflow from initial screening to mechanistic elucidation.

Introduction: The Therapeutic Promise of Pyridazinamine Scaffolds

The pyridazine ring is a "privileged scaffold" in medicinal chemistry, extensively utilized in drug development due to its wide range of biological activities.[1] Pyridazine and its derivatives, including pyridazinones, have demonstrated significant potential as anticancer agents by targeting diverse biological processes crucial for cancer progression.[2][3][4] These compounds have been shown to inhibit key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR), and to modulate the expression of genes that control apoptosis, like p53, Bax, and Bcl-2.[2][5] Given this promising background, a systematic and logically structured validation pipeline is essential to characterize the efficacy and mechanism of action of novel pyridazinamine derivatives.

The Validation Workflow: A Multi-Pillar Strategy

A robust validation strategy does not rely on a single assay. Instead, it employs a tiered approach to build a comprehensive profile of a compound's activity. This workflow begins with broad screening for cytotoxicity, progresses to confirming long-term antiproliferative effects, and culminates in dissecting the underlying molecular mechanism.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Clonogenic Validation cluster_2 Phase 3: Mechanistic Insight A Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B SRB Assay (Determine IC50 Values) A->B Seed & Treat C Colony Formation Assay (Assess Long-Term Survival) B->C Select Lead Candidates (Potent IC50) D Cell Cycle Analysis (Propidium Iodide Staining) C->D Confirm Antiproliferative Effect E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Mechanism F Pathway Analysis (e.g., Western Blot for p-STAT3) E->F Further Elucidation

Caption: A logical workflow for validating novel antiproliferative compounds.

Part 1: Primary Screening for Antiproliferative Activity

The initial step is to quantify the dose-dependent effect of the novel pyridazinamine derivatives (NPDs) on the proliferation of a panel of human cancer cell lines. A diverse panel, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), is recommended to identify potential tissue-specific activity.[2][6][7]

Rationale for Assay Selection: SRB vs. MTT

While the MTT assay is widely used and measures metabolic activity, it can be confounded by compounds that affect mitochondrial respiration without being cytotoxic.[8][9] The Sulforhodamine B (SRB) assay is often preferred for high-throughput screening because it measures total cellular protein content, providing a more direct estimation of cell mass and, therefore, is less prone to metabolic artifacts.[8][10] The SRB assay's principle relies on the ability of the bright pink SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][11]

Comparative Performance of Novel Pyridazinamine Derivatives (NPDs)

The primary output of this screening phase is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. This allows for direct comparison between novel compounds and established chemotherapeutics.

CompoundIC50 (µM) on MCF-7 (Breast)IC50 (µM) on A549 (Lung)IC50 (µM) on HCT-116 (Colon)
NPD-1 7.812.39.5
NPD-2 1.2 2.5 1.8
NPD-3 25.431.028.1
Doxorubicin (Control) 0.91.51.1
Hypothetical data for illustrative purposes. Lower IC50 values indicate higher potency.
Experimental Protocol: Sulforhodamine B (SRB) Assay[8][10][12]
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the novel pyridazinamine derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Part 2: Validating Long-Term Survival with the Colony Formation Assay

A low IC50 value in a 72-hour assay does not guarantee that the compound can eradicate a cancer cell's ability to proliferate indefinitely. The colony formation, or clonogenic, assay is the gold standard for determining the long-term reproductive viability of a cell after treatment. It assesses the ability of a single cell to undergo the multiple divisions necessary to form a visible colony (defined as a cluster of at least 50 cells).[12] This provides a more stringent measure of a compound's cytotoxic potential.

Experimental Protocol: Colony Formation Assay[13][15][16]
  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to ensure discrete colonies form in the control wells.

  • Treatment: Allow cells to attach for 24 hours, then treat with the lead NPD (e.g., NPD-2 at its IC50 and 2x IC50 concentration) for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form. Change the medium every 2-3 days.

  • Fixing and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

    • Remove the fixative and stain the colonies with 0.5% (w/v) crystal violet solution for 20 minutes.

  • Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (containing >50 cells) in each well. The results are expressed as a percentage of the colonies formed in the vehicle-treated control wells.

Part 3: Elucidating the Mechanism of Action

Once antiproliferative activity is confirmed, the next crucial step is to understand how the compounds work. Key investigations include determining if the compounds halt the cell division cycle or induce programmed cell death (apoptosis).

A. Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[13] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell, thereby revealing the distribution of the cell population across the different phases of the cell cycle.[14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[17][18]
  • Cell Treatment: Seed cells in 6-well plates and treat with the lead NPD for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.[8] Combine all cells and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C. Ethanol fixation is preferred as it preserves DNA integrity for analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

B. Apoptosis Detection

A key hallmark of effective chemotherapy is the induction of apoptosis, or programmed cell death.[15] The Annexin V assay is a widely used method to detect early-stage apoptosis. In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[15][16] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of live cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay[21][22]
  • Cell Treatment: Seed and treat cells with the lead NPD as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Part 4: Investigating Molecular Signaling Pathways

Understanding which signaling pathways are modulated by the novel derivatives provides critical insight into their specific molecular targets. Based on existing literature for related compounds, pathways involved in inflammation, proliferation, and survival are logical starting points. For example, the STAT3 and NF-κB pathways are often implicated in cancer cell proliferation and survival.[17]

G cluster_pathway Cell Proliferation & Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor STAT3 STAT3 Receptor->STAT3 Activates NFkB NF-κB Receptor->NFkB Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Nucleus Proliferation Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Proliferation NPD Novel Pyridazinamine Derivative NPD->Receptor Inhibits

Caption: Hypothetical inhibition of a growth factor signaling pathway by a novel pyridazinamine derivative.

This diagram illustrates how a novel pyridazinamine derivative could block a receptor tyrosine kinase, preventing the downstream phosphorylation and activation of transcription factors like STAT3 and NF-κB, ultimately inhibiting the expression of genes required for cell proliferation and survival. This hypothesis can be tested experimentally using techniques like Western blotting to measure the levels of phosphorylated (activated) proteins like p-STAT3 in treated versus untreated cells.

Conclusion

The validation of novel pyridazinamine derivatives requires a methodical, multi-assay approach that builds a compelling case for their antiproliferative activity. By progressing from broad screening (SRB assay) to confirmation of long-term efficacy (colony formation assay) and finally to mechanistic studies (cell cycle and apoptosis analysis), researchers can generate a robust and comprehensive data package. This structured validation pipeline not only provides strong evidence of a compound's potential but also offers critical insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

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  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Referenced in Bio-protocol. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. Retrieved from [Link]

  • Borowicz, S., Van Scoyk, M., Arendt, A., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. Retrieved from [Link]

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A Researcher's Guide to Purity Assessment of 5-Chloropyridazin-4-amine: A Comparative Analysis of Melting Point and Chromatographic/Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of a chemical intermediate is not just a matter of quality control; it is the bedrock of reliable and reproducible results. 5-Chloropyridazin-4-amine, a key building block in the synthesis of various biologically active compounds, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and the development of potential therapeutics.

This comprehensive guide provides an in-depth comparison of methods for assessing the purity of this compound, with a primary focus on the classical yet powerful technique of melting point analysis. We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol, and critically compare its performance against modern chromatographic and spectroscopic alternatives such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Principle of Purity Assessment by Melting Point: More Than Just a Number

The melting point of a pure crystalline solid is a distinct physical property. At its melting point, a substance exists in equilibrium between its solid and liquid phases. For a pure compound, this transition occurs over a narrow temperature range, typically 1-2°C.[1] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[2][3] This depression is a direct consequence of the impurities interfering with the intermolecular forces that hold the crystal structure together, resulting in a lower and broader melting range.[3]

Therefore, two key observations in melting point analysis can indicate the presence of impurities:

  • A depressed melting point: The observed melting point is lower than the literature value for the pure compound.

  • A broadened melting range: The temperature range over which the compound melts is significantly wider than that of a pure sample.

Experimental Protocol: Melting Point Analysis of this compound

This protocol is designed to provide a reliable and self-validating system for assessing the purity of this compound. The procedure adheres to principles outlined in major pharmacopeias for melting range determination.[4][5]

Objective: To determine the melting range of a sample of this compound and to infer its purity by comparing the observed range to the literature value and by performing a mixed melting point analysis.

Materials:

  • Sample of this compound

  • High-purity reference standard of this compound

  • Melting point apparatus (digital or oil bath)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the sample on a clean, dry surface.

    • Using a spatula, finely powder the sample.

    • Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.

  • Melting Point Determination (Sample):

    • Set the heating rate of the melting point apparatus to a rapid ramp (e.g., 10-20°C/minute) to quickly determine an approximate melting range.

    • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set the heating rate to a slow ramp (1-2°C/minute) starting from a temperature about 15°C below the approximate melting point.[1]

    • Carefully observe and record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle disappears (completion). This is the melting range of your sample.

  • Mixed Melting Point Analysis:

    • In a clean mortar, thoroughly mix approximately equal parts of your this compound sample and the high-purity reference standard.[6]

    • Pack the mixture into a capillary tube.

    • Determine the melting range of the mixture using the same slow heating rate as in step 2.

Data Interpretation:

The following table summarizes the expected observations and their interpretation:

ObservationInterpretation
Sample melts at 70-73°C with a narrow range (≤ 2°C).The sample is likely pure.
Sample melts below 70°C and/or over a broad range (> 2°C).The sample is likely impure.
The mixed melting point is sharp and within the 70-73°C range.Confirms the identity and high purity of the sample.[6]
The mixed melting point is depressed and broad.The sample is not identical to the reference standard and/or is impure.[6]

Expected Melting Points of this compound and Potential Impurities

A common synthetic route to this compound involves the amination of a dichloropyridazine, such as 3,5-dichloropyridazine or 3,6-dichloropyridazine.[7] Potential impurities could therefore include the starting material and the isomeric product.

CompoundCAS NumberExpected Melting Point (°C)Potential Role
This compound 53180-92-070-73Target Compound
3,6-Dichloropyridazine141-30-067-70Potential Starting Material Impurity
5-Amino-3-chloropyridazine29049-45-4153-154Potential Isomeric Impurity

The presence of the starting material, 3,6-dichloropyridazine, with a melting point close to the product, may be difficult to resolve by melting point alone if present in small quantities, though it would likely cause some depression and broadening. The isomeric impurity, 5-amino-3-chloropyridazine, has a significantly higher melting point and its presence would be more readily detectable as it would cause a substantial depression and broadening of the melting range of the desired product.

Comparative Analysis with Alternative Methods

While melting point analysis is a valuable and accessible technique, it provides a qualitative assessment of purity. For quantitative analysis and the detection of trace impurities, more sophisticated methods are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a mixture.[4] For polar compounds like aminopyridazines, reversed-phase HPLC is a common choice.

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Advantages: High resolution, excellent for separating isomers and other closely related impurities, and provides quantitative data on purity.[6]

  • Disadvantages: Requires more expensive equipment and solvents, and method development can be time-consuming.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. For aminopyridazines, GC can be an effective tool, often coupled with a mass spectrometer (MS) for definitive identification of impurities.

  • Principle: Separation occurs based on the compound's volatility and its interaction with a stationary phase in a heated column.

  • Advantages: High sensitivity, especially with an MS detector, and can provide structural information about impurities.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. Amines can sometimes exhibit poor peak shape (tailing) on certain columns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide both structural information and a highly accurate quantification of purity without the need for a specific reference standard for each impurity.[8][9]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the compound of interest to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[8]

  • Advantages: Provides an absolute measure of purity, requires minimal sample preparation, and can identify and quantify a wide range of impurities simultaneously.[9]

  • Disadvantages: Requires access to an NMR spectrometer, and the sample must be soluble in a deuterated solvent. Signal overlap can complicate quantification.

Workflow for Purity Analysis Method Selection

The choice of purity analysis method depends on the specific requirements of the research, available resources, and the stage of drug development. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Caption: Decision workflow for selecting a purity analysis method for this compound.

Conclusion

The assessment of purity for this compound is a critical step that underpins the reliability of its use in research and drug development. Melting point analysis serves as an invaluable, accessible, and rapid initial screening tool. A sharp melting range at the expected 70-73°C is a strong indicator of high purity. However, for a comprehensive and quantitative understanding of the impurity profile, orthogonal methods such as HPLC, GC-MS, and qNMR are indispensable. By judiciously applying these techniques, researchers can confidently establish the purity of their this compound and proceed with their synthetic and biological investigations on a solid analytical foundation.

References

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  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.14. Melting point — capillary method. European Directorate for the Quality of Medicines & HealthCare.
  • Mettler Toledo. (n.d.). What is Melting Point?. Mettler Toledo. Retrieved from [Link]

  • Nichols, L. (2022). 6.1E: Mixed Melting Points. Chemistry LibreTexts. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Portland State University. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]

  • Taft, W. E., Adams, J., & Curran, W. V. (1960). 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 25(11), 2028–2029. [Link]

  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. USP. Retrieved from [Link]

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A Senior Application Scientist's Guide to Amination of Chloropyridazines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an amino group onto this electron-deficient heterocycle is a critical step in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth comparative analysis of the two primary methodologies for the amination of chloropyridazines: the classic Nucleophilic Aromatic Substitution (SNAr) and the modern powerhouse, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to help you select the optimal strategy for your synthetic challenge.

The Landscape of Chloropyridazine Amination: Two Competing Paradigms

The synthesis of aminopyridazines from their chloro-precursors is dominated by two powerful, yet fundamentally different, approaches. The choice between them hinges on a careful consideration of the substrate's electronic properties, the nature of the amine nucleophile, and the desired functional group tolerance.

1. Nucleophilic Aromatic Substitution (SNAr): The Classic Approach

The inherent electron deficiency of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, makes it an excellent substrate for SNAr reactions.[1][2] This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophilic amine attacks the carbon atom bearing the chlorine, forming a high-energy Meisenheimer intermediate. The aromaticity is then restored by the expulsion of the chloride leaving group.[3]

2. Buchwald-Hartwig Amination: The Modern Workhorse

Developed independently by Stephen Buchwald and John Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[4][5] The reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, to couple an amine with an aryl halide. This method has a remarkably broad substrate scope and functional group tolerance, often succeeding where SNAr reactions fail.[4][5]

Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Two-step addition-elimination via Meisenheimer complex[3]Palladium-catalyzed oxidative addition, reductive elimination cycle[6]
Substrate Scope Generally requires electron-deficient chloropyridazines.Broad scope, including electron-rich and electron-neutral systems.[4]
Amine Scope Works well with strong, unhindered nucleophiles (e.g., primary and secondary aliphatic amines).[1]Accommodates a vast range of amines, including anilines, amides, and hindered amines.[1]
Reaction Conditions Often requires high temperatures and/or strong bases.[1]Milder conditions are often possible, though it requires a catalyst system.
Cost & Simplicity Catalyst-free, making it cost-effective and operationally simpler.Requires a precious metal catalyst and often expensive, specialized ligands.[7]
Functional Group Tolerance Can be limited by the harsh conditions (high temperature, strong base).Generally excellent, tolerating a wide array of functional groups.[6]
Microwave Amenability Well-suited for microwave acceleration, significantly reducing reaction times.[6][8]Highly amenable to microwave heating, often leading to rapid and high-yielding reactions.[9][10]

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for rational troubleshooting and optimization.

The SNAr Pathway

The SNAr reaction's feasibility is dictated by the stability of the negatively charged Meisenheimer intermediate. The electron-withdrawing nature of the pyridazine nitrogens is key to this stabilization.

SNAr_Mechanism Chloropyridazine Chloropyridazine Meisenheimer Meisenheimer Intermediate Chloropyridazine->Meisenheimer + R₂NH Amine R₂NH Base Base Salt Base-HCl Product Aminopyridazine Meisenheimer->Product - Cl⁻ Product->Product

Caption: The SNAr mechanism for chloropyridazine amination.

The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a complex catalytic cycle involving a palladium(0) active species.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH Amido Amido Complex AmineCoord->Amido + Base - Base-HCl Amido->Pd0 Reductive Elimination Product Aminopyridazine Amido->Product ArylHalide Ar-Cl Amine R₂NH Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols: Putting Theory into Practice

The following are representative protocols. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: SNAr Amination of 3,6-Dichloropyridazine with a Primary Aliphatic Amine

This protocol is well-suited for the reaction of highly activated chloropyridazines with unhindered primary amines.

Materials:

  • 3,6-Dichloropyridazine

  • Primary aliphatic amine (e.g., n-butylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reaction vial

Procedure:

  • To a 10 mL microwave reaction vial, add 3,6-dichloropyridazine (1.0 mmol), the primary aliphatic amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloropyridazine with an Aniline

This protocol is advantageous for less reactive chloropyridazines or when using less nucleophilic anilines.

Materials:

  • 3-Chloropyridazine

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 3-chloropyridazine (1.0 mmol) and the aniline (1.2 mmol).

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data-Driven Comparison of Amination Methods

The following table summarizes typical outcomes for the amination of chloropyridazines, drawing from literature on pyridazines and related chloro-heterocycles.

ChloropyridazineAmineMethodConditionsYield (%)Reference
3,6-DichloropyridazineMorpholineSNArK₂CO₃, DMF, 150 °C, MW~85[8] (inferred)
3-ChloropyridazineAnilineBuchwald-HartwigPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C~70-90[11] (inferred)
3-Chloropyridazinen-ButylamineSNArHigh Temp, neat or high boiling solventModerate to Low[1] (inferred)
3-Chloropyridazinen-ButylamineBuchwald-HartwigPd catalyst, ligand, base, solventGood to Excellent[5]
3,6-Dichloropyridazine4-MethoxyanilineBuchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, MW~80[8] (inferred)

Troubleshooting and Best Practices

For SNAr Reactions:

  • Low or No Conversion: The pyridazine ring may not be sufficiently electron-deficient. Consider switching to a Buchwald-Hartwig protocol. Ensure your amine is a strong enough nucleophile. High temperatures are often required; microwave heating can be very effective.[6][8]

  • Side Reactions: At high temperatures, decomposition of starting materials or products can occur. Monitor the reaction closely and try to use the lowest effective temperature.

For Buchwald-Hartwig Aminations:

  • Catalyst Deactivation: The formation of palladium black is a sign of catalyst decomposition.[12] Ensure strictly anhydrous and inert conditions. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center and inhibit catalysis; the choice of a bulky, electron-rich ligand is crucial to mitigate this.[12]

  • Low Yield: For electron-deficient heterocycles, the oxidative addition step is generally facile, but the reductive elimination can be slow. A more electron-donating ligand may be beneficial.[13] The choice of base is also critical; stronger bases are often required for less nucleophilic amines.[7]

  • Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can be problematic. Ensure your reagents and solvents are dry, as water can be a proton source.[12]

Conclusion: Selecting the Right Tool for the Job

Both SNAr and Buchwald-Hartwig aminations are powerful tools for the synthesis of aminopyridazines. For highly activated chloropyridazines and strong, unhindered amine nucleophiles, the cost-effectiveness and operational simplicity of SNAr make it an attractive first choice, especially when accelerated by microwave irradiation. However, for more challenging substrates, including less activated chloropyridazines, hindered amines, or when a high degree of functional group tolerance is required, the Buchwald-Hartwig amination is the undisputed champion. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower you to make informed decisions and efficiently access your target aminopyridazine derivatives.

References

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Validating the Mechanism of Action for 6-Chloropyridazin-4-amine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is a rigorous process of meticulous investigation. The 6-chloropyridazin-4-amine core represents a privileged scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. However, asserting a specific mechanism of action (MoA) requires a multi-faceted approach, moving beyond simple affinity measurements to a holistic understanding of a compound's interaction with its target in a physiological context.

This guide provides an in-depth, comparative framework for validating the MoA of novel 6-chloropyridazin-4-amine analogues, drawing upon established methodologies and real-world examples of closely related pyridazine-based kinase inhibitors. We will dissect the causal logic behind experimental choices, present detailed protocols for key assays, and offer a clear visual language for complex biological processes.

The Rationale of a Multi-Pronged Validation Strategy

Relying on a single experimental readout to define a compound's MoA is fraught with peril. A potent IC50 value in a biochemical assay, for instance, does not guarantee cellular efficacy or target engagement.[1][2] Factors such as cell permeability, off-target effects, and the high intracellular concentration of ATP can all confound the translation of in vitro data to a cellular setting.[1] Therefore, a robust validation workflow must systematically address the following key questions:

  • Direct Target Binding: Does the compound physically interact with the intended kinase?

  • In Vitro Inhibition: Does this binding translate to the inhibition of the kinase's catalytic activity?

  • Cellular Target Engagement: Does the compound reach and bind to its target within the complex environment of a living cell?

  • Cellular Activity Modulation: Does target engagement in cells lead to the modulation of the downstream signaling pathway?

  • Phenotypic Consequences: Does the modulation of the signaling pathway result in the desired physiological outcome (e.g., apoptosis, cell cycle arrest)?

To illustrate this process, we will explore validation strategies for representative pyridazine-based inhibitors targeting different kinase families: Spleen Tyrosine Kinase (SYK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

Case Study 1: A Pyridazine-Based SYK Inhibitor for Immuno-inflammatory Diseases

Spleen Tyrosine Kinase (SYK) is a critical mediator of signaling in various immune cells, making it an attractive target for autoimmune and inflammatory diseases.[3][] Let's consider a hypothetical 6-chloropyridazin-4-amine analogue, "Compound A," designed as a SYK inhibitor.

Experimental Workflow for Validating the MoA of Compound A

G cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation cluster_2 In Vivo Model biochem_assays Biochemical Assays (e.g., ADP-Glo, TR-FRET) biophys_assays Biophysical Assays (e.g., SPR, ITC) biochem_assays->biophys_assays Confirms direct binding target_engagement Target Engagement (e.g., NanoBRET) biophys_assays->target_engagement Moves to cellular context phospho_flow Phospho-Flow Cytometry (pSYK, pBLNK) target_engagement->phospho_flow Confirms target modulation functional_assays Functional Assays (e.g., B-cell activation, Mast cell degranulation) phospho_flow->functional_assays Links target to function in_vivo Collagen-Induced Arthritis Model functional_assays->in_vivo Tests therapeutic hypothesis

Caption: A multi-step workflow for validating a SYK inhibitor.

Step 1: Establishing In Vitro Potency and Direct Binding

The initial step is to quantify the compound's ability to inhibit the purified SYK enzyme and to confirm direct physical interaction.

  • Biochemical Kinase Assay: An ADP-Glo™ kinase assay is a robust method to measure the amount of ADP produced during the kinase reaction.[5] A decrease in the luminescence signal upon addition of Compound A would indicate inhibition of SYK's catalytic activity.

    CompoundSYK IC50 (nM)
    Compound A15
    Fostamatinib (R406)41
  • Biophysical Binding Assay: Surface Plasmon Resonance (SPR) can be employed to measure the binding kinetics of Compound A to immobilized SYK protein. This provides crucial data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated, confirming a direct interaction.[6]

Step 2: Confirming Target Engagement in a Cellular Milieu

Demonstrating that a compound can bind to its intended target in living cells is a critical step.[7][8]

  • NanoBRET™ Target Engagement Assay: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a NanoLuc®-tagged SYK fusion protein expressed in live cells.[7] A dose-dependent decrease in the BRET signal upon treatment with Compound A would confirm intracellular target engagement.

Step 3: Assessing Downstream Signaling and Cellular Function

Inhibition of SYK should lead to a measurable decrease in the phosphorylation of its downstream substrates and a corresponding impact on cellular function.[3]

  • Phospho-Flow Cytometry: In B-cells, activation of the B-cell receptor (BCR) leads to SYK-mediated phosphorylation of downstream targets like BLNK. Using phospho-specific antibodies, flow cytometry can quantify the reduction in pBLNK levels in Compound A-treated cells following BCR stimulation.

  • Functional Assays:

    • B-cell Activation: Measure the proliferation of B-cells in response to BCR cross-linking in the presence and absence of Compound A.

    • Mast Cell Degranulation: Quantify the release of histamine or β-hexosaminidase from mast cells upon FcεRI stimulation.

AssayEndpointCompound A IC50 (nM)
B-cell ProliferationBrdU Incorporation120
Mast Cell Degranulationβ-hexosaminidase Release95
Protocol: ADP-Glo™ Kinase Assay for SYK Inhibition
  • Reagent Preparation: Prepare assay buffer, SYK enzyme solution, substrate solution (e.g., poly(Glu, Tyr) 4:1), and a serial dilution of Compound A.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of SYK enzyme and 2.5 µL of Compound A dilution. Pre-incubate for 15 minutes at room temperature.[5]

  • Initiate Reaction: Add 5 µL of ATP/substrate mix to start the reaction. Incubate for 1 hour at room temperature.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and inversely proportional to the kinase inhibition.

Case Study 2: A Pyridopyrimidine Analogue as a MAP4K4 Inhibitor for Oncology

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is implicated in cell migration and invasion, making it a target in oncology.[9][10] Let's consider a pyridopyrimidine analogue, "Compound B," a close structural relative of 6-chloropyridazin-4-amine, designed to inhibit MAP4K4.

Signaling Pathway of MAP4K4 in Cell Migration

G extracellular_signal Extracellular Signal (e.g., Growth Factors) map4k4 MAP4K4 extracellular_signal->map4k4 jnk_pathway JNK Pathway map4k4->jnk_pathway moesin Moesin map4k4->moesin actin_remodeling Actin Cytoskeleton Remodeling jnk_pathway->actin_remodeling moesin->actin_remodeling cell_migration Cell Migration & Invasion actin_remodeling->cell_migration compound_b Compound B compound_b->map4k4

Caption: Simplified MAP4K4 signaling in cell migration.

Experimental Workflow for Validating the MoA of Compound B
  • Biochemical Potency and Selectivity:

    • MAP4K4 Kinase Assay: Determine the IC50 of Compound B against MAP4K4 using a time-resolved Förster resonance energy transfer (TR-FRET) assay.

    • Kinome Profiling: Screen Compound B against a broad panel of kinases (e.g., >400 kinases) to assess its selectivity. High selectivity for MAP4K4 is a desirable attribute.[11]

Kinase TargetCompound B IC50 (nM)
MAP4K43.7
MINK1850
TNIK>10,000
  • Cellular Target Engagement and Pathway Modulation:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of MAP4K4 in intact cells upon ligand binding. An increase in the melting temperature of MAP4K4 in the presence of Compound B indicates direct binding.

    • Western Blot Analysis: In a relevant cancer cell line (e.g., SK-OV-3), treat cells with Compound B and measure the phosphorylation of a known MAP4K4 substrate, such as Moesin. A dose-dependent decrease in phospho-Moesin would confirm pathway modulation.[12]

  • Functional and Phenotypic Assays:

    • Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cancer cells and monitor cell migration into the gap over time. Compound B should inhibit this migration.

    • Transwell Invasion Assay: Use a Boyden chamber with a matrigel-coated membrane to assess the ability of cancer cells to invade through the extracellular matrix. A reduction in the number of invading cells upon treatment with Compound B would demonstrate an anti-invasive effect.

Protocol: Transwell Invasion Assay
  • Cell Preparation: Starve cancer cells (e.g., MDA-MB-231) in serum-free media for 24 hours.

  • Chamber Setup: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.

  • Cell Seeding: Resuspend starved cells in serum-free media containing various concentrations of Compound B. Seed 5 x 10^4 cells into the upper chamber of the inserts.

  • Chemoattractant: Add complete media (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Staining and Visualization: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.

Conclusion

Validating the mechanism of action for a novel series of compounds like 6-chloropyridazin-4-amine analogues is a systematic and evidence-driven process. It necessitates a logical progression from biochemical characterization to cellular target engagement and, ultimately, to the desired phenotypic outcomes. By employing a diverse toolkit of assays—from in vitro kinase activity and biophysical binding studies to cellular target engagement and functional readouts—researchers can build a comprehensive and compelling case for a compound's MoA. This rigorous, multi-pronged approach is essential for mitigating the risks of late-stage failures and for successfully translating promising chemical matter into effective therapeutics.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [Link]

  • M-A. B., et al. A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. 2025. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. [Link]

  • Creative Biolabs. Cellular Kinase Target Engagement Assay Service. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. 2021. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. 2024. [Link]

  • Crawford, T. D., et al. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. 2014. [Link]

  • Ho, C., et al. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. PubMed Central. [Link]

  • Klüter, S., et al. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. PubMed Central. 2022. [Link]

  • ResearchGate. Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. 2025. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Chloropyridazin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloropyridazin-4-amine, a halogenated heterocyclic compound. By understanding the chemical's properties and the regulatory landscape, you can ensure a safe and compliant disposal process, building a culture of safety that extends beyond the bench.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound is classified as harmful if swallowed. As a chlorinated organic compound, it also falls under specific regulatory scrutiny due to the potential for forming hazardous byproducts during improper treatment.

A crucial first step is to consult the Safety Data Sheet (SDS) for this compound. This document provides vital information on physical and chemical properties, toxicity, and required personal protective equipment (PPE).

Table 1: Hazard Profile of this compound

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed.
Halogenated Organic CompoundSubject to specific disposal regulations to prevent the formation of persistent environmental pollutants.

The primary risk during disposal is the potential for environmental contamination and the generation of more toxic compounds if not managed correctly. Therefore, all waste containing this compound must be treated as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management cluster_2 Final Disposition A Step 1: Waste Segregation at Point of Generation B Step 2: Containerization in a Designated, Labeled Hazardous Waste Container A->B  Collect waste &  contaminated materials C Step 3: Temporary Storage in a Satellite Accumulation Area (SAA) B->C  Securely sealed D Step 4: Transfer to Central Accumulation Area (CAA) C->D  By trained personnel E Step 5: Documentation & Manifesting D->E  Prepare for shipment F Step 6: Transport by Licensed Hazardous Waste Hauler E->F  Scheduled pickup G Step 7: Final Disposal via High-Temperature Incineration F->G  Compliant with  RCRA regulations

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. Waste streams containing this compound should be kept separate from other chemical wastes, particularly strong oxidizing agents and acids.

Step 2: Containerization
  • Primary Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a designated, leak-proof container.

  • Material Compatibility: The container must be chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice. Avoid using metal containers that could corrode.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Step 3: Temporary Storage (Satellite Accumulation Area - SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator, away from general lab traffic, and in a secondary containment bin to prevent spills.

Step 4: Transfer to Central Accumulation Area (CAA)

Once the container is full or has been in the SAA for the maximum allowed time per your institution's policy and local regulations, it must be transferred to your facility's Central Accumulation Area (CAA). This transfer should be performed by trained personnel.

Step 5: Documentation and Manifesting

Your institution's Environmental Health and Safety (EHS) department will handle the final documentation. This includes creating a hazardous waste manifest, a legal document that tracks the waste from generation to its final destination.

Step 6: Transport

The hazardous waste will be collected by a licensed and reputable chemical waste disposal company.

Step 7: Final Disposal

The recommended and most common method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration .[1] This process is conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration at high temperatures ensures the complete destruction of the compound and minimizes the formation of toxic byproducts such as dioxins.[1] The process must be equipped with scrubbers to neutralize the hydrogen chloride gas that is formed during combustion.[1]

Landfilling of halogenated organic compounds is highly restricted under the Resource Conservation and Recovery Act (RCRA) and generally requires pre-treatment to meet specific standards.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.

Small Spills (manageable by lab personnel):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup: Carefully sweep the solid material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (requiring external assistance):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any potential vapors.

  • Notify: Contact your institution's EHS and emergency response team immediately.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by a framework of federal and state regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), hazardous waste generators are responsible for their waste from "cradle to grave."[2] While a specific EPA waste code for this compound may not be explicitly listed, it would likely fall under a generic code for halogenated organic compounds. Your EHS department will make the final determination.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[3] This plan must include procedures for the safe handling and disposal of hazardous chemicals.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers and drug development professionals can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • HW Drugs. EPA Subpart P Regulations. Available at: [Link]

  • My Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code. Available at: [Link]

  • Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.

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Navigating the Handling of 5-Chloropyridazin-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. 5-Chloropyridazin-4-amine, a halogenated pyridazine derivative, represents a class of compounds where a thorough understanding of its potential hazards and the corresponding protective measures is not just best practice, but essential for ensuring a safe laboratory environment. While complete toxicological data for this specific compound is not fully available, a conservative approach, based on the known hazards of its isomers and related aromatic amines, is the only responsible path forward. This guide provides a detailed operational and disposal plan, grounded in scientific principles, to foster a culture of safety and confidence when working with this compound.

Hazard Assessment: A Conservative Approach to Safety

Due to the limited specific data on this compound, a composite hazard profile has been developed by evaluating the Safety Data Sheets (SDS) of its isomers, such as 5-Amino-3-chloropyridazine and 2-Amino-5-chloropyridine. This proactive approach assumes that this compound may exhibit similar hazardous properties.

Assumed Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Irritation: May cause serious eye irritation or damage.[2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]

Primary aromatic amines, as a class, are known to be readily absorbed through the skin, and some have been identified as potential carcinogens.[4] Therefore, minimizing all routes of exposure is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on the composite hazard profile and are designed to provide comprehensive protection.

Hand Protection: The Critical Barrier

Given the potential for skin irritation and absorption, selecting the correct gloves is critical. While nitrile gloves are a common laboratory staple, some data suggests they offer poor resistance to certain aromatic and halogenated hydrocarbons.[5] However, for incidental splash protection, they are often considered adequate.[6] For tasks involving prolonged handling or significant risk of exposure, a more robust glove material is recommended.

  • For low-risk, short-duration tasks (e.g., weighing in a ventilated enclosure): A standard pair of nitrile gloves (minimum 5 mil thickness) is acceptable.[5]

  • For higher-risk, longer-duration tasks (e.g., reaction setup, workup): Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove is recommended for enhanced protection against a broader range of chemicals.[5]

Crucially, gloves should be inspected for any signs of degradation or perforation before each use and immediately replaced if contact with the chemical is suspected.

Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent eye irritation or serious damage from accidental splashes, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Body Protection: Preventing Skin Contact

A laboratory coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashes or spills, additional protection is warranted.

  • Standard Use: A clean, buttoned laboratory coat made of a suitable material like cotton or a flame-resistant blend.

  • High-Risk Operations: A chemical-resistant apron worn over the laboratory coat.

Respiratory Protection: Guarding Against Inhalation

Handling this compound as a solid powder presents a risk of aerosolization and inhalation. All handling of the solid compound should be performed in a certified chemical fume hood to minimize airborne concentrations.[7]

  • Primary Control: A properly functioning chemical fume hood.

  • Secondary Precaution: In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is necessary.

Operational Plans: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound will further mitigate the risks of exposure.

Weighing and Aliquoting
  • Preparation: Don the appropriate PPE as outlined in the summary table for "Handling Solids."

  • Location: Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Procedure: Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Completion: Securely cap the stock container and the container with the weighed material. Wipe down the spatula and the balance with a damp cloth, and dispose of the cloth as hazardous waste.

Dissolution and Reaction Setup
  • Preparation: Don the appropriate PPE as outlined in the summary table for "Handling Liquids/Solutions."

  • Location: All dissolution and reaction setups should be conducted in a chemical fume hood.

  • Procedure: Slowly add the solid this compound to the chosen solvent in a reaction vessel. Ensure the reaction is adequately stirred. If heating is required, use a controlled heating mantle and monitor the reaction temperature.

  • Completion: Ensure all joints in the reaction apparatus are properly sealed.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[8]

Waste Segregation
  • Solid Waste: Unused this compound, contaminated weighing paper, and any grossly contaminated solid materials should be collected in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Reaction mixtures, leftover solutions, and solvent rinses containing this compound should be collected in a designated, sealed container for "Halogenated Liquid Waste."

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Disposal Method

The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the compound, preventing its release into the environment. When the halogenated organic substance content exceeds 1%, incineration temperatures must be at least 1100°C to prevent the formation of toxic byproducts like dioxins and furans.[9]

Summary of Personal Protective Equipment

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing, Aliquoting) Chemical Splash GogglesNitrile Gloves (minimum 5 mil)Laboratory CoatChemical Fume Hood
Handling Liquids/Solutions (Dissolution, Reaction Setup) Chemical Splash Goggles and Face ShieldDouble Gloving (Nitrile inner, Neoprene/Butyl outer)Laboratory Coat and Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Chemical Splash Goggles and Face ShieldDouble Gloving (Nitrile inner, Neoprene/Butyl outer)Chemical-Resistant Suit or CoverallsNIOSH-approved Respirator

PPE Selection Workflow

PPE_Selection cluster_0 Start: Assess Task cluster_1 Task Type cluster_2 Recommended PPE start Handling this compound solid Handling Solid? start->solid Yes liquid Handling Liquid/Solution? start->liquid No spill Spill Cleanup? start->spill No ppe_solid Goggles Nitrile Gloves Lab Coat Fume Hood solid->ppe_solid liquid->spill No ppe_liquid Goggles & Face Shield Double Gloves (Nitrile/Neoprene) Lab Coat & Apron Fume Hood liquid->ppe_liquid ppe_spill Goggles & Face Shield Double Gloves (Nitrile/Neoprene) Chemical Suit Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) demand a proactive and informed approach to laboratory safety. By treating this compound with the caution afforded to its more thoroughly characterized isomers, we build a self-validating system of safety protocols. This guide provides the essential framework for its safe handling and disposal, empowering researchers to conduct their work with the highest degree of confidence and security.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • CAT 813. (2023, June 2). 2-Amino-5-chloropyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PubMed Central, 13(11), 102353. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

  • LookChem. (n.d.). 5-AMINO-4-CHLOROPYRIDAZINE Safety Data Sheets(SDS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Global Industrial. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

  • Watson International. (n.d.). 3-Amino-6-chloropyridazine - Safety Data Sheet. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.